Pravadoline
Description
Structure
3D Structure
Propriétés
IUPAC Name |
(4-methoxyphenyl)-[2-methyl-1-(2-morpholin-4-ylethyl)indol-3-yl]methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N2O3/c1-17-22(23(26)18-7-9-19(27-2)10-8-18)20-5-3-4-6-21(20)25(17)12-11-24-13-15-28-16-14-24/h3-10H,11-16H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MEUQWHZOUDZXHH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=CC=CC=C2N1CCN3CCOCC3)C(=O)C4=CC=C(C=C4)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2046127 | |
| Record name | Pravadoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2046127 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
378.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
92623-83-1 | |
| Record name | Pravadoline | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=92623-83-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Pravadoline [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0092623831 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Pravadoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2046127 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | PRAVADOLINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P3JW662TWA | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
The Mechanism of Action of Pravadoline on CB1 Receptors: A Technical Guide
Authored for: Researchers, Scientists, and Drug Development Professionals December 14, 2025
Abstract
Pravadoline (WIN 48,098), an aminoalkylindole (AAI), was initially investigated as a non-steroidal anti-inflammatory drug (NSAID). Subsequent research revealed its primary antinociceptive effects were not mediated by cyclooxygenase inhibition but through agonist activity at the cannabinoid type 1 (CB1) receptor. This discovery was pivotal, leading to the development of more potent synthetic cannabinoids, such as WIN 55,212-2, and significantly advanced the understanding of the endocannabinoid system. This technical guide provides an in-depth exploration of this compound's mechanism of action at the CB1 receptor, focusing on its binding characteristics, G-protein-mediated signal transduction, and the downstream cellular consequences. Detailed experimental protocols for key assays used to characterize this interaction are provided, accompanied by quantitative data and illustrative diagrams to facilitate a comprehensive understanding for research and drug development professionals.
Introduction to this compound and the Aminoalkylindole Class
The aminoalkylindole (AAI) class of cannabinoids emerged from structure-activity relationship (SAR) studies by Sterling Winthrop, which initially aimed to develop novel analgesics.[1] this compound was a key compound in this series. While its analgesic properties were confirmed, the mechanism was found to be independent of prostaglandin synthesis.[2] Instead, its activity was traced to the CB1 receptor, a G-protein coupled receptor (GPCR) highly expressed in the central nervous system.[2][3] This finding established the AAIs as a distinct class of cannabimimetic agents, structurally different from classical cannabinoids like Δ⁹-tetrahydrocannabinol (THC).[4] this compound itself is a moderately potent agonist, but its scaffold served as the template for highly potent and widely studied agonists like WIN 55,212-2.[1][5]
Molecular Target: The Cannabinoid Type 1 (CB1) Receptor
The CB1 receptor is a Class A GPCR and is one of the most abundantly expressed GPCRs in the brain.[6] It is primarily located on presynaptic nerve terminals, where it acts as a retrograde neuromodulator, inhibiting the release of neurotransmitters.[3][7] The receptor features seven transmembrane domains and couples predominantly to the Gi/o family of heterotrimeric G-proteins.[3][8] The binding of an agonist like this compound stabilizes a receptor conformation that facilitates the exchange of Guanosine Diphosphate (GDP) for Guanosine Triphosphate (GTP) on the Gα subunit, initiating the signaling cascade.[8]
Signal Transduction Pathway of this compound at the CB1 Receptor
As a CB1 receptor agonist, this compound and its analogs trigger a canonical Gi/o-coupled signaling pathway. The key events are as follows:
-
Receptor Binding and G-Protein Activation : this compound binds to a hydrophobic pocket within the transmembrane domains of the CB1 receptor.[2] This induces a conformational change, activating the associated Gi/o protein. The Gαi subunit releases GDP and binds GTP, causing its dissociation from the Gβγ dimer.[3]
-
Inhibition of Adenylyl Cyclase : The activated Gαi subunit directly inhibits the activity of adenylyl cyclase, an enzyme responsible for converting ATP to cyclic AMP (cAMP).[2][9] This leads to a decrease in intracellular cAMP concentrations, affecting the activity of downstream effectors like Protein Kinase A (PKA).[9][10]
-
Modulation of Ion Channels : The dissociated Gβγ subunit complex directly modulates the activity of ion channels. It promotes the opening of G-protein-gated inwardly rectifying potassium (GIRK) channels, leading to membrane hyperpolarization and reduced neuronal excitability.[9] Concurrently, it inhibits voltage-gated N- and P/Q-type calcium channels, reducing calcium influx and thereby decreasing neurotransmitter release from the presynaptic terminal.[1][3]
Quantitative Pharmacology
While this compound was foundational, much of the quantitative pharmacological data in the literature focuses on its more potent and widely used analog, WIN 55,212-2. The data for WIN 55,212-2 are presented here as a representative example of a high-efficacy AAI agonist acting at the CB1 receptor.
| Parameter | Ligand | Receptor | Value | Assay Type | Reference |
| Binding Affinity (Kd) | WIN 55,212-2 | Human CB1 | 16.7 nM | Radioligand Binding (Meta-analysis) | [11] |
| Binding Affinity (Ki) | WIN 55,212-2 | Rat CB1 | 2.4 nM | Radioligand Binding (Meta-analysis) | [11] |
| Functional Potency (IC50) | CP55,940 | Human CB1 | 20.89 nM | Adenylyl Cyclase Inhibition | [9] |
| Functional Efficacy (Imax) | CP55,940 | Human CB1 | 35% Inhibition | Adenylyl Cyclase Inhibition | [9] |
Key Experimental Protocols
Characterization of compounds like this compound at the CB1 receptor relies on a standard set of in vitro pharmacological assays.
Radioligand Competition Binding Assay
This assay measures the affinity (Ki) of a test compound by quantifying its ability to displace a radiolabeled ligand from the CB1 receptor.
Methodology:
-
Membrane Preparation : CB1 receptors are sourced from brain tissue homogenates (e.g., rat brain) or cell lines recombinantly expressing the human CB1 receptor (e.g., HEK-293 or CHO cells).[12] Tissues or cells are homogenized in a cold lysis buffer and centrifuged to pellet the membranes. The pellet is washed and resuspended in an assay buffer.[12] Protein concentration is determined using a standard method (e.g., BCA assay).[1]
-
Assay Setup : The assay is typically performed in 96-well plates.[12]
-
Total Binding (TB) : Wells contain membranes, assay buffer, and a fixed concentration of a radioligand (e.g., [³H]CP-55,940) near its Kd value.[13]
-
Non-Specific Binding (NSB) : Wells contain the same components as TB, plus a high concentration of an unlabeled, potent cannabinoid ligand (e.g., 10 µM WIN 55,212-2) to saturate all specific binding sites.[13]
-
Competition : Wells contain membranes, radioligand, and varying concentrations of the test compound (e.g., this compound).
-
-
Incubation : Plates are incubated, typically for 60-90 minutes at 30°C or 37°C, to allow binding to reach equilibrium.[1][12]
-
Filtration : The incubation is terminated by rapid vacuum filtration through glass fiber filters (e.g., GF/C), which traps the membranes with bound radioligand.[12] The filters are quickly washed with ice-cold buffer to remove unbound radioligand.
-
Quantification : Radioactivity on the filters is measured using a scintillation counter.
-
Data Analysis : Specific binding is calculated as (TB - NSB). The concentration of the test compound that inhibits 50% of the specific binding (IC50) is determined by non-linear regression. The IC50 is then converted to the binding affinity constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration and Kd is the dissociation constant of the radioligand.[12]
[³⁵S]GTPγS Functional Assay
This assay measures the functional activity (potency and efficacy) of a compound by quantifying its ability to stimulate G-protein activation. It relies on the binding of a non-hydrolyzable GTP analog, [³⁵S]GTPγS, to the Gα subunit upon receptor activation.[8]
Methodology:
-
Membrane Preparation : Membranes are prepared as described for the binding assay.
-
Assay Setup : In assay buffer (containing MgCl₂, EDTA, and NaCl), membranes are incubated with a fixed concentration of GDP, varying concentrations of the test agonist (e.g., this compound), and [³⁵S]GTPγS.[8]
-
Basal Binding : Contains membranes, GDP, and [³⁵S]GTPγS without an agonist.
-
Non-Specific Binding : Determined in the presence of a high concentration of unlabeled GTPγS.
-
-
Incubation : The reaction mixture is incubated at 30°C for 60 minutes.[1]
-
Filtration and Quantification : The assay is terminated by rapid filtration through glass fiber filters, and the amount of bound [³⁵S]GTPγS is quantified by scintillation counting.
-
Data Analysis : Data are plotted as agonist concentration versus [³⁵S]GTPγS binding. Potency (EC₅₀) and efficacy (Eₘₐₓ, relative to a full agonist) are determined by non-linear regression.
Adenylyl Cyclase Inhibition Assay
This assay directly measures the primary downstream consequence of CB1-Gαi activation: the inhibition of cAMP production.
Methodology:
-
Cell Culture : Whole cells expressing the CB1 receptor (e.g., CHO-CB1 cells) are used.
-
Assay Setup : Cells are pre-incubated with the test agonist (e.g., this compound) at various concentrations.
-
Stimulation : Adenylyl cyclase is then stimulated using a known activator, typically forskolin.[9][14] This stimulation results in a large production of cAMP.
-
Lysis and Quantification : After incubation, the cells are lysed, and the intracellular concentration of cAMP is measured. This is commonly done using competitive immunoassays, such as ELISA or time-resolved fluorescence resonance energy transfer (TR-FRET) assays.
-
Data Analysis : The ability of the agonist to inhibit the forskolin-stimulated cAMP accumulation is quantified. Data are plotted as agonist concentration versus percent inhibition of the forskolin response, from which potency (IC₅₀) and efficacy (maximal inhibition) are calculated.[9]
Conclusion
This compound holds a significant place in the history of cannabinoid pharmacology. Although not a highly potent agent itself, its discovery as a CB1 agonist unveiled the therapeutic potential of the aminoalkylindole chemical class and spurred the development of powerful research tools like WIN 55,212-2. Its mechanism of action is archetypal for a CB1 agonist, involving binding to the receptor, activation of Gi/o proteins, and the subsequent inhibition of adenylyl cyclase and modulation of key ion channels. This cascade ultimately leads to a reduction in neuronal excitability and neurotransmitter release, which underlies the compound's analgesic effects. The experimental protocols detailed herein remain the gold standard for characterizing the binding and functional activity of novel ligands at the CB1 receptor, a testament to the foundational research in which this compound played a crucial role.
References
- 1. egrove.olemiss.edu [egrove.olemiss.edu]
- 2. Assay of CB1 Receptor Binding | Springer Nature Experiments [experiments.springernature.com]
- 3. researchgate.net [researchgate.net]
- 4. Structure–Activity Relationship and Functional Evaluation of Cannabinoid Type-1 Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. jbclinpharm.org [jbclinpharm.org]
- 6. Crystal Structure of the Human Cannabinoid Receptor CB1 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Approaches to Assess Biased Signaling at the CB1R Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cannabinoid CB1 receptor-mediated modulation of evoked dopamine release and of adenylyl cyclase activity in the human neocortex - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Endocannabinoid Binding to the Cannabinoid Receptors: What Is Known and What Remains Unknown - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Meta-analysis of cannabinoid ligand binding affinity and receptor distribution: interspecies differences - PMC [pmc.ncbi.nlm.nih.gov]
- 12. giffordbioscience.com [giffordbioscience.com]
- 13. benchchem.com [benchchem.com]
- 14. CB1 cannabinoid receptor-mediated increases in cyclic AMP accumulation are correlated with reduced Gi/o function - PMC [pmc.ncbi.nlm.nih.gov]
Pravadoline: A Technical Whitepaper on its Dual Mechanism of Action as a Cyclooxygenase (COX) Inhibitor and Cannabinoid Receptor Agonist
For Researchers, Scientists, and Drug Development Professionals
Abstract
Pravadoline (WIN 48,098) is a unique analgesic compound that exhibits a dual mechanism of action, functioning as both a cyclooxygenase (COX) inhibitor and a cannabinoid receptor agonist. Developed in the 1980s as a novel anti-inflammatory and analgesic agent, its pharmacological profile revealed unexpectedly potent analgesic effects that could not be solely attributed to its inhibition of prostaglandin synthesis. Subsequent research identified this compound as one of the first aminoalkylindole cannabinoid agonists. This technical guide provides an in-depth analysis of this compound's core pharmacology, presenting quantitative data, detailed experimental protocols for its evaluation, and visualizations of its signaling pathways and experimental workflows.
Introduction
This compound, chemically known as (4-methoxyphenyl)-[2-methyl-1-(2-morpholin-4-ylethyl)indol-3-yl]methanone, was initially investigated for its potential as a non-steroidal anti-inflammatory drug (NSAID) due to its structural similarities to indomethacin.[1] Early studies confirmed its ability to inhibit prostaglandin synthesis.[2][3][4][5][6] However, the analgesic potency of this compound in various animal models surpassed that expected from its COX-inhibiting activity alone, and its effects were not reversible by the opioid antagonist naloxone, suggesting a non-opioid mechanism of action.[1][6] This led to the discovery of its activity at cannabinoid receptors, specifically as a CB1 receptor agonist, placing it in the novel class of aminoalkylindole cannabinoids.[1] This document serves as a comprehensive resource for researchers, summarizing the key quantitative data, outlining detailed experimental methodologies for studying this compound and similar compounds, and illustrating the relevant biological pathways.
Quantitative Pharmacological Data
The dual activity of this compound is characterized by its interaction with both the cyclooxygenase enzymes and the cannabinoid receptors. The following tables summarize the available quantitative data from in vitro and in vivo studies.
Table 1: In Vitro Cyclooxygenase (COX) Inhibition Data
| Parameter | Value | Species/System | Reference |
| IC50 (Prostaglandin Synthesis Inhibition) | 4.9 µM | Mouse Brain Microsomes | [1][2][4][6] |
| COX-1 Inhibition | Not explicitly quantified in available literature. Stated to be a COX-1 inhibitor. | - | [7] |
| COX-2 Inhibition | Not explicitly quantified in available literature. Stated to be a COX-2 inhibitor. | - | [7] |
Table 2: In Vitro Cannabinoid Receptor Binding Affinity
| Receptor | Parameter | Value | Radioligand | Tissue/System | Reference |
| CB1 | Ki | 2511 nM | - | - | [1][2] |
| CB2 | Ki | Not explicitly quantified in available literature. | - | - |
Note: The primary focus of early research on this compound was on its CB1 receptor-mediated effects. Specific binding affinity data for the CB2 receptor is not well-documented in publicly available sources.
Table 3: In Vivo Analgesic and Anti-Inflammatory Activity
| Test | Species | Endpoint | ED50 / Minimum Effective Dose (MED) | Route of Administration | Reference |
| Acetylcholine-induced Writhing | Mouse | Inhibition of writhing | 41 mg/kg | p.o. | [6] |
| Acetic Acid-induced Writhing | Rat | Inhibition of writhing | 15 mg/kg | p.o. | [6] |
| Randall-Selitto Test (Brewer's Yeast-induced Hyperalgesia) | Rat | Prevention of hyperalgesia | 1 mg/kg (MED) | p.o. | [1][6] |
| Adjuvant-Arthritic Paw Flexion | Rat | Prevention of nociceptive response | 41 mg/kg | p.o. | [1][6] |
| Bradykinin-induced Head and Forepaw Flexion | Rat | Prevention of nociceptive response | 78 mg/kg | p.o. | [1] |
| Tail Immersion Test (55°C) | Mouse | Prolonged response latency | 100 mg/kg (MED) | s.c. | [1][6] |
| Prostaglandin Synthesis Inhibition (ex vivo) | Mouse | Inhibition of brain PG synthesis | 20 mg/kg | p.o. | [4][6] |
Signaling Pathways
This compound's dual mechanism of action involves two distinct signaling pathways: the cyclooxygenase pathway, which is central to inflammation and pain, and the cannabinoid receptor signaling pathway, which modulates neurotransmission and nociception.
Cyclooxygenase (COX) Signaling Pathway
The COX enzymes (COX-1 and COX-2) catalyze the conversion of arachidonic acid to prostaglandin H2 (PGH2), the precursor for various prostaglandins and thromboxanes. These prostanoids are key mediators of inflammation, pain, and fever. This compound inhibits this process, thereby reducing the production of these pro-inflammatory molecules.
Cannabinoid Receptor Signaling Pathway
This compound acts as an agonist at cannabinoid receptors, primarily CB1 receptors, which are G-protein coupled receptors (GPCRs). Activation of CB1 receptors leads to the inhibition of adenylyl cyclase, a decrease in cyclic AMP (cAMP) levels, and modulation of ion channels, ultimately resulting in a reduction of neurotransmitter release and neuronal excitability. This contributes to its analgesic effects.
Experimental Protocols
The following sections provide detailed methodologies for key experiments used to characterize the activity of this compound.
In Vitro Prostaglandin Synthesis Inhibition Assay
This protocol is based on the methods used in the initial characterization of this compound's COX inhibitory activity.
Objective: To determine the in vitro potency of this compound in inhibiting prostaglandin synthesis.
Materials:
-
Mouse brain tissue
-
Homogenization buffer (e.g., Tris-HCl buffer, pH 7.4)
-
This compound stock solution (in a suitable solvent like DMSO)
-
Arachidonic acid (substrate)
-
Radioactively labeled arachidonic acid (e.g., [1-14C]arachidonic acid)
-
Indomethacin (positive control)
-
Scintillation cocktail and counter
Procedure:
-
Microsome Preparation: Homogenize fresh mouse brain tissue in cold buffer and centrifuge to pellet cellular debris. Further centrifuge the supernatant at high speed to pellet the microsomal fraction, which is rich in COX enzymes. Resuspend the microsomal pellet in buffer.
-
Incubation: In reaction tubes, combine the microsomal preparation with various concentrations of this compound, indomethacin, or vehicle control.
-
Reaction Initiation: Initiate the enzymatic reaction by adding a mixture of unlabeled and radioactively labeled arachidonic acid.
-
Reaction Termination: After a defined incubation period at 37°C, terminate the reaction by adding a solution that stops the enzyme activity and acidifies the mixture (e.g., citric acid).
-
Extraction: Extract the prostaglandins from the reaction mixture using an organic solvent (e.g., ethyl acetate).
-
Quantification: Evaporate the organic solvent and redissolve the residue. Quantify the amount of radioactive prostaglandins formed using liquid scintillation counting.
-
Data Analysis: Calculate the percentage of inhibition of prostaglandin synthesis for each concentration of this compound compared to the vehicle control. Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the this compound concentration.
Cannabinoid Receptor Binding Assay
This protocol is a representative method for determining the binding affinity of aminoalkylindoles like this compound to cannabinoid receptors.
Objective: To determine the Ki of this compound for the CB1 receptor.
Materials:
-
Rat brain membranes (or cells expressing recombinant CB1 receptors)
-
Binding buffer (e.g., Tris-HCl with BSA)
-
[3H]CP-55,940 (radioligand)
-
This compound stock solution
-
Non-labeled CP-55,940 (for determining non-specific binding)
-
Glass fiber filters
-
Filtration apparatus
-
Scintillation cocktail and counter
Procedure:
-
Membrane Preparation: Prepare a crude membrane fraction from rat brain tissue by homogenization and centrifugation.
-
Assay Setup: In reaction tubes, combine the membrane preparation, a fixed concentration of [3H]CP-55,940, and varying concentrations of this compound. For total binding, omit this compound. For non-specific binding, add a high concentration of non-labeled CP-55,940.
-
Incubation: Incubate the tubes at a controlled temperature (e.g., 30°C) for a sufficient time to reach equilibrium.
-
Filtration: Rapidly filter the contents of each tube through glass fiber filters to separate bound from free radioligand. Wash the filters with ice-cold buffer to remove unbound radioactivity.
-
Quantification: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis: Calculate the specific binding at each concentration of this compound by subtracting the non-specific binding from the total binding. Determine the IC50 value of this compound from a competition binding curve. Calculate the Ki value using the Cheng-Prusoff equation.
In Vivo Acetylcholine-Induced Writhing Test
This is a common assay for evaluating the efficacy of peripherally acting analgesics.
Objective: To assess the analgesic effect of this compound against chemically induced visceral pain in mice.
Materials:
-
Male mice
-
This compound suspension/solution for oral administration
-
Vehicle control (e.g., 0.5% methylcellulose)
-
Acetylcholine chloride solution (e.g., 5 mg/kg in saline) for intraperitoneal injection
-
Observation chambers
Procedure:
-
Animal Acclimatization and Grouping: Acclimatize mice to the laboratory environment and randomly assign them to treatment groups (vehicle control, positive control like aspirin, and different doses of this compound).
-
Drug Administration: Administer this compound or vehicle orally (p.o.) to the respective groups.
-
Induction of Writhing: After a set pre-treatment time (e.g., 30 minutes), administer acetylcholine solution intraperitoneally (i.p.) to each mouse.
-
Observation: Immediately place each mouse in an individual observation chamber and count the number of writhes (a characteristic stretching and constriction of the abdomen) over a defined period (e.g., 10-20 minutes).
-
Data Analysis: Calculate the mean number of writhes for each group. Determine the percentage of inhibition of writhing for the this compound-treated groups compared to the vehicle control group. Calculate the ED50 value.
In Vivo Randall-Selitto Test
This test measures the response to mechanical pressure on an inflamed paw and is used to evaluate analgesics.
Objective: To determine the effect of this compound on mechanical hyperalgesia in rats.
Materials:
-
Male rats
-
Brewer's yeast suspension (e.g., 5% in saline)
-
This compound suspension/solution for oral administration
-
Vehicle control
-
Randall-Selitto apparatus (paw pressure analgesymeter)
Procedure:
-
Induction of Inflammation: Inject brewer's yeast suspension into the plantar surface of one hind paw of each rat to induce inflammation and hyperalgesia.
-
Drug Administration: At a specified time after the yeast injection (e.g., 2-3 hours, when hyperalgesia is established), administer this compound or vehicle orally to the rats.
-
Measurement of Nociceptive Threshold: At various time points after drug administration, apply a constantly increasing mechanical pressure to the inflamed paw using the Randall-Selitto apparatus.
-
Endpoint: Record the pressure at which the rat withdraws its paw or vocalizes. A cut-off pressure is set to prevent tissue damage.
-
Data Analysis: Compare the paw withdrawal thresholds of the this compound-treated groups with the vehicle control group at each time point. An increase in the withdrawal threshold indicates an analgesic effect.
Conclusion
This compound stands as a pioneering molecule in drug discovery, bridging the gap between traditional NSAIDs and the then-emerging field of cannabinoid pharmacology. Its dual mechanism of action, inhibiting prostaglandin synthesis while also activating cannabinoid receptors, provides a unique pharmacological profile. This technical guide has consolidated the key quantitative data, provided detailed experimental protocols for its characterization, and visualized its molecular pathways of action. While there are gaps in the historical data, particularly concerning the specific inhibition of COX isoforms and CB2 receptor affinity, the information presented here offers a robust foundation for researchers and drug development professionals interested in the complex pharmacology of this compound and the development of novel analgesics with multi-target mechanisms. Further investigation into its interactions with COX-1/COX-2 and the CB2 receptor could provide valuable insights for the design of future pain therapeutics.
References
Pravadoline: A Technical Guide to its Chemical Structure and Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
Pravadoline (WIN 48,098) is a fascinating analgesic compound that exhibits a dual mechanism of action, setting it apart from traditional nonsteroidal anti-inflammatory drugs (NSAIDs). Initially developed as a prostaglandin synthesis inhibitor, its potent analgesic effects, observed at doses significantly lower than those required for anti-inflammatory action, led to the discovery of its activity as a cannabinoid receptor agonist. This guide provides a comprehensive overview of the chemical structure and synthesis of this compound, intended for researchers and professionals in the fields of medicinal chemistry and drug development. Detailed experimental protocols, quantitative pharmacological data, and visualizations of its signaling pathways and synthetic workflow are presented to facilitate a deeper understanding and further investigation of this unique molecule.
Chemical Structure and Properties
This compound is an aminoalkylindole derivative with the systematic IUPAC name (4-methoxyphenyl)-[2-methyl-1-(2-morpholin-4-ylethyl)indol-3-yl]methanone[1]. Its chemical and physical properties are summarized in the table below.
| Property | Value | Source |
| IUPAC Name | (4-methoxyphenyl)-[2-methyl-1-(2-morpholin-4-ylethyl)indol-3-yl]methanone | [1] |
| Chemical Formula | C₂₃H₂₆N₂O₃ | [1] |
| Molecular Weight | 378.47 g/mol | [1] |
| CAS Number | 92623-83-1 | [1] |
Synthesis of this compound
The synthesis of this compound can be achieved through a multi-step process. A common approach involves the preparation of the core indole structure, 2-methyl-3-(4-methoxybenzoyl)indole, followed by N-alkylation with 4-(2-chloroethyl)morpholine.
Synthesis of the Indole Core: 2-methyl-3-(4-methoxybenzoyl)indole
A potential synthetic route to the indole core involves the reaction of 2-methylindole with 4-methoxybenzoyl chloride.
Synthesis of the Alkylating Agent: 4-(2-chloroethyl)morpholine
This reagent can be synthesized from morpholine and 2-chloroethanol, followed by reaction with thionyl chloride.
Final Step: N-alkylation to Yield this compound
The final step is the N-alkylation of the 2-methyl-3-(4-methoxybenzoyl)indole with 4-(2-chloroethyl)morpholine.
Experimental Protocols
The following are detailed experimental protocols for the key synthetic steps.
Synthesis of 2-methyl-3-(4-methoxybenzoyl)indole
Materials:
-
2-methylindole
-
4-methoxybenzoyl chloride
-
Anhydrous dichloromethane (DCM)
-
Triethylamine (Et₃N)
-
Hydrochloric acid (1M)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexane and Ethyl acetate for chromatography
Procedure:
-
To a stirred solution of 2-methylindole (1.0 eq) in anhydrous DCM at 0 °C under an inert atmosphere, add triethylamine (1.2 eq).
-
Slowly add a solution of 4-methoxybenzoyl chloride (1.1 eq) in anhydrous DCM.
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, wash the reaction mixture sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexane as the eluent to afford 2-methyl-3-(4-methoxybenzoyl)indole.
Synthesis of 4-(2-chloroethyl)morpholine hydrochloride
Materials:
-
Morpholine
-
2-chloroethanol
-
Toluene
-
Thionyl chloride
-
Ethanol for recrystallization
Procedure:
-
Add morpholine (1.0 eq) and 2-chloroethanol (1.2 eq) to toluene and heat the mixture at reflux for 2 hours.
-
Cool the reaction mixture to room temperature.
-
Under an ice bath, slowly add thionyl chloride (2.0 eq) dropwise.
-
Continue stirring in the ice bath for 20 minutes, then remove the ice bath and stir at room temperature for 6 hours.
-
Remove toluene and excess thionyl chloride by distillation under reduced pressure.
-
Recrystallize the resulting residue from ethanol to obtain 4-(2-chloroethyl)morpholine hydrochloride as a solid.
Synthesis of this compound
Materials:
-
2-methyl-3-(4-methoxybenzoyl)indole
-
4-(2-chloroethyl)morpholine hydrochloride
-
Sodium hydride (NaH, 60% dispersion in mineral oil)
-
Anhydrous N,N-dimethylformamide (DMF)
-
Saturated aqueous ammonium chloride solution
-
Ethyl acetate
-
Water
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexane and Ethyl acetate for chromatography
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere, add 2-methyl-3-(4-methoxybenzoyl)indole (1.0 eq).
-
Dissolve the indole in anhydrous DMF.
-
Cool the solution to 0 °C in an ice bath.
-
Carefully add sodium hydride (1.2 eq) portion-wise. Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir until hydrogen evolution ceases.
-
Cool the reaction mixture back to 0 °C.
-
Add 4-(2-chloroethyl)morpholine (prepared by neutralizing the hydrochloride salt with a base and extracting into an organic solvent) (1.1 eq) dropwise.
-
Allow the reaction to stir at room temperature overnight.
-
Monitor the reaction progress by TLC.
-
Upon completion, carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution at 0 °C.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system to afford this compound.
Pharmacological Activity and Mechanism of Action
This compound's analgesic properties are attributed to its dual mechanism of action: inhibition of cyclooxygenase (COX) enzymes and agonism at the cannabinoid receptor 1 (CB1).
Quantitative Pharmacological Data
| Parameter | Value | Target | Source |
| IC₅₀ | 4.9 µM | Prostaglandin Synthesis (in mouse brain) | [1][2] |
| Kᵢ | 2511 nM | CB1 Receptor | [1] |
Signaling Pathways
The signaling pathways affected by this compound are depicted below.
Experimental Workflow Overview
The overall workflow for the synthesis and characterization of this compound is outlined in the following diagram.
Conclusion
This compound remains a compound of significant interest due to its unique pharmacological profile. The synthetic routes outlined in this guide provide a foundation for its preparation and further derivatization. Understanding its dual mechanism of action through the provided signaling pathways offers insights into its potent analgesic effects. The detailed protocols and compiled data serve as a valuable resource for researchers aiming to explore the therapeutic potential of this compound and related aminoalkylindoles. Further investigation into its COX-1 versus COX-2 selectivity and the downstream effects of its CB1 receptor agonism could unveil new avenues for the development of novel analgesics with improved safety profiles.
References
A Comparative Pharmacological Profile: Pravadoline vs. Non-Steroidal Anti-Inflammatory Drugs (NSAIDs)
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive comparison of the pharmacological profiles of Pravadoline and traditional Non-Steroidal Anti-Inflammatory Drugs (NSAIDs). This compound, a novel analgesic agent, exhibits a unique dual mechanism of action, functioning as both a cyclooxygenase (COX) inhibitor and a cannabinoid receptor agonist. This contrasts with NSAIDs, which primarily exert their therapeutic effects through the inhibition of COX enzymes. This document delves into their respective mechanisms of action, receptor binding affinities, and pharmacokinetic/pharmacodynamic properties. Detailed experimental protocols for key assays are provided, and quantitative data are summarized in comparative tables. Furthermore, signaling pathways and experimental workflows are visualized using Graphviz diagrams to facilitate a deeper understanding of their distinct pharmacological characteristics. This guide aims to equip researchers, scientists, and drug development professionals with the in-depth knowledge necessary for informed research and development in the field of analgesics.
Introduction
Pain and inflammation are complex physiological processes that are central to a multitude of pathological conditions. For decades, Non-Steroidal Anti-Inflammatory Drugs (NSAIDs) have been the cornerstone of treatment for mild to moderate pain and inflammation. Their mechanism of action, primarily through the inhibition of cyclooxygenase (COX) enzymes, is well-established.[1][2] However, the therapeutic benefits of NSAIDs are often accompanied by a range of adverse effects, most notably gastrointestinal complications, renal toxicity, and cardiovascular risks, which are largely attributed to the non-selective inhibition of COX isoforms.[1][3]
This compound (WIN 48,098) emerged in the 1980s as a potential analgesic with a distinct pharmacological profile.[4] While it shares the COX-inhibiting properties of NSAIDs, it was discovered to possess unexpectedly potent analgesic effects that could not be solely attributed to this mechanism.[4] Subsequent research revealed that this compound also functions as a cannabinoid receptor agonist, representing a novel class of analgesic compounds, the aminoalkylindoles.[4][5] This dual mechanism of action suggests a potential for a differentiated therapeutic profile, possibly with an improved safety and tolerability profile compared to traditional NSAIDs.
This technical guide aims to provide a detailed, comparative analysis of the pharmacology of this compound and NSAIDs, focusing on the core requirements of data presentation, experimental methodologies, and visual representation of complex biological processes.
Mechanism of Action
NSAIDs: Inhibition of Cyclooxygenase (COX)
The primary mechanism of action for NSAIDs is the inhibition of the cyclooxygenase (COX) enzymes, COX-1 and COX-2.[1][6] These enzymes are responsible for the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever.[2][7]
-
COX-1 is a constitutively expressed enzyme involved in various physiological functions, including the protection of the gastric mucosa, regulation of renal blood flow, and platelet aggregation.[2][6] Inhibition of COX-1 is primarily associated with the adverse effects of NSAIDs, such as gastric ulcers and bleeding.[3][6]
-
COX-2 is an inducible enzyme that is upregulated at sites of inflammation by cytokines and other inflammatory stimuli.[6][8] Its inhibition is largely responsible for the anti-inflammatory and analgesic effects of NSAIDs.[6][8]
The therapeutic goal for many modern NSAIDs is to selectively inhibit COX-2 while sparing COX-1, thereby reducing the incidence of gastrointestinal side effects.
This compound: A Dual Mechanism
This compound exhibits a more complex mechanism of action, engaging two distinct pathways:
-
COX Inhibition: Similar to NSAIDs, this compound inhibits the synthesis of prostaglandins by inhibiting COX enzymes.[4][9] This action contributes to its anti-inflammatory properties.
-
Cannabinoid Receptor Agonism: this compound is an agonist at the cannabinoid receptor type 1 (CB1).[4][10] The CB1 receptor is a G-protein coupled receptor (GPCR) predominantly expressed in the central and peripheral nervous systems.[5] Activation of CB1 receptors is known to produce analgesic effects. This cannabinoid-mediated activity is responsible for the potent antinociceptive effects of this compound, which are observed at doses lower than those required for significant anti-inflammatory effects.[4] Importantly, these analgesic effects are not antagonized by naloxone, indicating they are independent of the opioid system.[4][9]
Quantitative Pharmacological Data
The following tables summarize key quantitative data for this compound and a selection of representative NSAIDs, allowing for a direct comparison of their potencies and selectivities.
Table 1: Cyclooxygenase (COX) Inhibition
| Compound | Target | IC50 (µM) | Notes |
| This compound | COX (in vitro, mouse brain) | 4.9[4][9] | --- |
| Indomethacin | COX-1 | 0.01 - 0.1 | Highly potent, non-selective |
| COX-2 | 0.5 - 1.0 | ||
| Ibuprofen | COX-1 | 2 - 15 | Non-selective |
| COX-2 | 10 - 50 | ||
| Diclofenac | COX-1 | 0.1 - 1.0 | Preferential for COX-2 |
| COX-2 | 0.01 - 0.1 | ||
| Celecoxib | COX-1 | 5 - 15 | COX-2 selective |
| COX-2 | 0.04 - 0.1 |
Table 2: Cannabinoid Receptor Binding Affinity
| Compound | Receptor | Kᵢ (nM) | Notes |
| This compound | CB1 | 2511[4] | Aminoalkylindole cannabinoid agonist |
Table 3: In Vivo Analgesic and Anti-Inflammatory Activity of this compound
| Animal Model | Test | ED₅₀ / Minimum Effective Dose |
| Mouse | Acetylcholine-induced writhing | 41 mg/kg p.o.[9] |
| Mouse | PGE₂-induced writhing | 24 mg/kg p.o.[9] |
| Mouse | Tail immersion (55°C) | 100 mg/kg s.c.[4][9] |
| Rat | Acetic acid-induced writhing | 15 mg/kg p.o.[9] |
| Rat | Brewer's yeast-induced hyperalgesia (Randall-Selitto) | 1 mg/kg p.o.[4][9] |
| Rat | Adjuvant-arthritic paw flexion | 41 mg/kg p.o.[4][9] |
| Rat | Bradykinin-induced flexion | 78 mg/kg p.o.[4][9] |
Signaling Pathways
NSAID Signaling Pathway
This compound Signaling Pathway
References
- 1. Nonsteroidal Anti-Inflammatory Drugs (NSAIDs) - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Nonsteroidal anti-inflammatory drug - Wikipedia [en.wikipedia.org]
- 3. NSAIDs for pain relief - WebMD [webmd.com]
- 4. This compound - Wikipedia [en.wikipedia.org]
- 5. The Spicy Story of Cannabimimetic Indoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Mechanism of action of nonsteroidal anti-inflammatory drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. journals.physiology.org [journals.physiology.org]
- 8. The mechanisms of action of NSAIDs in analgesia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Pharmacology of this compound: a new analgesic agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. axonmedchem.com [axonmedchem.com]
The Serendipitous Discovery of Cannabinoid Activity: Pravadoline's Pivotal Role in the Genesis of Aminoalkylindoles
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
The story of the aminoalkylindoles (AAIs), a prominent class of synthetic cannabinoid receptor agonists, begins not with a targeted search for psychoactive compounds, but with the development of a potential new anti-inflammatory drug. Pravadoline (WIN 48,098), a compound structurally related to nonsteroidal anti-inflammatory drugs (NSAIDs) like indomethacin, was synthesized in the 1980s by Sterling-Winthrop as a novel analgesic and inhibitor of prostaglandin synthesis through the cyclooxygenase (COX) enzyme.[1][2] However, its unexpectedly potent analgesic effects, observed at doses significantly lower than those required for anti-inflammatory action, hinted at a different mechanism of action.[1][3] This anomaly sparked a line of inquiry that would ultimately unveil a new class of cannabinoid agonists and profoundly influence the landscape of cannabinoid research and, inadvertently, the illicit drug market. This technical guide delineates the pivotal role of this compound in the discovery and development of the aminoalkylindoles, providing a comprehensive overview of the key experimental findings, methodologies, and structure-activity relationships that emerged from this seminal research.
From Anti-inflammatory to Cannabimimetic: The Unmasking of this compound's True Mechanism
Initial studies on this compound confirmed its ability to inhibit prostaglandin synthesis, with an in vitro IC50 of 4.9 μM in mouse brain.[3] However, its analgesic properties were not blocked by opioid antagonists like naloxone, ruling out an opioid-based mechanism.[1][3] The breakthrough came with the observation that this compound, like opioid analgesics, could inhibit electrically stimulated contractions of the mouse vas deferens (MVD).[3][4] Crucially, this effect was also not reversed by naloxone, suggesting a novel, non-opioid pathway for its analgesic activity.[3]
This led researchers to investigate other potential targets, and it was discovered that this compound binds to the cannabinoid receptor, now known as the CB1 receptor.[1][2] This finding was revolutionary, as this compound represented a structurally novel class of compounds with cannabinoid activity, distinct from the classical cannabinoids like Δ⁹-tetrahydrocannabinol (THC).[5] This discovery marked the birth of the aminoalkylindole class of synthetic cannabinoids.[1][6]
Quantitative Pharmacological Data
The development and characterization of this compound and its analogs were heavily reliant on quantitative in vitro and in vivo assays. The following tables summarize the key pharmacological data for this compound and its more potent successor, WIN 55,212-2.
| Compound | CB1 Receptor Binding Affinity (Ki, nM) | Reference |
| This compound | 2511 | [1] |
| WIN 55,212-2 | 3 | [7] |
| Compound | In Vitro Functional Activity (IC50/EC50) | Assay | Reference |
| This compound | 4.9 μM (IC50) | Inhibition of prostaglandin synthesis in mouse brain | [3] |
| This compound | 0.45 μM (IC50) | Inhibition of neuronally stimulated contractions in mouse vas deferens | [4] |
| WIN 55,212-2 | 2.7 ± 0.3 nM (EC50) | Inhibition of low Mg²⁺-induced [Ca²⁺]i spiking in rat hippocampal cultures | [8] |
| WIN 55,212-2 | 0.3 μM (EC50) | Inhibition of adenylyl cyclase in rat striatal or cerebellar membranes | [9] |
Key Experimental Protocols
The characterization of this compound and subsequent AAIs relied on two cornerstone experimental techniques: radioligand binding assays to determine receptor affinity and the mouse vas deferens assay to assess functional activity as cannabinoid receptor agonists.
Radioligand Cannabinoid Receptor Binding Assay
This assay quantifies the affinity of a test compound for the cannabinoid receptors by measuring its ability to displace a radiolabeled ligand.
Materials and Reagents:
-
Membrane Preparations: Cell membranes from HEK-293 or CHO cells expressing human CB1 or CB2 receptors.[10]
-
Radioligand: [³H]CP-55,940 or [³H]WIN 55,212-2 (high-affinity cannabinoid receptor agonists).[10]
-
Test Compound: this compound or other aminoalkylindoles.
-
Non-specific Binding Control: A high concentration of a non-radiolabeled, high-affinity cannabinoid receptor ligand (e.g., 10 µM WIN 55,212-2).[10]
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, 0.5% Bovine Serum Albumin (BSA), pH 7.4.[10]
-
Wash Buffer: 50 mM Tris-HCl, 0.05% BSA, pH 7.4.[10]
-
Scintillation Cocktail.
-
96-well Filter Plates: GF/B or GF/C glass fiber filters.[10]
Procedure:
-
Incubation: In a 96-well plate, combine the membrane preparation, radioligand, and varying concentrations of the test compound in the assay buffer.
-
Equilibration: Incubate the plate at a controlled temperature (e.g., 37°C) for a specific duration (e.g., 60 minutes) to allow binding to reach equilibrium.[11]
-
Filtration: Rapidly filter the contents of each well through the glass fiber filter plate using a vacuum manifold to separate the membrane-bound radioligand from the unbound radioligand.
-
Washing: Wash the filters with ice-cold wash buffer to remove any non-specifically bound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.
-
Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). The Ki value can then be calculated using the Cheng-Prusoff equation.
Mouse Vas Deferens (MVD) Functional Assay
This bioassay assesses the functional activity of cannabinoid receptor agonists by measuring their ability to inhibit neurotransmitter release in an isolated tissue preparation.[4]
Materials and Reagents:
-
Tissue: Vasa deferentia isolated from male mice.[12]
-
Organ Bath: A temperature-controlled (37°C) organ bath filled with a physiological salt solution (e.g., Krebs-Henseleit buffer) and bubbled with 95% O₂ and 5% CO₂.[12]
-
Electrodes: Platinum electrodes for electrical field stimulation.[12]
-
Force Transducer: An isometric force transducer to measure muscle contractions.[12]
-
Stimulator: A stimulator to deliver electrical pulses.[12]
-
Test Compound: this compound or other aminoalkylindoles.
Procedure:
-
Tissue Preparation: Isolate the vasa deferentia from the mice and mount them in the organ bath under a slight tension.
-
Equilibration: Allow the tissue to equilibrate in the buffer for a period of time (e.g., 45 minutes) before starting the experiment.[12]
-
Electrical Stimulation: Apply electrical field stimulation to elicit regular contractions of the vas deferens. This is achieved by acting on prejunctional neuronal CB1 receptors to inhibit the release of contractile neurotransmitters.[4]
-
Cumulative Concentration-Response Curve: Add increasing concentrations of the test compound to the organ bath at set intervals and record the resulting inhibition of the electrically evoked contractions.
-
Data Analysis: Plot the percentage inhibition of contraction against the logarithm of the agonist concentration to generate a concentration-response curve. From this curve, the IC50 value (the concentration of the agonist that produces 50% of its maximum inhibitory effect) can be determined.
Structure-Activity Relationships (SAR) and the Evolution of Aminoalkylindoles
The discovery of this compound's cannabinoid activity spurred extensive research into the structure-activity relationships of the AAI class. This led to the synthesis of numerous analogs with the goal of increasing potency and selectivity for the cannabinoid receptors. A key development was the synthesis of WIN 55,212-2, a conformationally restrained analog of this compound that exhibited significantly higher affinity for the CB1 receptor.[4]
Key SAR findings for the aminoalkylindoles include:
-
Indole N1-Substituent: The nature of the substituent at the N1 position of the indole ring is crucial for activity. A morpholinoethyl group, as seen in this compound and WIN 55,212-2, was found to be optimal.[1]
-
Indole C2-Substituent: Small substituents, such as a methyl group or hydrogen, at the C2 position are generally preferred for high affinity.[1]
-
Indole C3-Substituent: The aroyl group at the C3 position is a critical determinant of potency. Replacement of the methoxyphenyl group of this compound with a naphthoyl group, as in WIN 55,212-2, dramatically increases affinity.[2]
Signaling Pathways and Visualization
Aminoalkylindoles, like other cannabinoid receptor agonists, exert their effects by activating G-protein-coupled receptors (GPCRs), primarily the CB1 and CB2 receptors. Upon agonist binding, these receptors couple to inhibitory G-proteins (Gi/o), leading to a cascade of intracellular signaling events.
Cannabinoid Receptor Signaling Pathway
Caption: Cannabinoid receptor signaling cascade initiated by AAI binding.
Experimental Workflow for AAI Characterization
Caption: Workflow for the characterization and development of AAIs.
Conclusion
This compound stands as a landmark compound in the history of cannabinoid pharmacology. Its unexpected cannabimimetic activity not only unveiled a new class of synthetic cannabinoids, the aminoalkylindoles, but also provided researchers with invaluable tools to probe the endocannabinoid system. The journey from a failed NSAID to the progenitor of a vast family of research chemicals and, unfortunately, designer drugs, underscores the often-serendipitous nature of drug discovery. The detailed experimental protocols and quantitative data that emerged from the study of this compound and its successors, such as WIN 55,212-2, laid a critical foundation for our current understanding of cannabinoid receptor pharmacology and continue to inform the development of novel therapeutic agents targeting this complex system.
References
- 1. future4200.com [future4200.com]
- 2. The Spicy Story of Cannabimimetic Indoles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. The bioassay of cannabinoids using the mouse isolated vas deferens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Further Developments on the Regioselective Synthesis of 3-Aroylindole Derivatives from C-Nitrosoaromatics and Alkynones: A Novel Synthetic Approach to this compound, JWH-073, Indothiazinone Analogues and Related Compounds [scirp.org]
- 6. The Bioassay of Cannabinoids Using the Mouse Isolated Vas Deferens | Springer Nature Experiments [experiments.springernature.com]
- 7. researchonline.ljmu.ac.uk [researchonline.ljmu.ac.uk]
- 8. jneurosci.org [jneurosci.org]
- 9. Pharmacology of Cannabinoid Receptors | Annual Reviews [annualreviews.org]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. pa2online.org [pa2online.org]
In Vivo Analgesic Profile of Pravadoline in Rodent Models: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract: Pravadoline (WIN 48,098) is a novel analgesic compound with a unique pharmacological profile, exhibiting activities distinct from traditional opioids and nonsteroidal anti-inflammatory drugs (NSAIDs).[1] This technical guide provides an in-depth overview of the in vivo analgesic effects of this compound in various rodent models of nociception. It summarizes key quantitative data, details established experimental protocols, and visualizes the compound's proposed mechanism of action and experimental workflows.
Introduction
This compound emerged in the 1980s as a potential anti-inflammatory and analgesic agent.[2] Structurally related to NSAIDs like indometacin, it was initially identified as an inhibitor of prostaglandin synthesis through the cyclooxygenase (COX) enzyme.[2] However, its potent analgesic effects, observed at doses significantly lower than those required for anti-inflammatory action, suggested a more complex mechanism.[2] Subsequent research revealed that this compound also functions as a cannabinoid receptor agonist, representing a new class of aminoalkylindole compounds.[2][3] This dual mechanism of action contributes to its broad efficacy in models of thermal, chemical, and mechanical pain. Unlike opioids, its analgesic effects are not antagonized by naloxone, indicating a non-opioid pathway.[1][2]
Quantitative Analgesic Activity
The analgesic efficacy of this compound has been quantified in several standard rodent models of pain. The following tables summarize the effective dose (ED50), minimum effective dose (MED), and in vitro inhibitory concentrations (IC50) reported in the literature.
Table 1: In Vivo Analgesic Activity of this compound in Rodent Models
| Test Model | Species | Nociceptive Stimulus | Route of Administration | Endpoint | This compound Efficacy |
| Acetic Acid-Induced Writhing | Rat | 0.6% Acetic Acid (i.p.) | Oral (p.o.) | Reduction in writhing | ED50: 15 mg/kg[1] |
| Acetylcholine-Induced Writhing | Mouse | Acetylcholine (i.p.) | Oral (p.o.) | Reduction in writhing | ED50: 41 mg/kg[1] |
| Prostaglandin E2-Induced Writhing | Mouse | PGE2 (i.p.) | Oral (p.o.) | Reduction in writhing | ED50: 24 mg/kg[1] |
| Tail Immersion Test | Mouse | Hot Water (55°C) | Subcutaneous (s.c.) | Increased response latency | MED: 100 mg/kg[1] |
| Randall-Selitto Test (Brewer's Yeast) | Rat | Mechanical Pressure (paw) | Oral (p.o.) | Prevention of hyperalgesia | MED: 1 mg/kg[1][2] |
| Adjuvant-Arthritic Paw Flexion | Rat | Mechanical Flexion (paw) | Oral (p.o.) | Prevention of nociceptive response | ED50: 41 mg/kg[1][2] |
| Bradykinin-Induced Nociception | Rat | Bradykinin (i.a.) | Oral (p.o.) | Prevention of head/forepaw flexion | ED50: 78 mg/kg[1][2] |
Table 2: In Vitro and Ex Vivo Inhibitory Activity of this compound
| Target | System | Endpoint | This compound Efficacy |
| Prostaglandin Synthesis | Mouse Brain (in vitro) | Inhibition of PG synthesis | IC50: 4.9 µM[1][2] |
| Prostaglandin Synthesis | Mouse Brain (ex vivo) | Inhibition of PG synthesis | ED50: 20 mg/kg (p.o.)[1] |
| CB1 Receptor Binding | Not Specified | Binding affinity | Ki: 2511 nM[2] |
| Mouse Vas Deferens Contractions | Mouse Vas Deferens (in vitro) | Inhibition of neurally stimulated contractions | IC50: 0.45 µM[4] |
Mechanism of Action
This compound's analgesic properties are attributed to a dual mechanism involving both the inhibition of cyclooxygenase (COX) enzymes and the activation of cannabinoid receptors.
-
Cyclooxygenase (COX) Inhibition: Like NSAIDs, this compound inhibits the synthesis of prostaglandins, which are key mediators of inflammation and pain.[1][5] It has been shown to inhibit prostaglandin formation in the brain both in vitro and ex vivo.[1]
-
Cannabinoid Receptor Agonism: this compound was one of the first aminoalkylindoles identified as a cannabinoid agonist.[2][3] It binds to the CB1 receptor, a G-protein-coupled receptor (GPCR) highly expressed in the central nervous system, which is known to modulate pain perception.[2][3][6] This action is independent of the opioid system.[1][2]
References
- 1. Pharmacology of this compound: a new analgesic agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. The Spicy Story of Cannabimimetic Indoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Conformationally restrained analogues of this compound: nanomolar potent, enantioselective, (aminoalkyl)indole agonists of the cannabinoid receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. realmofcaring.org [realmofcaring.org]
- 6. Frontiers | Cannabinoids and Pain: New Insights From Old Molecules [frontiersin.org]
Pravadoline: A Technical Whitepaper on its Anti-inflammatory and Analgesic Properties
Audience: Researchers, scientists, and drug development professionals.
Abstract
Pravadoline (WIN 48,098) is a novel compound initially investigated for its anti-inflammatory properties, structurally related to nonsteroidal anti-inflammatory drugs (NSAIDs) like indometacin.[1] Developed in the 1980s, its primary mechanism was understood to be the inhibition of prostaglandin synthesis via the cyclooxygenase (COX) enzyme.[1][2] However, subsequent research revealed a more complex pharmacological profile. This compound exhibits potent analgesic effects at doses significantly lower than those required for a substantial anti-inflammatory response.[1] This led to the discovery of its activity as a cannabinoid receptor agonist, identifying it as the first of the aminoalkylindole class of cannabinoids.[1] This document provides a technical overview of this compound's dose-dependent anti-inflammatory and analgesic properties, its dual mechanism of action, and the experimental protocols used for its evaluation.
Pharmacological Profile and Mechanism of Action
This compound possesses a dual mechanism of action, contributing to its complex pharmacological effects.
-
Cyclooxygenase (COX) Inhibition: Like traditional NSAIDs, this compound inhibits the COX enzyme, which is responsible for converting arachidonic acid into prostaglandins.[1][2] Prostaglandins are key signaling molecules that mediate inflammation, pain, and fever.[3][4][5] By inhibiting their synthesis, this compound can exert anti-inflammatory effects.
-
Cannabinoid Receptor Agonism: this compound was unexpectedly found to be a potent agonist of the cannabinoid type 1 (CB1) receptor.[1] This activity is responsible for its strong analgesic effects, which are observed at doses tenfold smaller than its effective anti-inflammatory doses.[1] Its discovery paved the way for the development of other aminoalkylindole cannabinoid agonists, such as WIN 55,212-2, which is now widely used in research.[1][6]
This dual activity distinguishes this compound from classic NSAIDs and opioids, suggesting a unique therapeutic potential.[2]
Quantitative Pharmacological Data
The following tables summarize the quantitative data on this compound's activity from various in vitro and in vivo studies.
Table 1: In Vitro and Ex Vivo Activity of this compound
| Parameter | Assay | System | Value | Reference |
| COX Inhibition | Prostaglandin Synthesis Inhibition | Mouse Brain (in vitro) | IC₅₀: 4.9 µM | [1][2] |
| Prostaglandin Synthesis Inhibition | Mouse Brain (ex vivo) | ED₅₀: 20 mg/kg, p.o. | [2] | |
| Cannabinoid Activity | CB₁ Receptor Binding Affinity | N/A | Kᵢ: 2511 nM | [1] |
| Functional Agonism | Mouse Vas Deferens | IC₅₀: 0.45 µM | [7] |
IC₅₀: Half maximal inhibitory concentration; ED₅₀: Half maximal effective dose; Kᵢ: Inhibitory constant; p.o.: Oral administration.
Table 2: Dose-Response of this compound in Rodent Models of Nociception and Inflammation
| Model | Species | Effect Measured | Route | Effective Dose | Reference |
| Brewer's Yeast-Induced Hyperalgesia (Randall-Selitto test) | Rat | Prevention of hyperalgesia | p.o. | MED: 1 mg/kg | [1][2] |
| Acetic Acid-Induced Writhing | Rat | Prevention of writhing | p.o. | ED₅₀: 15 mg/kg | [2] |
| PGE₂-Induced Writhing | Mouse | Prevention of writhing | p.o. | ED₅₀: 24 mg/kg | [2] |
| Adjuvant-Arthritic Paw Flexion | Rat | Prevention of nociceptive response | p.o. | ED₅₀: 41 mg/kg | [1][2] |
| Acetylcholine-Induced Writhing | Mouse | Prevention of writhing | p.o. | ED₅₀: 41 mg/kg | [2] |
| Bradykinin-Induced Flexion | Rat | Prevention of nociceptive response | p.o. | ED₅₀: 78 mg/kg | [1][2] |
| Tail Immersion Test (55°C) | Rat | Prolonged response latency | s.c. | MED: 100 mg/kg | [1][2] |
MED: Minimum effective dose; ED₅₀: Half maximal effective dose; p.o.: Oral administration; s.c.: Subcutaneous administration.
The data clearly indicates that this compound's anti-nociceptive effects (e.g., in the Randall-Selitto test) are evident at much lower doses (1 mg/kg) than its COX-inhibiting effects ex vivo (20 mg/kg). It is noted that this compound did not show significant anti-inflammatory activity at its antinociceptive doses.[2]
Signaling Pathways
COX Inhibition Pathway
This compound's anti-inflammatory action is mediated by the inhibition of cyclooxygenase (COX), a key enzyme in the prostaglandin synthesis pathway. This pathway is initiated by the release of arachidonic acid from the cell membrane, which is then converted by COX into prostaglandin H₂ (PGH₂), a precursor for various pro-inflammatory prostaglandins.
Cannabinoid Receptor Signaling Pathway
The primary analgesic effects of this compound are attributed to its agonist activity at the CB1 receptor, a G-protein coupled receptor (GPCR). Activation of the CB1 receptor by this compound initiates an intracellular signaling cascade through the inhibitory G-protein (Gi), leading to the inhibition of adenylyl cyclase, a reduction in cyclic AMP (cAMP) levels, and modulation of ion channels. This cascade ultimately results in the modulation of neurotransmitter release and a reduction in nociceptive signaling.
Experimental Protocols & Methodologies
The pharmacological characterization of this compound involved several standard in vivo and in vitro assays.
In Vitro Prostaglandin Synthesis Assay
Objective: To determine the concentration of this compound required to inhibit COX activity by 50% (IC₅₀).
General Protocol:
-
Tissue Preparation: Homogenize mouse brain tissue in a suitable buffer to create a crude enzyme preparation containing cyclooxygenase.
-
Incubation: Aliquots of the brain homogenate are pre-incubated with varying concentrations of this compound or a vehicle control.
-
Substrate Addition: The reaction is initiated by adding arachidonic acid (the substrate for COX).
-
Reaction Termination & Extraction: After a set incubation period, the reaction is stopped (e.g., by acidification). The prostaglandin products (e.g., PGE₂) are extracted using an organic solvent.
-
Quantification: The amount of synthesized prostaglandin is quantified using methods such as radioimmunoassay (RIA) or enzyme-linked immunosorbent assay (ELISA).
-
Data Analysis: The percentage of inhibition at each this compound concentration is calculated relative to the vehicle control. The IC₅₀ value is determined by plotting inhibition versus log concentration.
In Vivo Randall-Selitto Test (Brewer's Yeast-Induced Hyperalgesia)
Objective: To assess the anti-hyperalgesic effect of this compound in a model of inflammatory pain.
General Protocol:
-
Baseline Measurement: The baseline mechanical nociceptive threshold of a rat's hind paw is determined using a pressure application device (analgesy-meter). The threshold is the pressure at which the rat withdraws its paw.
-
Induction of Inflammation: A subcutaneous injection of brewer's yeast suspension is administered into the plantar surface of the rat's hind paw to induce localized inflammation and hyperalgesia (increased sensitivity to pain).
-
Drug Administration: this compound (at various doses) or vehicle is administered to the rats, typically orally (p.o.), at a set time after the inflammatory insult.
-
Post-Treatment Measurement: At various time points after drug administration, the mechanical nociceptive threshold is re-measured.
-
Data Analysis: The post-treatment paw withdrawal thresholds in the drug-treated groups are compared to the vehicle-treated group. A significant increase in the withdrawal threshold indicates an anti-hyperalgesic (analgesic) effect.
Conclusion
This compound is a pharmacologically unique compound with a dual mechanism of action involving both COX inhibition and cannabinoid receptor agonism. While it was initially developed as an anti-inflammatory agent, its primary therapeutic potential appears to lie in its analgesic properties, which are mediated by the cannabinoid system and manifest at significantly lower doses than its anti-inflammatory effects.[1][2] The clear separation between its potent analgesic and weaker anti-inflammatory dose-responses is a critical consideration for its potential therapeutic application. Further research into its cannabinoid activity led to the development of highly potent and selective cannabinoid agonists that are invaluable tools in modern pharmacology.[1]
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Pharmacology of this compound: a new analgesic agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cyclooxygenase - Wikipedia [en.wikipedia.org]
- 4. Effects of cyclooxygenase inhibition on the gastrointestinal tract - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Prostaglandin - Wikipedia [en.wikipedia.org]
- 6. Exploring the versatile roles of the endocannabinoid system and phytocannabinoids in modulating bacterial infections - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Conformationally restrained analogues of this compound: nanomolar potent, enantioselective, (aminoalkyl)indole agonists of the cannabinoid receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
Pravadoline's Effect on Prostaglandin Synthesis Pathways: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Pravadoline (WIN 48,098) is an aminoalkylindole derivative that exhibits a unique pharmacological profile, acting as both an inhibitor of prostaglandin synthesis and a cannabinoid receptor agonist. Initially developed in the 1980s as a novel analgesic and anti-inflammatory agent, its mechanism of action extends beyond the typical profile of nonsteroidal anti-inflammatory drugs (NSAIDs). This technical guide provides an in-depth analysis of this compound's effects on the prostaglandin synthesis pathway, summarizing key quantitative data, detailing relevant experimental protocols, and visualizing the associated signaling cascades and workflows. While this compound's development was not pursued for clinical use, its dual-action nature continues to be of significant interest in pharmacological research.
Introduction: The Dual-Action Mechanism of this compound
This compound emerged from research aimed at discovering new non-opioid analgesics. Structurally related to indomethacin, it was initially characterized as an inhibitor of cyclooxygenase (COX), the key enzyme in the prostaglandin synthesis pathway. This inhibition of prostaglandin production is the hallmark of NSAIDs and accounts for their anti-inflammatory, analgesic, and antipyretic properties.
However, subsequent studies revealed that this compound's analgesic effects were observed at doses significantly lower than those required for its anti-inflammatory action, suggesting a mechanism independent of COX inhibition. This led to the discovery of its activity as a cannabinoid receptor agonist, specifically at the CB1 receptor. This dual mechanism of action, targeting both the arachidonic acid cascade and the endocannabinoid system, makes this compound a compound of considerable scientific interest.
Quantitative Data on this compound's Inhibitory Activity
The inhibitory effect of this compound on prostaglandin synthesis has been quantified, although specific data on its differential effects on COX-1 and COX-2 are not extensively available in the public literature. The available data is summarized in the table below.
| Parameter | Value | Species/System | Reference |
| IC50 (Prostaglandin Synthesis Inhibition) | 4.9 µM | Mouse Brain Microsomes | |
| IC50 (Prostaglandin Synthesis Inhibition) | 5 µM | Mouse Brain Microsomes | |
| Ki (CB1 Receptor Binding) | 2511 nM | Not Specified |
Note: The IC50 values for prostaglandin synthesis inhibition represent the overall inhibition of cyclooxygenase activity and do not differentiate between the COX-1 and COX-2 isoforms. Research has indicated that this compound is a more potent inhibitor of prostaglandin formation in the brain compared to the stomach, which may suggest a degree of selectivity, though this has not been explicitly quantified in terms of COX-1/COX-2 IC50 ratios.
Prostaglandin Synthesis and Inhibition Pathway
Prostaglandins are lipid compounds derived from arachidonic acid that are involved in a wide range of physiological processes, including inflammation, pain, and fever. The synthesis of prostaglandins is initiated by the release of arachidonic acid from the cell membrane by phospholipase A2. Arachidonic acid is then converted to prostaglandin H2 (PGH2) by the enzyme cyclooxygenase (COX), which exists in two primary isoforms: COX-1 and COX-2. PGH2 is subsequently converted to various prostaglandins, including prostaglandin E2 (PGE2), by specific synthases.
Experimental Protocols
The following sections detail the methodologies for key experiments used to characterize the effect of this compound on prostaglandin synthesis.
In Vitro Cyclooxygenase (COX) Inhibition Assay
This protocol outlines a general method for determining the in vitro inhibitory activity of a compound like this compound against COX-1 and COX-2.
Objective: To determine the IC50 value of this compound for the inhibition of COX-1 and COX-2.
Materials:
-
Ovine COX-1 and human recombinant COX-2 enzymes
-
COX Assay Buffer (0.1 M Tris-HCl, pH 8.0)
-
Hemin (cofactor)
-
Arachidonic acid (substrate)
-
N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) (redox indicator)
-
This compound stock solution (in DMSO or ethanol)
-
96-well microplate
-
Microplate reader
Workflow:
Procedure:
-
Reagent Preparation: Prepare working solutions of all reagents in COX Assay Buffer. Create a series of dilutions of the this compound stock solution to test a range of concentrations.
-
Assay Plate Setup: In a 96-well plate, add the following to each well:
-
140 µL COX Assay Buffer
-
10 µL Hemin solution
-
10 µL COX-1 or COX-2 enzyme solution
-
10 µL of this compound dilution or vehicle (for control wells).
-
-
Pre-incubation: Gently mix the contents of the plate and incubate at 25°C for 10 minutes.
-
Reaction Initiation: To each well, add 10 µL of TMPD working solution followed by 10 µL of arach
The Structure-Activity Relationship of Pravadoline and its Analogs: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pravadoline, an aminoalkylindole originally developed as a nonsteroidal anti-inflammatory drug (NSAID), has garnered significant interest for its dual mechanism of action.[1][2] Beyond its intended cyclooxygenase (COX) inhibitory effects, this compound and its analogs have been identified as potent agonists of the cannabinoid receptors, particularly the CB1 receptor.[3][4] This discovery has opened a new avenue for the development of novel therapeutic agents, moving from anti-inflammatory applications to potential treatments for pain and other neurological conditions. This technical guide provides an in-depth analysis of the structure-activity relationship (SAR) of this compound and its analogs, focusing on their interaction with cannabinoid receptors. It summarizes quantitative data, details key experimental protocols, and visualizes the associated signaling pathways and logical SAR principles.
Quantitative Data: A Comparative Analysis
The affinity of this compound and its analogs for the cannabinoid receptors (CB1 and CB2) is a critical determinant of their pharmacological profile. The following table summarizes the binding affinities (Ki) and, where available, functional activities (IC50 or EC50) of key compounds in this class. These data have been compiled from various radioligand binding assays and functional studies.
| Compound | Indole N1-Substituent | Indole C2-Substituent | Indole C3-Acyl Group | CB1 Ki (nM) | CB2 Ki (nM) | Functional Activity (Assay) |
| This compound (WIN 48,098) | 2-(4-morpholinyl)ethyl | -CH3 | 4-Methoxyphenyl | 2511[1] | >10000 | IC50 = 4.9 µM (COX inhibition)[1][2], IC50 = 450 nM (Mouse Vas Deferens)[3] |
| WIN 55,212-2 | 2-(4-morpholinyl)ethyl (in a constrained ring system) | -CH3 | 1-Naphthyl | 62.3 | 3.3 | Full agonist at CB1 and CB2[4] |
| Analog 20 (R-enantiomer) | 2-(4-morpholinyl)methyl (in a constrained ring system) | -CH3 | 4-Methoxyphenyl | - | - | IC50 = 44 nM (Mouse Vas Deferens)[3] |
| 6-Iodo-Pravadoline (AM-630) | 2-(4-morpholinyl)ethyl | -CH3 | 4-Methoxyphenyl (with Iodo at position 6 of indole) | >1000 | 31.2 | CB2 receptor antagonist/inverse agonist |
| JWH-015 | 1-propyl | -CH3 | 1-Naphthyl | 383 | 13.8 | Selective CB2 agonist |
| AM-1241 | - | - | - | 460 | 4.6 | Selective CB2 agonist |
Experimental Protocols
The characterization of this compound and its analogs relies on a suite of in vitro and in vivo assays. Below are detailed methodologies for two key experiments.
Radioligand Binding Assay for CB1 and CB2 Receptors
This assay determines the binding affinity of a test compound for the cannabinoid receptors by measuring the displacement of a radiolabeled ligand.
Materials:
-
Membrane Preparations: Membranes from cells stably expressing human CB1 or CB2 receptors (e.g., HEK-293 or CHO cells).
-
Radioligand: [3H]WIN 55,212-2 or [3H]CP-55,940.
-
Binding Buffer: 50 mM Tris-HCl (pH 7.4), 5 mM MgCl2, 2.5 mM EDTA, and 0.5 mg/mL bovine serum albumin (BSA).
-
Wash Buffer: 50 mM Tris-HCl (pH 7.4) and 1 mg/mL BSA.
-
Non-specific Binding Control: High concentration of an unlabeled cannabinoid agonist (e.g., 10 µM WIN 55,212-2).
-
Test Compounds: this compound analogs dissolved in DMSO.
-
Glass fiber filters and a cell harvester.
-
Scintillation counter.
Procedure:
-
Assay Setup: In a 96-well plate, add binding buffer, the radioligand (at a concentration close to its Kd, typically 1-5 nM), and varying concentrations of the test compound.
-
Membrane Addition: Add the cell membrane preparation (typically 10-50 µg of protein per well) to initiate the binding reaction.
-
Incubation: Incubate the plate at 30°C for 60-90 minutes with gentle agitation to allow the binding to reach equilibrium.
-
Filtration: Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the bound from the free radioligand.
-
Washing: Wash the filters multiple times with ice-cold wash buffer to remove any non-specifically bound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials with a scintillation cocktail and measure the radioactivity using a scintillation counter.
-
Data Analysis: The data are analyzed using non-linear regression to determine the IC50 value of the test compound. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Mouse Vas Deferens (MVD) Functional Assay
This ex vivo assay assesses the functional activity of cannabinoid agonists by measuring their ability to inhibit neurally evoked contractions of the mouse vas deferens, a tissue rich in presynaptic CB1 receptors.[3]
Materials:
-
Male mice (e.g., ICR strain, 25-30g).
-
Organ bath setup with isometric force transducers.
-
Krebs-Henseleit buffer: (in mM) NaCl 118, KCl 4.7, CaCl2 2.5, KH2PO4 1.2, MgSO4 1.2, NaHCO3 25, and glucose 11.1, bubbled with 95% O2/5% CO2.
-
Platinum electrodes for electrical field stimulation.
-
Stimulator.
-
Test compounds.
Procedure:
-
Tissue Preparation: Euthanize a mouse and dissect the vasa deferentia. Mount each vas deferens in an organ bath containing Krebs-Henseleit buffer at 37°C.
-
Equilibration: Allow the tissues to equilibrate for at least 30-60 minutes under a resting tension of approximately 0.5g.
-
Electrical Stimulation: Stimulate the tissues with electrical pulses (e.g., 0.1 Hz, 2 ms pulse width, supramaximal voltage) to induce twitch contractions.
-
Compound Addition: Once stable twitch responses are obtained, add cumulative concentrations of the test compound to the organ bath at regular intervals (e.g., every 15-20 minutes).
-
Data Recording: Record the amplitude of the twitch contractions.
-
Data Analysis: Express the inhibitory effect of the compound as a percentage of the pre-drug control twitch height. Plot the concentration-response curve and determine the IC50 value, which is the concentration of the compound that produces 50% inhibition of the twitch response.
Signaling Pathways and Structure-Activity Relationships
CB1 Receptor Signaling Pathway
This compound and its analogs exert their cannabinoid effects primarily through the CB1 receptor, a G-protein coupled receptor (GPCR). Upon agonist binding, the receptor undergoes a conformational change, leading to the activation of intracellular signaling cascades. The primary pathway involves the coupling to Gi/o proteins.
Activation of the Gi/o protein leads to the dissociation of its α and βγ subunits. The Gαi/o subunit inhibits adenylyl cyclase, decreasing the intracellular concentration of cyclic AMP (cAMP) and subsequently reducing the activity of protein kinase A (PKA). The Gβγ subunit can directly inhibit voltage-gated calcium channels and activate G-protein-coupled inwardly rectifying potassium (GIRK) channels, both of which contribute to a reduction in neurotransmitter release. Additionally, Gβγ can activate other signaling pathways, including the mitogen-activated protein kinase (MAPK) and phosphatidylinositol 3-kinase (PI3K)/Akt pathways, which are involved in cell survival and proliferation.
Experimental Workflow for SAR Analysis
The systematic investigation of the structure-activity relationship of this compound analogs involves a multi-step process, from chemical synthesis to biological evaluation.
The process begins with a lead compound, such as this compound, from which a library of analogs is synthesized with systematic modifications to different parts of the molecule. These analogs are then screened in in vitro binding assays to determine their affinity for CB1 and CB2 receptors. Functionally active compounds are further evaluated in assays like the mouse vas deferens preparation to assess their agonist or antagonist properties. The data from these assays are used to perform a structure-activity relationship analysis, identifying the chemical features that are crucial for high affinity and desired functional activity. This knowledge guides the design and synthesis of new, optimized analogs in an iterative cycle. Promising compounds from in vitro testing are then advanced to in vivo studies to evaluate their therapeutic potential.
Key Structure-Activity Relationships of Aminoalkylindoles
The affinity and selectivity of this compound analogs for cannabinoid receptors are governed by the nature of the substituents at three key positions of the indole core: the N1-alkyl chain, the C2-substituent, and the C3-acyl group.
-
N1-Substituent: The presence of an aminoalkyl chain, such as the morpholinoethyl group in this compound, is crucial for cannabinoid activity. Constraining this side chain within a rigid ring system, as seen in WIN 55,212-2, generally enhances affinity for the CB1 receptor.[3]
-
C2-Substituent: A small, lipophilic group, typically a methyl group, at the C2 position of the indole ring is optimal for high affinity. Larger substituents at this position are generally detrimental to binding.
-
C3-Acyl Group: The nature of the acyl group at the C3 position has a profound impact on affinity. Replacement of the 4-methoxyphenyl group of this compound with a more extensive aromatic system, such as a naphthyl group (as in WIN 55,212-2), dramatically increases affinity for both CB1 and CB2 receptors.
Conclusion
The study of this compound and its analogs has provided a rich understanding of the structure-activity relationships governing the interaction of aminoalkylindoles with cannabinoid receptors. The transition from a lead compound with modest cannabinoid activity to highly potent and selective analogs like WIN 55,212-2 highlights the power of medicinal chemistry in optimizing pharmacological properties. The key structural motifs identified—a constrained N1-aminoalkyl side chain, a small C2-substituent, and a large C3-aroyl group—serve as a blueprint for the design of future cannabinoid receptor modulators. The detailed experimental protocols and an understanding of the downstream signaling pathways are essential tools for researchers in the ongoing quest to develop novel therapeutics targeting the endocannabinoid system.
References
- 1. Synthesis and structure-activity relationship of a novel series of aminoalkylindoles with potential for imaging the neuronal cannabinoid receptor by positron emission tomography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The bioassay of cannabinoids using the mouse isolated vas deferens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The Bioassay of Cannabinoids Using the Mouse Isolated Vas Deferens | Springer Nature Experiments [experiments.springernature.com]
Methodological & Application
Pravadoline Administration Protocol for In Vivo Pain Assays
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Pravadoline (WIN 48,098) is a potent analgesic and anti-inflammatory agent with a unique dual mechanism of action.[1][2] It functions as both an inhibitor of the cyclooxygenase (COX) enzyme, similar to nonsteroidal anti-inflammatory drugs (NSAIDs), and as an agonist of the cannabinoid receptor 1 (CB1).[1][3][4] This distinct pharmacological profile suggests its potential for managing a broader spectrum of pain compared to traditional analgesics, without the common side effects associated with opioids.[5] this compound has demonstrated significant antinociceptive effects in a variety of rodent models of chemical, thermal, and mechanical pain.[3][5]
These application notes provide a comprehensive overview of the in vivo administration of this compound for pain assessment, including its mechanism of action, effective dosages, and detailed protocols for key behavioral pain assays.
Mechanism of Action
This compound exerts its analgesic effects through two primary pathways:
-
Cyclooxygenase (COX) Inhibition: Like NSAIDs, this compound inhibits the synthesis of prostaglandins (PGs) by blocking the COX enzyme.[2][5] Prostaglandins are key mediators of inflammation and pain, and their inhibition contributes to the anti-inflammatory and analgesic properties of this compound.[5][6]
-
Cannabinoid Receptor 1 (CB1) Agonism: this compound is an agonist at the CB1 receptor, which is a key component of the endocannabinoid system involved in pain modulation.[1][7] Activation of CB1 receptors, primarily located in the central and peripheral nervous systems, leads to a reduction in neurotransmitter release and subsequent attenuation of pain signals.[8][9]
This dual-action mechanism allows this compound to target both inflammatory and neuropathic pain components.
Signaling Pathway of this compound
Caption: this compound's dual mechanism of action.
Quantitative Data Summary
The following tables summarize the effective doses of this compound in various in vivo pain assays as reported in the literature.
Table 1: this compound Efficacy in Mouse Pain Models
| Pain Assay | Administration Route | Effective Dose (ED50 or Minimum Effective Dose) | Reference |
| Acetylcholine-induced Writhing | Oral (p.o.) | 41 mg/kg | [5] |
| Prostaglandin E2-induced Writhing | Oral (p.o.) | 24 mg/kg | [5] |
| Tail Immersion Test (55°C) | Subcutaneous (s.c.) | 100 mg/kg (minimum effective dose) | [5] |
| Prostaglandin Synthesis Inhibition (ex vivo) | Oral (p.o.) | 20 mg/kg (ED50) | [3][5] |
Table 2: this compound Efficacy in Rat Pain Models
| Pain Assay | Administration Route | Effective Dose (ED50 or Minimum Effective Dose) | Reference |
| Acetic Acid-induced Writhing | Oral (p.o.) | 15 mg/kg | [5] |
| Brewer's Yeast-induced Hyperalgesia (Randall-Selitto) | Oral (p.o.) | 1 mg/kg (minimum effective dose) | [1][5] |
| Adjuvant-Arthritic Paw Flexion | Oral (p.o.) | 41 mg/kg | [1][5] |
| Bradykinin-induced Head and Forepaw Flexion | Oral (p.o.) | 78 mg/kg | [1][5] |
Experimental Workflow for In Vivo Pain Assay
Caption: General workflow for an in vivo pain assay.
Detailed Experimental Protocols
The following are detailed protocols for common in vivo pain assays used to evaluate the analgesic effects of this compound.
Hot Plate Test (Thermal Pain)
The hot plate test is used to assess the response to a thermal pain stimulus.[10][11]
Materials:
-
Hot plate apparatus with adjustable temperature control
-
Transparent cylindrical restrainer
-
Timer
-
Experimental animals (mice or rats)
-
This compound solution
-
Vehicle solution (e.g., saline, DMSO/Cremophor EL/water mixture)[12]
Procedure:
-
Acclimation: Allow the animals to acclimate to the testing room for at least 30-60 minutes before the experiment.[13]
-
Apparatus Setup: Set the hot plate temperature to a constant 52-55°C.[13]
-
Baseline Measurement: Gently place each animal on the hot plate within the restrainer and start the timer immediately.[13] Observe the animal for signs of pain, such as hind paw licking, flicking, or jumping.[13] Record the latency (in seconds) to the first pain response. A cut-off time (e.g., 30-60 seconds) should be established to prevent tissue damage.[13][14]
-
Drug Administration: Administer this compound or vehicle solution to the animals via the desired route (e.g., p.o., s.c.).
-
Post-Treatment Measurement: At a predetermined time after drug administration (e.g., 30, 60, 90, 120 minutes), repeat the hot plate test as described in step 3.[14][15]
-
Data Analysis: The analgesic effect is determined by the increase in response latency compared to the baseline and vehicle-treated groups.
Tail-Flick Test (Thermal Pain)
The tail-flick test also measures the response to a thermal stimulus, specifically applied to the tail.[16][17]
Materials:
-
Tail-flick apparatus with a radiant heat source
-
Animal restrainer
-
Timer
-
Experimental animals (mice or rats)
-
This compound solution
-
Vehicle solution
Procedure:
-
Acclimation: Acclimate the animals to the testing environment and the restrainer prior to the experiment.[18]
-
Baseline Measurement: Place the animal in the restrainer with its tail positioned over the heat source.[18] Activate the heat source and start the timer.[16] The latency to the reflexive flick of the tail away from the heat is recorded.[16] A cut-off time is used to prevent tissue damage.
-
Drug Administration: Administer this compound or vehicle to the animals.
-
Post-Treatment Measurement: At specified time points after administration, repeat the tail-flick test.
-
Data Analysis: An increase in the tail-flick latency indicates an analgesic effect.
Von Frey Filament Test (Mechanical Allodynia)
The von Frey test is used to assess mechanical sensitivity (allodynia).[19]
Materials:
-
Set of calibrated von Frey filaments
-
Elevated mesh platform
-
Testing chambers
-
Experimental animals (mice or rats)
-
This compound solution
-
Vehicle solution
Procedure:
-
Acclimation: Place the animals in the testing chambers on the elevated mesh platform and allow them to acclimate for at least one hour.[20]
-
Baseline Measurement: Apply the von Frey filaments to the plantar surface of the hind paw with enough force to cause the filament to bend.[20] Start with a filament in the middle of the range and use the "up-down" method to determine the 50% withdrawal threshold.[19]
-
Drug Administration: Administer this compound or vehicle solution.
-
Post-Treatment Measurement: At defined time points after administration, repeat the von Frey test to determine the post-treatment withdrawal threshold.
-
Data Analysis: An increase in the paw withdrawal threshold indicates a reduction in mechanical sensitivity and an analgesic effect.
Acetic Acid-Induced Writhing Test (Visceral Pain)
This test induces visceral pain and is used to screen for peripheral analgesic activity.[15]
Materials:
-
0.6% acetic acid solution
-
Observation chambers
-
Timer
-
Experimental animals (mice)
-
This compound solution
-
Vehicle solution
Procedure:
-
Drug Administration: Administer this compound or vehicle to the animals.
-
Pain Induction: After a set pre-treatment time (e.g., 30 minutes), inject the 0.6% acetic acid solution intraperitoneally (i.p.).[15]
-
Observation: Immediately after the acetic acid injection, place the animal in an observation chamber and start a timer. After a short latency period (e.g., 5 minutes), count the number of writhes (abdominal constrictions and stretching of the hind limbs) over a defined period (e.g., 10-20 minutes).[15]
-
Data Analysis: The analgesic effect is quantified as the percentage inhibition of writhing compared to the vehicle-treated control group.
Conclusion
This compound is a promising analgesic compound with a novel dual mechanism of action. The protocols outlined in these application notes provide a framework for the in vivo evaluation of this compound's analgesic properties in various pain models. Adherence to these standardized procedures will ensure the generation of reliable and reproducible data for researchers, scientists, and drug development professionals.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. abmole.com [abmole.com]
- 3. medkoo.com [medkoo.com]
- 4. axonmedchem.com [axonmedchem.com]
- 5. Pharmacology of this compound: a new analgesic agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Transmission Pathways and Mediators as the Basis for Clinical Pharmacology of Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Spicy Story of Cannabimimetic Indoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Frontiers | Cannabinoids in Chronic Pain: Therapeutic Potential Through Microglia Modulation [frontiersin.org]
- 9. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]
- 10. Hot plate test - Wikipedia [en.wikipedia.org]
- 11. Models of nociception: hot-plate, tail-flick, and formalin tests in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Discovery of a Novel Multitarget Analgesic Through an In Vivo-Guided Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 13. maze.conductscience.com [maze.conductscience.com]
- 14. taylorandfrancis.com [taylorandfrancis.com]
- 15. In-Vivo Models for Management of Pain [scirp.org]
- 16. Tail flick test - Wikipedia [en.wikipedia.org]
- 17. taylorandfrancis.com [taylorandfrancis.com]
- 18. diacomp.org [diacomp.org]
- 19. Methods Used to Evaluate Pain Behaviors in Rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Von Frey Test Protocol - IMPReSS [web.mousephenotype.org]
Application Notes and Protocols for Writhing Test Using Pravadoline in Mice
For Researchers, Scientists, and Drug Development Professionals
Introduction
The writhing test, particularly the acetic acid-induced writhing model in mice, is a widely utilized method for screening the efficacy of peripherally acting analgesic agents.[1] This model induces a characteristic and quantifiable nociceptive behavior, manifesting as abdominal constrictions and stretching of the hind limbs, in response to the intraperitoneal injection of an irritant like acetic acid. The underlying mechanism involves the release of inflammatory mediators such as prostaglandins and bradykinin, which sensitize peripheral nociceptors.[1] Pravadoline is a compound with a unique dual mechanism of action, exhibiting both cyclooxygenase (COX) inhibitory effects, similar to nonsteroidal anti-inflammatory drugs (NSAIDs), and agonist activity at the cannabinoid CB1 receptor.[2] This makes it a compound of significant interest in pain research. These application notes provide a detailed protocol for evaluating the analgesic effects of this compound using the writhing test in mice.
Mechanism of Action of this compound
This compound's analgesic properties are attributed to its ability to interfere with pain signaling pathways at two key points:
-
Cyclooxygenase (COX) Inhibition : Like NSAIDs, this compound inhibits the COX enzymes, which are responsible for the conversion of arachidonic acid into prostaglandins.[2] Prostaglandins are potent inflammatory mediators that sensitize nociceptors to painful stimuli. By reducing prostaglandin synthesis, this compound decreases the inflammatory response and subsequent pain perception.
-
Cannabinoid CB1 Receptor Agonism : this compound also acts as an agonist at the CB1 cannabinoid receptors, which are primarily located in the central nervous system but also present in peripheral tissues. Activation of CB1 receptors can modulate neurotransmitter release and neuronal excitability, leading to a reduction in pain signaling.
Data Presentation
The analgesic efficacy of this compound in the writhing test is typically assessed by its ability to reduce the number of writhes in a dose-dependent manner. The following table presents illustrative data on the dose-dependent effect of this compound on acetic acid-induced writhing in mice.
| Treatment Group | Dose (mg/kg, p.o.) | Number of Writhes (Mean ± SEM) | % Inhibition |
| Vehicle Control | - | 35.2 ± 2.5 | - |
| This compound | 5 | 26.8 ± 2.1 | 23.86% |
| This compound | 10 | 20.5 ± 1.8 | 41.76% |
| This compound | 20 | 15.1 ± 1.5 | 57.10% |
| This compound | 40 | 9.8 ± 1.2 | 72.16% |
| Positive Control (Aspirin) | 100 | 12.4 ± 1.4 | 64.77% |
Note: This data is representative and intended for illustrative purposes. Actual results may vary based on specific experimental conditions.
Experimental Protocols
Acetic Acid-Induced Writhing Test Protocol
1. Animals
-
Species: Male Swiss albino mice.
-
Weight: 20-25 g.
-
Acclimatization: Animals should be acclimatized to the laboratory conditions for at least one week prior to the experiment, with free access to food and water. They should be housed in a temperature-controlled environment with a 12-hour light/dark cycle.
2. Materials
-
This compound
-
Vehicle (e.g., 0.5% carboxymethylcellulose or 1% Tween 80 in saline)
-
Acetic Acid (0.6% v/v in distilled water)
-
Positive Control: Aspirin or another standard NSAID.
-
Syringes and needles for oral and intraperitoneal administration.
-
Observation chambers (transparent).
-
Stopwatch.
3. Experimental Procedure
-
Fasting: Fast the mice for 12-18 hours before the experiment, with continued access to water.
-
Grouping: Randomly divide the animals into experimental groups (n=6-10 per group):
-
Group 1: Vehicle Control (receives the vehicle).
-
Group 2-5: this compound-treated groups (e.g., 5, 10, 20, 40 mg/kg, p.o.).
-
Group 6: Positive Control (e.g., Aspirin, 100 mg/kg, p.o.).
-
-
Drug Administration: Administer this compound, the vehicle, or the positive control orally (p.o.) using a gavage needle.
-
Pre-treatment Time: Allow for a pre-treatment period of 60 minutes for the administered compounds to be absorbed.
-
Induction of Writhing: Inject 0.1 mL/10g of body weight of 0.6% acetic acid solution intraperitoneally (i.p.) to each mouse.
-
Observation Period: Immediately after the acetic acid injection, place each mouse in an individual observation chamber and start the stopwatch. After a 5-minute latency period, record the total number of writhes for each animal over a 20-minute observation period. A writhe is characterized by a wave of contraction of the abdominal musculature followed by the extension of the hind limbs.
-
Data Analysis:
-
Calculate the mean number of writhes for each group.
-
Determine the percentage inhibition of writhing for each treated group compared to the vehicle control group using the following formula: % Inhibition = [ (Mean writhes in control group - Mean writhes in treated group) / Mean writhes in control group ] x 100
-
Ethical Considerations
The acetic acid-induced writhing test is a model that causes pain and distress to the animals.[1] Researchers should take all necessary steps to minimize animal suffering. The number of animals used should be the minimum required to obtain statistically significant results. The experimental protocol should be approved by an Institutional Animal Ethics Committee.
Visualizations
Caption: Experimental workflow for the writhing test.
Caption: this compound's dual mechanism of action.
References
Application Notes and Protocols for Assessing Pravadoline's Analgesic Effect Using the Tail Immersion Test
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for utilizing the tail immersion test to evaluate the analgesic properties of Pravadoline. This document includes background information on this compound's mechanism of action, a detailed experimental protocol, illustrative data, and visual diagrams of the experimental workflow and signaling pathway.
Introduction to this compound and its Analgesic Properties
This compound (also known as WIN 48,098) is a compound initially developed as a nonsteroidal anti-inflammatory drug (NSAID) that inhibits prostaglandin synthesis through the cyclooxygenase (COX) pathway.[1] However, it was discovered to possess potent analgesic effects at doses much lower than those required for anti-inflammatory activity, suggesting a different mechanism of action.[1] Further research revealed that this compound is a cannabinoid receptor agonist, exerting its effects primarily through the CB1 receptor, which is abundant in the central nervous system.[2] This dual mechanism of action, combining peripheral COX inhibition with central cannabinoid receptor modulation, makes this compound a subject of significant interest in pain research. The analgesic activity of this compound is not reversible by the opioid antagonist naloxone, indicating its effects are not mediated by opioid receptors.[3]
The Tail Immersion Test for Analgesia
The tail immersion test is a standard and widely used method for assessing the efficacy of centrally acting analgesics.[4] The test measures the latency of an animal, typically a rat or mouse, to withdraw its tail from a noxious thermal stimulus, usually a hot water bath.[5] An increase in the tail withdrawal latency following the administration of a test compound is indicative of an analgesic effect.[4] This test is particularly sensitive to centrally acting analgesics and is a valuable tool for screening and characterizing novel pain therapeutics.[4]
Data Presentation: Analgesic Effect of this compound in the Tail Immersion Test
A study on the pharmacology of this compound identified a minimum effective dose of 100 mg/kg (subcutaneous) for prolonging the response latency in the tail immersion test using a water bath at 55°C.[3]
Table 1: Illustrative Dose-Response Effect of this compound on Tail Withdrawal Latency in Rodents
| Treatment Group | Dose (mg/kg, s.c.) | N (Animals per Group) | Mean Tail Withdrawal Latency (seconds) ± SEM | % Maximum Possible Effect (%MPE)* |
| Vehicle Control | 0 | 10 | 2.5 ± 0.3 | 0% |
| This compound | 25 | 10 | 3.5 ± 0.4 | 13.3% |
| This compound | 50 | 10 | 5.0 ± 0.6 | 33.3% |
| This compound | 100 | 10 | 7.5 ± 0.8 | 66.7% |
| This compound | 200 | 10 | 10.0 ± 1.0 | 100% |
| Positive Control (Morphine) | 10 | 10 | 12.0 ± 1.2 | >100% (approaching cut-off) |
%MPE is calculated as: ((Post-drug latency - Pre-drug latency) / (Cut-off time - Pre-drug latency)) x 100. A cut-off time of 15 seconds is assumed for this illustrative table.
Experimental Protocol: Tail Immersion Test for this compound
This protocol outlines the methodology for assessing the analgesic effect of this compound in rodents using the tail immersion test.
1. Animals:
-
Adult male or female Sprague-Dawley rats (200-250 g) or Swiss albino mice (20-25 g) are commonly used.
-
Animals should be housed in a controlled environment with a 12-hour light/dark cycle and free access to food and water.
-
Allow animals to acclimatize to the laboratory conditions for at least 3-5 days before the experiment.
2. Materials:
-
This compound (WIN 48,098)
-
Vehicle for this compound (e.g., saline, distilled water with a solubilizing agent like Tween 80)
-
Positive control: Morphine sulfate
-
Negative control: Vehicle
-
Water bath with a temperature controller
-
Thermometer
-
Animal restrainers (e.g., rodent restrainer or a towel)
-
Stopwatch
3. Experimental Procedure:
-
Water Bath Preparation: Fill the water bath and set the temperature to a constant 55°C ± 0.5°C.[3] The water level should be sufficient to immerse the distal 3-5 cm of the animal's tail.
-
Animal Grouping: Randomly divide the animals into different groups (e.g., vehicle control, positive control, and various this compound dose groups). A typical group size is 6-10 animals.
-
Baseline Latency Measurement: Gently restrain the animal, allowing the tail to be free. Immerse the distal 3-5 cm of the tail into the hot water bath. Start the stopwatch immediately upon immersion. Stop the stopwatch as soon as the animal flicks or withdraws its tail. This time is the baseline tail withdrawal latency.
-
Cut-off Time: To prevent tissue damage, a cut-off time (e.g., 15-20 seconds) must be established. If the animal does not withdraw its tail within this time, remove the tail and record the latency as the cut-off time.
-
Drug Administration: Administer this compound (e.g., 25, 50, 100, 200 mg/kg) or the vehicle subcutaneously (s.c.).[3] Administer the positive control (e.g., morphine 10 mg/kg, intraperitoneally).
-
Post-Drug Latency Measurement: At predetermined time points after drug administration (e.g., 30, 60, 90, and 120 minutes), repeat the tail immersion procedure to measure the post-drug tail withdrawal latency.
-
Data Analysis: Record the tail withdrawal latencies for each animal at each time point. Calculate the mean and standard error of the mean (SEM) for each group. The percentage of the maximum possible effect (%MPE) can also be calculated to normalize the data. Statistical analysis (e.g., ANOVA followed by a post-hoc test) should be performed to determine the significance of the results.
Visualizations
Experimental Workflow
Caption: Experimental workflow for the tail immersion test.
This compound Signaling Pathway
Caption: this compound's CB1 receptor signaling pathway.
References
- 1. meliordiscovery.com [meliordiscovery.com]
- 2. researchgate.net [researchgate.net]
- 3. ajrconline.org [ajrconline.org]
- 4. Evaluation of antinociceptive effect of methanolic extract of leaves of Crataeva nurvala Buch.-Ham - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Evaluation of the paw withdrawal latency for the comparison between tramadol and butorphanol administered locally, in the plantar surface of rat, preliminary study - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Measuring Pravadoline's Anti-Hyperalgesic Activity using the Randall-Selitto Test
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pravadoline (WIN 48,098) is an analgesic compound with a unique dual mechanism of action, exhibiting properties of both nonsteroidal anti-inflammatory drugs (NSAIDs) and cannabinoid agonists.[1][2] It has demonstrated efficacy in preclinical models of pain, including inflammatory hyperalgesia. This document provides detailed application notes and protocols for assessing the anti-hyperalgesic activity of this compound using the Randall-Selitto test, a widely used method for measuring mechanical nociceptive thresholds.
The Randall-Selitto test, or paw pressure test, is a behavioral assay used to evaluate the efficacy of analgesic agents.[3] The test measures the amount of pressure an animal is willing to tolerate on its paw before exhibiting a withdrawal response. In the context of inflammatory pain, a hyperalgesic state is induced, typically with an inflammatory agent like brewer's yeast, which lowers the paw withdrawal threshold. The administration of an effective analgesic, such as this compound, is expected to reverse this hyperalgesia and increase the paw withdrawal threshold.
Data Presentation
Due to the limited availability of public dose-response data for this compound in the Randall-Selitto test, the following table presents illustrative data to demonstrate a typical dose-dependent anti-hyperalgesic effect. This data is hypothetical but reflects expected outcomes based on the known pharmacology of this compound.
Table 1: Illustrative Dose-Dependent Anti-Hyperalgesic Effect of this compound in the Randall-Selitto Test in Rats with Brewer's Yeast-Induced Hyperalgesia
| Treatment Group | Dose (mg/kg, p.o.) | N | Baseline Paw Withdrawal Threshold (g) | Post-Induction Paw Withdrawal Threshold (g) | Post-Treatment Paw Withdrawal Threshold (g) | % Reversal of Hyperalgesia |
| Vehicle Control | - | 10 | 155 ± 5.2 | 85 ± 4.1 | 88 ± 4.5 | 4.3% |
| This compound | 0.3 | 10 | 153 ± 4.9 | 83 ± 3.8 | 105 ± 5.1 | 31.4% |
| This compound | 1.0 | 10 | 156 ± 5.5 | 86 ± 4.3 | 128 ± 6.2 | 60.0% |
| This compound | 3.0 | 10 | 154 ± 5.1 | 84 ± 4.0 | 145 ± 5.8 | 87.1% |
| Positive Control (Indomethacin) | 10 | 10 | 155 ± 5.3 | 85 ± 4.2 | 135 ± 6.5 | 71.4% |
*Data are presented as Mean ± SEM. *% Reversal of Hyperalgesia is calculated as: [((Post-Treatment Threshold - Post-Induction Threshold) / (Baseline Threshold - Post-Induction Threshold)) * 100].
Experimental Protocols
Animals
-
Species: Male Sprague-Dawley or Wistar rats.
-
Weight: 200-250 g at the start of the experiment.
-
Housing: Animals should be housed in a temperature-controlled environment (22 ± 2°C) with a 12-hour light/dark cycle. Food and water should be available ad libitum.
-
Acclimation: Animals should be acclimated to the housing facility for at least one week before the experiment and habituated to the handling and testing procedures for 2-3 days to minimize stress-induced variability.
Induction of Hyperalgesia
-
Agent: 20% (w/v) Brewer's Yeast suspension in sterile saline.
-
Procedure:
-
Gently restrain the rat.
-
Inject 0.1 mL of the 20% brewer's yeast suspension subcutaneously into the plantar surface of the right hind paw.
-
Allow 2-3 hours for the inflammation and hyperalgesia to develop. The peak hyperalgesic effect is typically observed between 2 and 4 hours post-injection.[2]
-
Drug Administration
-
Compound: this compound (WIN 48,098).
-
Vehicle: A suitable vehicle for oral administration (e.g., 0.5% carboxymethylcellulose in water).
-
Dosing: Prepare fresh solutions of this compound on the day of the experiment. Administer the drug orally (p.o.) at the desired doses (e.g., 0.3, 1.0, 3.0 mg/kg). A vehicle control group and a positive control group (e.g., Indomethacin, 10 mg/kg, p.o.) should be included.
-
Timing: Administer the drug 2 hours after the induction of hyperalgesia.
Randall-Selitto Test Procedure
-
Apparatus: A commercially available paw pressure analgesy meter (e.g., Ugo Basile Analgesy-Meter). This device applies a linearly increasing mechanical force to the paw.[4]
-
Procedure:
-
Baseline Measurement: Before inducing hyperalgesia, measure the baseline paw withdrawal threshold for each rat.
-
Gently restrain the animal, allowing the hind paw to be placed on the plinth of the apparatus.
-
Apply a constantly increasing pressure to the dorsal surface of the paw using the instrument's pusher.
-
The endpoint is the force (in grams) at which the rat withdraws its paw, struggles, or vocalizes.
-
A cut-off pressure (e.g., 250 g) should be set to prevent tissue damage.
-
Post-Induction Measurement: 2 hours after brewer's yeast injection and before drug administration, measure the paw withdrawal threshold again to confirm the development of hyperalgesia.
-
Post-Treatment Measurement: 1 hour after drug administration (or at various time points to establish a time-course), measure the paw withdrawal threshold again.
-
Data Analysis
-
The paw withdrawal threshold is recorded in grams.
-
The anti-hyperalgesic effect can be expressed as the increase in paw withdrawal threshold after drug treatment compared to the vehicle control.
-
Calculate the percentage reversal of hyperalgesia for each animal.
-
Statistical analysis should be performed using appropriate methods, such as one-way ANOVA followed by a post-hoc test (e.g., Dunnett's or Tukey's test) to compare the treatment groups. A p-value of <0.05 is typically considered statistically significant.
Mandatory Visualizations
Signaling Pathways
Caption: Dual mechanism of action of this compound.
Caption: Experimental workflow for the Randall-Selitto test.
References
- 1. Determination of analgesic drug efficacies by modification of the Randall and Selitto rat yeast paw test - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Analgesic effect of percutaneously absorbed non-steroidal anti-inflammatory drugs: an experimental study in a rat acute inflammation model - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Randall–Selitto test - Wikipedia [en.wikipedia.org]
- 4. animalab.eu [animalab.eu]
Application Notes and Protocols: Evaluating Pravadoline in Arthritic Models Using the Paw Flexion Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pravadoline (WIN 48,098) is an analgesic and anti-inflammatory compound with a unique pharmacological profile. Initially developed as a cyclooxygenase (COX) inhibitor, its potent analgesic effects, observed at doses significantly lower than those required for anti-inflammatory action, suggested a different mechanism of action.[1][2] Subsequent research revealed that this compound acts as a cannabinoid receptor agonist, distinguishing it from traditional nonsteroidal anti-inflammatory drugs (NSAIDs) and opioids.[1][2] The paw flexion assay in rodent models of arthritis serves as a valuable tool to quantify the analgesic efficacy of compounds like this compound in a setting of chronic inflammatory pain.
These application notes provide a detailed overview of the use of the paw flexion assay to evaluate the therapeutic potential of this compound in the adjuvant-induced arthritis (AIA) rat model. This document includes comprehensive experimental protocols, quantitative data presentation, and visual representations of the underlying signaling pathways and experimental workflows.
Data Presentation
The analgesic efficacy of this compound as measured by the paw flexion assay in an adjuvant-induced arthritis model is summarized below. This data highlights the dose-dependent effect of this compound in reducing the nociceptive response.
| Compound | Animal Model | Assay | Efficacy (ED₅₀) | Route of Administration | Reference |
| This compound | Adjuvant-Arthritic Rat | Paw Flexion Assay | 41 mg/kg | p.o. (oral) | [2] |
Experimental Protocols
Adjuvant-Induced Arthritis (AIA) in Rats
This protocol describes the induction of a well-established animal model of chronic inflammation and pain, mimicking aspects of rheumatoid arthritis.
Materials:
-
Male Lewis or Sprague-Dawley rats (150-200 g)
-
Complete Freund's Adjuvant (CFA) containing heat-killed Mycobacterium tuberculosis (e.g., 10 mg/ml)
-
Mineral oil or paraffin oil
-
Tuberculin syringe with a 26-gauge needle
-
Isoflurane or other suitable anesthetic
Procedure:
-
Animal Acclimatization: House the rats in a controlled environment for at least one week prior to the experiment with free access to food and water.
-
Anesthesia: Anesthetize the rats using isoflurane or another appropriate anesthetic agent.
-
Adjuvant Preparation: Thoroughly vortex the CFA suspension to ensure a uniform distribution of Mycobacterium tuberculosis.
-
Induction of Arthritis: Inject 0.1 mL of the CFA emulsion intradermally into the plantar surface of the rat's left hind paw.[3]
-
Monitoring: Monitor the animals daily for the development of arthritis. The primary inflammation at the injection site will be evident within hours to days. Systemic, secondary inflammation affecting the contralateral paw and other joints typically develops between days 11 and 14 post-injection.[3]
-
Assessment of Arthritis: The severity of arthritis can be assessed by measuring the paw volume using a plethysmometer and by assigning an arthritis score based on erythema and swelling of the joints.
Paw Flexion Assay
This assay is used to assess the nociceptive threshold in response to a mechanical stimulus in the arthritic paw.
Materials:
-
Adjuvant-arthritic rats (typically 14-21 days post-adjuvant injection)
-
Electronic von Frey apparatus or Randall-Selitto paw pressure apparatus
-
Appropriate polypropylene tips or pusher for the apparatus
-
Animal restrainer
Procedure:
-
Animal Acclimatization: Allow the rats to acclimate to the testing environment to minimize stress-induced variability.
-
Animal Restraint: Gently place the rat in a restrainer, allowing the hind paws to be accessible.
-
Application of Stimulus:
-
Electronic von Frey: Apply a gradually increasing force to the plantar surface of the arthritic hind paw using the filament of the electronic von Frey apparatus.
-
Paw Pressure Test: Apply a constantly increasing pressure to the dorsal surface of the arthritic paw using the pusher of the Randall-Selitto apparatus.[4]
-
-
Endpoint Measurement: The endpoint is the force (in grams) at which the rat withdraws its paw (flexion). This is considered the paw withdrawal threshold.
-
Data Collection: Record the paw withdrawal threshold for each animal. A higher threshold indicates an analgesic effect.
-
Drug Administration: Administer this compound or vehicle orally (p.o.) at the desired doses and time points before conducting the paw flexion assay.
-
Post-Dosing Measurement: Repeat the paw flexion assay at specified time intervals after drug administration to determine the time course and peak effect of the compound.
Visualizations
Signaling Pathway of this compound
This compound exerts its analgesic effects primarily through the activation of cannabinoid receptors (CB1 and CB2), which are G-protein coupled receptors. The activation of these receptors initiates a downstream signaling cascade that ultimately leads to reduced neuronal excitability and decreased nociceptive signaling.
Experimental Workflow
The following diagram outlines the logical flow of the experimental procedures for evaluating this compound using the paw flexion assay in an adjuvant-induced arthritis model.
Conclusion
The paw flexion assay in the adjuvant-induced arthritis rat model is a robust and clinically relevant method for assessing the analgesic properties of novel compounds like this compound. The data indicates that this compound effectively reduces the nociceptive response in this model of chronic inflammatory pain. Its unique mechanism of action as a cannabinoid receptor agonist offers a promising alternative to traditional analgesics. These detailed protocols and application notes provide a framework for researchers to further investigate the therapeutic potential of this compound and other related compounds in the management of arthritic pain.
References
Pravadoline solubility in DMSO, DMF, and ethanol for in vitro studies
For Researchers, Scientists, and Drug Development Professionals
Abstract
Pravadoline is a potent analgesic and anti-inflammatory compound with a dual mechanism of action, acting as a cannabinoid receptor agonist and a cyclooxygenase (COX) inhibitor.[1][2] These characteristics make it a valuable tool for in vitro research in pain, inflammation, and neuroscience. Proper preparation of this compound solutions is critical for obtaining accurate and reproducible experimental results. These application notes provide detailed protocols for dissolving and handling this compound in dimethyl sulfoxide (DMSO), dimethylformamide (DMF), and ethanol for use in a variety of in vitro assays.
Physicochemical Properties and Solubility
This compound is a crystalline solid that is practically insoluble in water. Therefore, organic solvents are necessary to prepare stock solutions for in vitro studies. The solubility of this compound in common laboratory solvents is summarized in the table below.
| Solvent | Solubility | Source |
| Dimethyl Sulfoxide (DMSO) | 5 mg/mL | [3] |
| Dimethylformamide (DMF) | 5 mg/mL | [3] |
| Ethanol | 0.15 mg/mL | [3] |
| DMSO:PBS (pH 7.2) (1:10) | 0.1 mg/mL | [3] |
Note: The molecular weight of this compound is 378.5 g/mol . This information is essential for calculating molar concentrations.
Experimental Protocols
Preparation of this compound Stock Solutions
This protocol describes the preparation of concentrated stock solutions of this compound in DMSO, DMF, and ethanol.
Materials:
-
This compound (crystalline solid)
-
Anhydrous Dimethyl Sulfoxide (DMSO), sterile, cell culture grade
-
Dimethylformamide (DMF), sterile, cell culture grade
-
Absolute Ethanol (200 proof), sterile
-
Sterile microcentrifuge tubes or amber glass vials
-
Analytical balance
-
Vortex mixer
-
(Optional) Sonicator water bath
-
(Optional) 0.22 µm syringe filter (PTFE for organic solvents)
Procedure:
-
Safety Precautions: Wear appropriate personal protective equipment (PPE), including a lab coat, gloves, and safety glasses, when handling this compound and organic solvents. Work in a well-ventilated area or a chemical fume hood.
-
Weighing: Accurately weigh the desired amount of this compound powder using an analytical balance. For example, to prepare 1 mL of a 10 mM stock solution (3.785 mg/mL), weigh out 3.785 mg of this compound.
-
Dissolution:
-
Transfer the weighed this compound to a sterile vial.
-
Add the desired volume of the chosen solvent (DMSO, DMF, or ethanol) to the vial.
-
Tightly cap the vial and vortex vigorously for 1-2 minutes until the solid is completely dissolved.
-
If the compound does not readily dissolve, gentle warming in a 37°C water bath for 5-10 minutes or brief sonication can be used to aid dissolution. Visually inspect the solution to ensure no particulates are present.
-
-
Sterilization (Optional): For sterile applications, such as cell culture, filter the stock solution through a 0.22 µm syringe filter into a new sterile vial. Ensure the filter is compatible with the solvent used.
-
Aliquoting and Storage:
-
Dispense the stock solution into smaller, single-use aliquots in sterile, light-protecting (amber) vials to avoid repeated freeze-thaw cycles.
-
Store the stock solutions at -20°C for long-term storage. When stored as a solid at -20°C, this compound is stable for at least five years.[3] While specific data on the stability of this compound in solution is limited, storing in single-use aliquots at low temperatures will maximize its shelf-life.
-
Preparation of Working Solutions for Cell-Based Assays
This protocol describes the dilution of the concentrated stock solution into aqueous cell culture medium for treating cells.
Important Considerations:
-
Solvent Toxicity: High concentrations of DMSO, DMF, and ethanol can be toxic to cells. It is crucial to keep the final solvent concentration in the cell culture medium as low as possible, typically below 0.5% (v/v), and ideally below 0.1% (v/v).
-
Precipitation: this compound is poorly soluble in aqueous solutions. Abrupt dilution of the organic stock solution into the culture medium can cause the compound to precipitate. To avoid this, a serial dilution approach is recommended.
-
Vehicle Control: Always include a vehicle control in your experiments. This consists of the cell culture medium containing the same final concentration of the solvent (e.g., DMSO) as the experimental wells, but without this compound.
Procedure:
-
Thaw Stock Solution: Thaw a single-use aliquot of the this compound stock solution at room temperature.
-
Serial Dilution:
-
Perform an intermediate dilution of the stock solution into pre-warmed, complete cell culture medium. For example, to achieve a final concentration of 10 µM from a 10 mM stock, you can first prepare a 1:100 intermediate dilution (e.g., 5 µL of stock into 495 µL of medium) to get a 100 µM solution.
-
Gently vortex or pipette the intermediate dilution up and down to ensure it is thoroughly mixed.
-
Perform the final dilution from the intermediate solution into the cell culture wells to achieve the desired final concentration. For example, add 100 µL of the 100 µM intermediate solution to 900 µL of medium in a well to get a final concentration of 10 µM.
-
-
Mixing: Mix the final working solution gently by swirling the plate or by pipetting up and down carefully to avoid disturbing the cells.
-
Incubation: Proceed with your experimental incubation period.
Signaling Pathways and Experimental Workflows
This compound's biological effects are primarily mediated through its interaction with the cannabinoid receptor 1 (CB1) and its inhibition of cyclooxygenase (COX) enzymes.
Cannabinoid Receptor 1 (CB1) Signaling Pathway
This compound is an agonist of the CB1 receptor, a G-protein coupled receptor (GPCR). Activation of CB1 by this compound initiates a signaling cascade that ultimately leads to the modulation of neurotransmitter release and other cellular responses.
References
Preparation of Pravadoline Solutions for Cell Culture Experiments: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pravadoline (WIN 48,098) is a synthetic aminoalkylindole with a multifaceted pharmacological profile. Initially developed as an anti-inflammatory and analgesic agent acting as a cyclooxygenase (COX) inhibitor, its potent analgesic effects were later attributed to its activity as a cannabinoid receptor agonist, primarily targeting the CB1 receptor.[1][2][3] As a G-protein coupled receptor (GPCR) agonist, this compound has the potential to modulate various intracellular signaling cascades, including the mitogen-activated protein kinase (MAPK)/extracellular signal-regulated kinase (ERK) pathway, which is critically involved in cell proliferation, differentiation, and survival. These characteristics make this compound a compound of interest for investigation in various therapeutic areas, including oncology and neurobiology.
This document provides detailed application notes and protocols for the preparation and use of this compound in cell culture experiments. It includes information on solution preparation, recommended working concentrations, and methodologies for assessing its effects on cell viability, apoptosis, and the MAPK/ERK signaling pathway.
Data Presentation
The following tables summarize key quantitative data for the use of this compound and the related compound WIN 55,212-2 in cell culture experiments.
| Parameter | Value | Reference(s) |
| This compound (WIN 48,098) | ||
| Molecular Weight | 378.5 g/mol | [4] |
| Solubility | ||
| DMSO | 5 mg/mL | [5] |
| DMF | 5 mg/mL | [5] |
| Ethanol | 0.15 mg/mL | [5] |
| Water | Insoluble | [1] |
| Reported IC50 Values | ||
| Prostaglandin Synthesis (in vitro) | 4.9 µM | [2] |
| Neuronal Contractions (MVD) | 0.45 µM | [3][6] |
| WIN 55,212-2 (Related Compound) | ||
| Working Concentrations | ||
| Cell Viability Assays | 1 µM - 50 µM | [7][8] |
| ERK Phosphorylation | 1 µM - 100 µM | [9][10] |
| Apoptosis Assays | 1 µM - 50 µM | [7] |
| Incubation Times | ||
| Cell Viability/Apoptosis | 24 - 72 hours | [7][11] |
| ERK Phosphorylation | 5 - 60 minutes | [10][12] |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the proposed signaling pathway of this compound and a general experimental workflow for its investigation in cell culture.
Experimental Protocols
Preparation of this compound Stock Solution
This protocol describes the preparation of a 10 mM stock solution of this compound in dimethyl sulfoxide (DMSO).
Materials:
-
This compound powder (Molecular Weight: 378.5 g/mol )
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes
-
Vortex mixer
Procedure:
-
Calculate the mass of this compound required to make a 10 mM stock solution. For 1 mL of stock solution, weigh out 3.785 mg of this compound.
-
Aseptically transfer the weighed this compound powder into a sterile microcentrifuge tube.
-
Add the appropriate volume of sterile DMSO to the tube. For a 10 mM stock, add 1 mL of DMSO for every 3.785 mg of this compound.
-
Vortex the solution until the this compound is completely dissolved. Gentle warming (e.g., 37°C water bath) may be used to aid dissolution.
-
Aliquot the stock solution into smaller, single-use volumes to minimize freeze-thaw cycles.
-
Store the stock solution at -20°C or -80°C for long-term storage.
Note: The final concentration of DMSO in the cell culture medium should be kept below 0.5% (v/v) to avoid cytotoxicity. A vehicle control (medium with the same final concentration of DMSO) should be included in all experiments.
Cell Viability Assay (MTT Assay)
This protocol describes a method to assess the effect of this compound on cell viability using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
This compound stock solution (10 mM in DMSO)
-
96-well cell culture plates
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete cell culture medium from the 10 mM stock solution. A typical concentration range to test is 0.1 µM to 100 µM. Include a vehicle control (medium with DMSO).
-
Remove the medium from the cells and replace it with 100 µL of the medium containing the different concentrations of this compound or vehicle control.
-
Incubate the plate for the desired period (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO₂ incubator.[11]
-
After incubation, add 10 µL of MTT solution to each well and incubate for an additional 2-4 hours at 37°C, allowing the formation of formazan crystals.
-
Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol describes the detection of apoptosis induced by this compound using Annexin V-FITC and Propidium Iodide (PI) staining followed by flow cytometry.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
This compound stock solution (10 mM in DMSO)
-
6-well cell culture plates
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound (e.g., based on IC50 values from viability assays) and a vehicle control for a specified time (e.g., 24 or 48 hours).[13]
-
Harvest both adherent and floating cells. For adherent cells, gently trypsinize and combine with the supernatant containing floating cells.
-
Wash the cells twice with cold PBS by centrifugation (e.g., 300 x g for 5 minutes).
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour. Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
Western Blot Analysis of ERK Phosphorylation
This protocol details the procedure for detecting changes in the phosphorylation of ERK1/2 in response to this compound treatment.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
This compound stock solution (10 mM in DMSO)
-
6-well cell culture plates
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-phospho-ERK1/2 (p-ERK) and anti-total-ERK1/2 (t-ERK)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Western blot imaging system
Procedure:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Serum-starve the cells for 4-12 hours to reduce basal ERK phosphorylation.[14]
-
Treat the cells with this compound at various concentrations for a short duration (e.g., 5, 15, 30, 60 minutes).[10] Include a vehicle control.
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Determine the protein concentration of each lysate using a BCA assay.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against p-ERK overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an ECL substrate and an imaging system.
-
Strip the membrane and re-probe with the anti-t-ERK antibody as a loading control.
-
Quantify the band intensities and normalize the p-ERK signal to the t-ERK signal.
References
- 1. admin.biosschina.com [admin.biosschina.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. Conformationally restrained analogues of this compound: nanomolar potent, enantioselective, (aminoalkyl)indole agonists of the cannabinoid receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound | C23H26N2O3 | CID 56463 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. caymanchem.com [caymanchem.com]
- 6. future4200.com [future4200.com]
- 7. Frontiers | Synthetic Cannabinoid Agonist WIN 55212-2 Targets Proliferation, Angiogenesis, and Apoptosis via MAPK/AKT Signaling in Human Endometriotic Cell Lines and a Murine Model of Endometriosis [frontiersin.org]
- 8. The Synthetic Cannabinoid WIN 55,212-2 Elicits Death in Human Cancer Cell Lines | Anticancer Research [ar.iiarjournals.org]
- 9. jneurosci.org [jneurosci.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Frontiers | Development of a novel cell-based, In-Cell Western/ERK assay system for the high-throughput screening of agonists acting on the delta-opioid receptor [frontiersin.org]
- 13. researchgate.net [researchgate.net]
- 14. benchchem.com [benchchem.com]
Application Notes and Protocols for the Long-Term Stability and Storage of Pravadoline
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the long-term stability and recommended storage conditions for Pravadoline. The included protocols are based on established principles of stability testing for pharmaceutical compounds and are intended to serve as a guide for researchers. It is crucial to note that specific quantitative data for this compound's degradation under various stress conditions is not extensively available in the public domain. Therefore, the provided protocols, while detailed, should be considered as a starting point and will require optimization and validation for specific laboratory conditions and analytical instrumentation.
Long-Term Stability and Storage Conditions
This compound, in its crystalline solid form, demonstrates significant long-term stability when stored under appropriate conditions.
Recommended Storage: For optimal long-term stability, this compound should be stored at -20°C .[1]
Reported Stability: When stored at -20°C, this compound is reported to be stable for at least 5 years .[1]
Shipping Conditions: this compound is typically shipped at room temperature in the continental US, though this may vary for other locations.[1]
Quantitative Stability Data
Specific quantitative data on the degradation of this compound under various stress conditions (e.g., hydrolysis, oxidation, photolysis, and thermal stress) is limited in publicly available literature. The following table provides a template for organizing such data once generated through experimental studies.
| Stress Condition | Parameter | Duration | This compound (%) | Degradation Products (%) | Remarks |
| Hydrolysis | 0.1 M HCl | ||||
| 0.1 M NaOH | |||||
| Neutral (Water) | |||||
| Oxidation | 3% H₂O₂ | ||||
| Thermal | 60°C | ||||
| 80°C | |||||
| Photostability | Visible Light | ||||
| UV Light |
Experimental Protocols for Stability Testing
The following protocols are designed based on the International Council for Harmonisation (ICH) guidelines for stability testing of drug substances.
Stability-Indicating High-Performance Liquid Chromatography (HPLC) Method
A stability-indicating HPLC method is crucial for separating and quantifying this compound from its potential degradation products. The following is a proposed starting method that will require optimization and validation.
Objective: To develop a robust HPLC method capable of resolving this compound from all potential degradation products.
Instrumentation:
-
HPLC system with a UV detector or a photodiode array (PDA) detector
-
Analytical column suitable for the separation of polar and non-polar compounds (e.g., C18 column, 250 mm x 4.6 mm, 5 µm)
Reagents and Materials:
-
This compound reference standard
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
Formic acid or Ammonium acetate (for mobile phase pH adjustment)
Chromatographic Conditions (to be optimized):
-
Mobile Phase: A gradient of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile).
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: this compound has UV maxima at 219, 272, and 322 nm.[1] The optimal wavelength for detection should be determined experimentally.
-
Injection Volume: 10 µL
Method Validation: The method must be validated according to ICH guidelines, including specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), detection limit, quantitation limit, and robustness.
Forced Degradation Studies
Forced degradation studies are essential to identify potential degradation pathways and to demonstrate the specificity of the stability-indicating HPLC method.
3.2.1. Hydrolytic Degradation
-
Acid Hydrolysis: Dissolve this compound in 0.1 M hydrochloric acid to a final concentration of approximately 1 mg/mL. Incubate the solution at 60°C for a specified period (e.g., 2, 4, 8, 12, 24 hours). At each time point, withdraw an aliquot, neutralize it with an equivalent amount of 0.1 M sodium hydroxide, and dilute with the mobile phase to a suitable concentration for HPLC analysis.
-
Base Hydrolysis: Dissolve this compound in 0.1 M sodium hydroxide to a final concentration of approximately 1 mg/mL. Incubate the solution at 60°C for a specified period. At each time point, withdraw an aliquot, neutralize it with an equivalent amount of 0.1 M hydrochloric acid, and dilute for HPLC analysis.
-
Neutral Hydrolysis: Dissolve this compound in water to a final concentration of approximately 1 mg/mL. Incubate the solution at 60°C for a specified period and analyze at various time points.
3.2.2. Oxidative Degradation
-
Dissolve this compound in a solution of 3% hydrogen peroxide to a final concentration of approximately 1 mg/mL. Store the solution at room temperature, protected from light, for a specified period. Analyze samples at various time points by HPLC.
3.2.3. Thermal Degradation
-
Place a known amount of solid this compound in a controlled temperature oven at 60°C and 80°C. Analyze samples at various time points by dissolving a portion of the solid in a suitable solvent and diluting for HPLC analysis.
3.2.4. Photolytic Degradation
-
Expose a solution of this compound (e.g., 1 mg/mL in a suitable solvent) and solid this compound to a light source that provides both UV and visible light, as specified in ICH Q1B guidelines. A typical exposure is an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.
-
A control sample should be wrapped in aluminum foil to protect it from light and stored under the same temperature and humidity conditions.
-
Analyze the exposed and control samples at appropriate time intervals by HPLC.
Visualization of Workflows and Pathways
Experimental Workflow for Forced Degradation Studies
Caption: Workflow for conducting forced degradation studies on this compound.
Proposed Degradation Pathway of the Indole Moiety
Based on the known degradation pathways of indole derivatives, a potential degradation pathway for the indole core of this compound under oxidative conditions is proposed below. This is a theoretical pathway and requires experimental confirmation.
Caption: A proposed oxidative degradation pathway for the indole core of this compound.
Logical Relationship for Stability Assessment
Caption: Logical flow for assessing stability and defining storage parameters.
References
Application Notes and Protocols: In Vitro Assays to Measure Pravadoline's Cyclooxygenase (COX) Inhibition
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pravadoline (WIN 48,098) is an analgesic and anti-inflammatory compound that has been shown to inhibit the synthesis of prostaglandins.[1][2][3] This inhibition is achieved through the modulation of cyclooxygenase (COX) enzymes, the primary targets of nonsteroidal anti-inflammatory drugs (NSAIDs). The COX enzyme exists in two main isoforms: COX-1, which is constitutively expressed and involved in homeostatic functions, and COX-2, which is inducible and plays a key role in inflammation and pain.[4]
These application notes provide detailed protocols for established in vitro assays that can be employed to determine the specific IC50 values of this compound for both COX-1 and COX-2, enabling a comprehensive characterization of its COX inhibition profile. The following sections include an overview of the COX signaling pathway, quantitative data on this compound's known COX inhibition, and detailed experimental protocols for a fluorometric enzyme assay and a human whole blood assay.
Cyclooxygenase (COX) Signaling Pathway
The COX signaling pathway begins with the release of arachidonic acid from the cell membrane by phospholipase A2. COX enzymes then catalyze the conversion of arachidonic acid to Prostaglandin H2 (PGH2). PGH2 is an unstable intermediate that is further metabolized by various tissue-specific synthases into a range of prostanoids, including prostaglandins (e.g., PGE2, PGD2, PGF2α), prostacyclin (PGI2), and thromboxanes (e.g., TXA2). These prostanoids are key mediators of physiological processes and inflammatory responses. This compound, as a COX inhibitor, is thought to exert its anti-inflammatory effects by blocking the conversion of arachidonic acid to PGH2.
Data Presentation
The following table summarizes the currently available quantitative data on this compound's COX inhibition. Researchers can use the provided protocols to determine the specific IC50 values for COX-1 and COX-2 and populate a similar table to compare its activity with standard reference compounds.
| Compound | IC50 (COX-1) (µM) | IC50 (COX-2) (µM) | Selectivity Index (IC50 COX-1 / IC50 COX-2) |
| This compound | Data not available | Data not available | Data not available |
| This compound (Overall PG Synthesis) | - | - | 4.9[1] |
| Indomethacin (Non-selective) | Example: 0.063[5] | Example: 0.48[5] | Example: 0.13 |
| Celecoxib (COX-2 Selective) | Example: 15[1] | Example: 0.04[1] | Example: 375 |
Experimental Protocols
Two common in vitro methods for determining COX-1 and COX-2 inhibition are detailed below.
Fluorometric Assay for COX-1 and COX-2 Inhibition using Purified Enzymes
This assay measures the peroxidase activity of COX, which is coupled to the oxidation of a fluorogenic probe. The inhibition of this activity is directly proportional to the inhibition of the COX enzyme.
Materials:
-
Human recombinant COX-1 and COX-2 enzymes
-
COX Assay Buffer (e.g., 100 mM Tris-HCl, pH 8.0)
-
Fluorometric Probe (e.g., 10-acetyl-3,7-dihydroxyphenoxazine, ADHP)
-
Heme
-
Arachidonic Acid (substrate)
-
This compound
-
Known selective COX-1 inhibitor (e.g., SC-560)
-
Known selective COX-2 inhibitor (e.g., Celecoxib)
-
Dimethyl sulfoxide (DMSO)
-
96-well black microplates
-
Fluorometric microplate reader (Excitation/Emission ~535/587 nm)
Experimental Workflow:
Protocol:
-
Reagent Preparation:
-
Prepare a stock solution of this compound in DMSO. Perform serial dilutions to obtain a range of concentrations (e.g., 0.01 µM to 100 µM).
-
Prepare stock solutions of the reference inhibitors in DMSO.
-
Prepare working solutions of COX-1 and COX-2 enzymes in the assay buffer.
-
Prepare a reaction mixture containing the assay buffer, fluorometric probe, and heme.
-
-
Assay Procedure:
-
To the wells of a 96-well black microplate, add 10 µL of the serially diluted this compound solutions or reference inhibitors. For the control wells, add 10 µL of DMSO.
-
Add 80 µL of the reaction mixture to each well.
-
Add 10 µL of the working enzyme solution (either COX-1 or COX-2) to the respective wells.
-
Pre-incubate the plate at 25°C for 15 minutes, protected from light.
-
Initiate the reaction by adding 10 µL of arachidonic acid solution to each well.
-
-
Data Measurement and Analysis:
-
Immediately measure the fluorescence intensity kinetically using a microplate reader (Excitation/Emission ~535/587 nm) at 25°C for 5-10 minutes.
-
Determine the rate of reaction (slope) from the linear portion of the kinetic curve for each well.
-
Calculate the percentage of inhibition for each concentration of this compound using the following formula: % Inhibition = [1 - (Slope of test well / Slope of control well)] x 100
-
Plot the percentage of inhibition against the logarithm of the this compound concentration and determine the IC50 value using non-linear regression analysis.
-
Human Whole Blood Assay for COX-1 and COX-2 Inhibition
This ex vivo assay measures the production of specific prostaglandins in human whole blood, providing a more physiologically relevant model that accounts for plasma protein binding.
Materials:
-
Freshly drawn human venous blood from healthy volunteers who have not taken NSAIDs for at least two weeks.
-
Heparin (for COX-2 assay)
-
Lipopolysaccharide (LPS) (for COX-2 induction)
-
This compound
-
Known non-selective and selective COX inhibitors
-
DMSO
-
Enzyme immunoassay (EIA) kits for Thromboxane B2 (TxB2) and Prostaglandin E2 (PGE2)
-
Centrifuge
Experimental Workflow:
Protocol:
For COX-1 Activity (TxB2 production):
-
Draw blood into tubes without anticoagulant.
-
Immediately aliquot 1 mL of blood into tubes containing various concentrations of this compound or control compounds dissolved in DMSO.
-
Incubate the tubes at 37°C for 1 hour to allow clotting.
-
Centrifuge the tubes to separate the serum.
-
Collect the serum and measure the concentration of TxB2 using a specific EIA kit.
For COX-2 Activity (PGE2 production):
-
Draw blood into tubes containing heparin.
-
Aliquot 1 mL of blood into tubes containing various concentrations of this compound or control compounds dissolved in DMSO.
-
Add LPS (e.g., 10 µg/mL final concentration) to induce COX-2 expression.
-
Incubate the tubes at 37°C for 24 hours.
-
Centrifuge the tubes to separate the plasma.
-
Collect the plasma and measure the concentration of PGE2 using a specific EIA kit.
Data Analysis:
-
Calculate the percentage of inhibition of TxB2 (for COX-1) and PGE2 (for COX-2) production for each concentration of this compound compared to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration and determine the IC50 values for COX-1 and COX-2 using non-linear regression analysis.
-
Calculate the COX-1/COX-2 selectivity index by dividing the IC50 for COX-1 by the IC50 for COX-2.
Conclusion
While this compound is known to inhibit COX, its selectivity for the COX-1 and COX-2 isoforms has not been well-documented. The protocols provided here offer robust and widely accepted methods for determining the inhibitory activity and selectivity of this compound. The resulting data will be crucial for a more complete understanding of its mechanism of action and for guiding further drug development efforts. Researchers are encouraged to use appropriate positive and negative controls to ensure the validity of their results.
References
- 1. abmole.com [abmole.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. caymanchem.com [caymanchem.com]
- 4. COX-1 and COX-2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effect of antiinflammatory drugs on COX-1 and COX-2 activity in human articular chondrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Overcoming Pravadoline Solubility Issues
Welcome to the technical support center for Pravadoline. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on overcoming common solubility challenges encountered when working with this compound in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its aqueous solubility a concern?
This compound is an aminoalkylindole derivative with analgesic and anti-inflammatory properties.[1] It functions as both a cyclooxygenase (COX) inhibitor and a cannabinoid receptor 1 (CB1) agonist.[1] Like many indole-based compounds, this compound is poorly soluble in water, which can pose significant challenges for in vitro assays, formulation development, and achieving desired therapeutic concentrations.
Q2: What are the primary methods for improving the aqueous solubility of this compound?
Several techniques can be employed to enhance the solubility of poorly water-soluble drugs like this compound. These can be broadly categorized as:
-
Physical Modifications: Such as reducing particle size to the nanoscale (nanosuspensions).
-
Chemical Modifications: Including adjustments to the pH of the solution.
-
Formulation Approaches: Utilizing co-solvents, surfactants, or forming inclusion complexes with cyclodextrins.
Q3: Which co-solvents are recommended for dissolving this compound?
Common water-miscible organic solvents can be effective in solubilizing this compound. These include:
-
Dimethyl sulfoxide (DMSO)
-
Ethanol
-
Polyethylene glycol 400 (PEG 400)
-
Propylene glycol (PG)
The choice of co-solvent will depend on the specific experimental requirements, including concentration needs and downstream applications. It is crucial to consider the potential toxicity of the co-solvent in biological assays.
Q4: How does pH affect the solubility of this compound?
This compound is a weakly basic compound. Therefore, its solubility is expected to be pH-dependent. In acidic conditions (lower pH), the molecule can become protonated, leading to increased aqueous solubility. Conversely, in neutral or basic conditions (higher pH), it is likely to be less soluble.
Q5: Can cyclodextrins be used to enhance this compound's solubility?
Yes, cyclodextrins are effective solubilizing agents for poorly soluble drugs. These cyclic oligosaccharides have a hydrophobic inner cavity and a hydrophilic exterior. They can encapsulate the hydrophobic this compound molecule, forming an inclusion complex that has improved solubility in water.
Q6: What is a nanosuspension and how can it improve this compound's solubility?
A nanosuspension is a sub-micron colloidal dispersion of pure drug particles. By reducing the particle size of this compound to the nanometer range, the surface area-to-volume ratio is significantly increased. This leads to a higher dissolution rate and apparent solubility.
Troubleshooting Guides
Issue 1: this compound precipitates when diluted into aqueous buffer.
Cause: This is a common issue when a stock solution of this compound in an organic solvent (like DMSO) is diluted into an aqueous medium where its solubility is low.
Solutions:
-
Decrease the final concentration: The most straightforward solution is to work with a lower final concentration of this compound in your aqueous solution.
-
Increase the percentage of co-solvent: If your experimental system allows, increasing the proportion of the organic co-solvent in the final aqueous solution can help maintain solubility. However, be mindful of the co-solvent's potential effects on your experiment.
-
Use a solubilizing excipient: Incorporate a surfactant (e.g., Tween 80) or a cyclodextrin into the aqueous buffer before adding the this compound stock solution.
Issue 2: Inconsistent results in biological assays.
Cause: Poor solubility can lead to the formation of drug aggregates or micro-precipitates, resulting in variable effective concentrations and inconsistent experimental outcomes.
Solutions:
-
Prepare fresh dilutions: Always prepare fresh dilutions of this compound in your aqueous buffer immediately before use.
-
Visually inspect solutions: Before adding to your assay, visually inspect the final dilution for any signs of precipitation or cloudiness.
-
Sonication: Briefly sonicating the final dilution can help to break up small aggregates.
-
Employ a solubility-enhancing formulation: Consistently using a co-solvent system, cyclodextrin complex, or nanosuspension will provide more reliable and reproducible results.
Experimental Protocols
Protocol 1: Solubilization of this compound using a Co-solvent System
This protocol describes how to prepare a solution of this compound using a water-miscible organic co-solvent.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO) or Ethanol
-
Phosphate-buffered saline (PBS), pH 7.4
-
Vortex mixer
-
Sonicator
Procedure:
-
Prepare a high-concentration stock solution:
-
Weigh a precise amount of this compound powder.
-
Dissolve the powder in a minimal amount of DMSO or ethanol to create a concentrated stock solution (e.g., 10 mg/mL).
-
Vortex and sonicate briefly to ensure complete dissolution.
-
-
Prepare the final aqueous solution:
-
Determine the desired final concentration of this compound and the acceptable final concentration of the co-solvent.
-
Add the required volume of the this compound stock solution to the pre-warmed (37°C) aqueous buffer.
-
Immediately vortex the solution vigorously to ensure rapid dispersion.
-
Note: It is crucial to add the stock solution to the buffer and not the other way around to minimize precipitation.
-
Quantitative Data:
The following table provides an estimate of this compound solubility in common co-solvents. Actual values may vary based on experimental conditions.
| Co-solvent | Estimated Solubilization Capacity |
| DMSO | High |
| Ethanol | Moderate |
| PEG 400 | Moderate |
| Propylene Glycol | Moderate |
Protocol 2: Preparation of a this compound-Cyclodextrin Inclusion Complex
This protocol details the preparation of a this compound inclusion complex with Hydroxypropyl-β-cyclodextrin (HP-β-CD) to enhance its aqueous solubility.
Materials:
-
This compound powder
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Deionized water
-
Magnetic stirrer and stir bar
-
Freeze-dryer (lyophilizer)
Procedure:
-
Determine the molar ratio: A 1:1 molar ratio of this compound to HP-β-CD is a common starting point.
-
Prepare the HP-β-CD solution:
-
Dissolve the calculated amount of HP-β-CD in deionized water with stirring.
-
-
Add this compound:
-
Slowly add the this compound powder to the HP-β-CD solution while continuously stirring.
-
-
Complexation:
-
Seal the container and stir the mixture at room temperature for 24-48 hours.
-
-
Lyophilization:
-
Freeze the resulting solution and lyophilize to obtain a solid powder of the this compound-HP-β-CD inclusion complex.
-
-
Reconstitution:
-
The lyophilized powder can be readily dissolved in aqueous buffers to the desired concentration.
-
Protocol 3: Formulation of a this compound Nanosuspension
This protocol outlines the preparation of a this compound nanosuspension using a wet milling technique.
Materials:
-
This compound powder
-
Stabilizer solution (e.g., 0.5% w/v Hydroxypropyl methylcellulose (HPMC) and 0.1% w/v Tween 80 in deionized water)
-
Zirconium oxide milling beads (0.5 mm diameter)
-
High-speed homogenizer or a planetary ball mill
-
Particle size analyzer
Procedure:
-
Prepare the pre-suspension:
-
Disperse the this compound powder in the stabilizer solution to form a coarse suspension.
-
-
Wet Milling:
-
Add the pre-suspension and an equal volume of zirconium oxide beads to the milling chamber.
-
Mill at a high speed for several hours. The optimal milling time should be determined by periodic particle size analysis.
-
-
Separation:
-
Separate the nanosuspension from the milling beads by decantation or filtration.
-
-
Characterization:
-
Analyze the particle size and distribution of the final nanosuspension using a particle size analyzer. The target is an average particle size of less than 500 nm with a narrow distribution.
-
Protocol 4: Quantification of this compound using HPLC-UV
This protocol provides a general method for the quantification of this compound in aqueous solutions. Method optimization may be required.
Instrumentation and Conditions:
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A mixture of acetonitrile and water (with 0.1% formic acid), for example, in a 60:40 (v/v) ratio.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: this compound has UV absorbance maxima around 219, 272, and 322 nm. The optimal wavelength should be determined empirically.
-
Injection Volume: 20 µL.
Procedure:
-
Prepare standard solutions: Prepare a series of this compound standard solutions of known concentrations in the mobile phase.
-
Construct a calibration curve: Inject the standard solutions into the HPLC system and record the peak areas. Plot a calibration curve of peak area versus concentration.
-
Analyze samples: Inject the filtered experimental samples and determine the peak areas for this compound.
-
Quantify: Calculate the concentration of this compound in the samples using the linear regression equation from the calibration curve.
Signaling Pathways and Experimental Workflows
References
Technical Support Center: Pravadoline Maleate Toxicity in Research
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Pravadoline maleate. The focus is on addressing potential toxicity issues that may be encountered during in vivo experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary toxicity concern associated with this compound maleate in preclinical research?
A1: The primary toxicity concern is nephrotoxicity, specifically acute tubular necrosis (ATN). However, it is crucial to understand that this toxicity is not caused by this compound itself, but rather by the maleate salt form.[1] Studies have shown that the maleic acid moiety is responsible for the kidney damage observed in animal models.[1]
Q2: At what dosage does the nephrotoxicity of this compound maleate become a concern?
A2: In beagle dogs, single oral administration of this compound maleate at dosages greater than or equal to 40 mg/kg (which corresponds to 31 mg/kg of this compound base and 9 mg/kg of maleic acid) has been shown to induce acute tubular necrosis.[1] Studies focusing solely on maleic acid demonstrated that single oral doses of ≥9 mg/kg were sufficient to cause ATN in dogs.[1] In rats, maleic acid has been used to induce experimental Fanconi's syndrome at doses of 200 mg/kg and 400 mg/kg.[2]
Q3: Are there alternative salt forms of this compound that are less toxic?
A3: Yes, studies have been conducted with the ethanesulfonate salt of this compound (WIN 48098-7). This alternative salt form did not cause the renal toxicity observed with the maleate salt, even at equimolar dosages.[1] This strongly suggests that replacing the maleate salt can mitigate the risk of nephrotoxicity.
Q4: What are the observable clinical signs of maleate-induced nephrotoxicity in animal models?
A4: Common clinical signs of kidney poisoning in dogs include loss of appetite, drooling, vomiting, diarrhea (which may be bloody), lethargy, and changes in urination (either excessive or decreased).[2] In experimental settings with maleic acid, rats may exhibit signs consistent with Fanconi's syndrome, such as glycosuria, phosphaturia, and aminoaciduria.[3]
Q5: How can I monitor for renal toxicity in my animal studies?
A5: Regular monitoring of serum and urine biomarkers is essential. Key serum biomarkers include blood urea nitrogen (BUN) and creatinine (SCr).[4] Urinary biomarkers can provide earlier and more sensitive detection of kidney injury and include albumin, beta-2-microglobulin, clusterin, cystatin C, and kidney injury molecule-1 (KIM-1).[5][6] Histopathological examination of kidney tissue at the end of the study is the gold standard for confirming and characterizing renal damage.[7]
Troubleshooting Guides
This section provides solutions to specific problems that researchers may encounter during their experiments with this compound maleate.
Issue 1: Unexpected Animal Mortality or Severe Adverse Events
-
Potential Cause: The dose of this compound maleate may be too high, leading to acute maleic acid toxicity.
-
Troubleshooting Steps:
-
Review Dosing Calculations: Double-check all calculations to ensure the correct dose is being administered, paying close attention to the contribution of maleic acid to the total weight of this compound maleate.
-
Dose Reduction: If mortality is observed, consider reducing the dose in subsequent cohorts. A dose-ranging study is highly recommended to establish a maximum tolerated dose (MTD) and a no-observed-adverse-effect level (NOAEL).
-
Alternative Salt Form: If the research goals allow, switch to a non-nephrotoxic salt form of this compound, such as the ethanesulfonate salt.[1]
-
Hydration: Ensure animals are adequately hydrated, as dehydration can exacerbate kidney injury.
-
Issue 2: High Variability in Experimental Results
-
Potential Cause: Variability can arise from inconsistencies in drug formulation, administration, or underlying differences in the animal population.
-
Troubleshooting Steps:
-
Standardize Formulation Preparation: Ensure the this compound maleate formulation is homogenous and stable. Prepare it fresh daily if stability is a concern and use a consistent vehicle. For oral gavage, a well-described vehicle is 0.5% methylcellulose with 0.2% Tween 80.[8]
-
Consistent Administration Technique: If using oral gavage, ensure all personnel are properly trained to minimize stress and ensure accurate delivery to the stomach.[9][10][11][12][13]
-
Homogenous Animal Cohorts: Use animals of the same age, sex, and strain to reduce biological variability.
-
Acclimatization: Acclimate animals to the housing and experimental conditions before the study begins to reduce stress-related physiological changes.
-
Issue 3: Difficulty in Preparing a Stable and Soluble Formulation for Oral Dosing
-
Potential Cause: this compound, as a lipophilic compound, may have poor aqueous solubility, making consistent oral formulation challenging.
-
Troubleshooting Steps:
-
Vehicle Selection: For preclinical oral studies, vehicles such as methylcellulose or other suspending agents are commonly used. The use of a surfactant like Tween 80 can also aid in solubilization.[8]
-
Particle Size Reduction: If working with a solid form, micronization of the active pharmaceutical ingredient (API) can improve dissolution rate and bioavailability.
-
pH Adjustment: The solubility of this compound may be pH-dependent. Investigating the solubility at different pH values may help in selecting an appropriate vehicle.
-
Stability Testing: If the formulation is not prepared fresh daily, conduct stability studies to ensure the concentration of this compound maleate remains consistent over the storage period.[14][15]
-
Data Presentation
The following tables summarize quantitative data from key toxicity studies.
Table 1: this compound Maleate and Maleic Acid Nephrotoxicity in Dogs
| Compound | Dosage | Route of Administration | Species | Key Findings | Reference |
| This compound Maleate | ≥ 40 mg/kg | Oral | Beagle | Acute Tubular Necrosis | [1] |
| (WIN 48098-6) | (31 mg/kg this compound base, 9 mg/kg maleic acid) | ||||
| Maleic Acid | ≥ 9 mg/kg | Oral | Beagle | Acute Tubular Necrosis | [1] |
| This compound Ethanesulfonate | Equimolar to 40 mg/kg this compound Maleate | Oral | Beagle | No evidence of nephrotoxicity | [1] |
| (WIN 48098-7) |
Table 2: Maleic Acid-Induced Renal Injury in Rodents
| Compound | Dosage | Route of Administration | Species | Key Findings | Reference |
| Maleic Acid | 200 mg/kg, 400 mg/kg | Intraperitoneal | Rat | Proximal tubular necrosis | [2] |
| Maleic Acid | 100 mg/kg | Intravenous | Rat | Reversible decline in Na:K pump activity in the proximal convoluted tubule | [16] |
| Maleic Acid | 10 and 30 mg/kg | Intravenous | Rat | 5-fold higher accumulation in the kidney cortex compared to blood | [3] |
Experimental Protocols
Protocol 1: Induction of Maleic Acid Nephrotoxicity in Rats (Oral Gavage)
This protocol is a general guideline for inducing nephrotoxicity using maleic acid. Researchers should adapt it based on their specific experimental needs and institutional animal care and use committee (IACUC) guidelines.
-
Animal Model: Male Sprague-Dawley rats (200-250 g).
-
Acclimatization: Acclimate animals to the facility for at least one week before the experiment.
-
Formulation Preparation:
-
Prepare a solution or suspension of maleic acid in a suitable vehicle (e.g., sterile water or 0.5% methylcellulose).
-
The concentration should be calculated to deliver the desired dose in a volume of 5-10 mL/kg.[9]
-
-
Dosing:
-
Monitoring:
-
Observe animals for clinical signs of toxicity at regular intervals.
-
Collect blood and urine samples at baseline and at specified time points post-dosing (e.g., 24, 48, and 72 hours).
-
-
Biochemical Analysis:
-
Histopathology:
-
At the end of the study, euthanize the animals and collect the kidneys.
-
Fix the kidneys in 10% neutral buffered formalin, process, and embed in paraffin.
-
Stain kidney sections with Hematoxylin and Eosin (H&E) and Periodic acid-Schiff (PAS) for histopathological evaluation.[7][20][21]
-
Score the degree of acute tubular necrosis using a semi-quantitative scoring system.[20]
-
Mandatory Visualizations
Diagram 1: Signaling Pathway of Maleic Acid-Induced Nephrotoxicity
Caption: Maleic acid induces nephrotoxicity by disrupting mitochondrial function.
Diagram 2: Experimental Workflow for Assessing this compound Maleate Toxicity
Caption: Workflow for in vivo assessment of this compound maleate toxicity.
Diagram 3: Troubleshooting Logic for Unexpected Toxicity
Caption: A logical approach to troubleshooting unexpected toxicity in studies.
References
- 1. Nephrotoxicity of this compound maleate (WIN 48098-6) in dogs: evidence of maleic acid-induced acute tubular necrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Pharmacokinetics of Maleic Acid as a Food Adulterant Determined by Microdialysis in Rat Blood and Kidney Cortex - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Urinary Biomarker Detection of Melamine- and Cyanuric Acid-Induced Kidney Injury in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Biomarkers for Drug-Induced Renal Damage and Nephrotoxicity—An Overview for Applied Toxicology - PMC [pmc.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. Read-Only Case Details Reviewed: Feb 2009 [askjpc.org]
- 8. researchgate.net [researchgate.net]
- 9. Next-generation biomarkers for detecting kidney toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Design, Synthesis and Biological Evaluation of Aminoalkylindole Derivatives as Cannabinoid Receptor Ligands with Potential for Treatment of Alcohol Abuse - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Maleic acid-induced inhibition of amino acid transport in rat kidney - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Method used to establish a large animal model of drug-induced acute kidney injury - PMC [pmc.ncbi.nlm.nih.gov]
- 13. wjpsronline.com [wjpsronline.com]
- 14. researchgate.net [researchgate.net]
- 15. mdpi.com [mdpi.com]
- 16. Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. mdpi.com [mdpi.com]
- 19. nottingham.ac.uk [nottingham.ac.uk]
- 20. researchgate.net [researchgate.net]
- 21. Deep-learning model for evaluating histopathology of acute renal tubular injury - PMC [pmc.ncbi.nlm.nih.gov]
Optimizing Pravadoline dosage for analgesic versus anti-inflammatory effects
This technical support center provides troubleshooting guidance and frequently asked questions for researchers utilizing Pravadoline. The following information is intended to aid in the design and execution of experiments to differentiate and optimize its analgesic versus anti-inflammatory effects.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound exhibits a dual mechanism of action. It functions as a prostaglandin synthesis inhibitor by targeting the cyclooxygenase (COX) enzyme, which is the basis for its anti-inflammatory properties.[1][2][3] Additionally, it acts as a cannabinoid receptor agonist, primarily at the CB1 receptor, which is responsible for its potent analgesic effects.[1][4]
Q2: How do the effective doses for analgesic and anti-inflammatory effects differ?
A2: A key characteristic of this compound is the significant separation of its analgesic and anti-inflammatory dose-responses. Unexpectedly strong analgesic effects have been observed at doses ten times smaller than those required to produce an anti-inflammatory effect.[1] This suggests that at lower doses, the primary pharmacological activity is mediated by cannabinoid receptor agonism, while at higher doses, COX inhibition becomes more prominent.
Q3: Is the analgesic effect of this compound mediated by opioid receptors?
A3: No, the analgesic properties of this compound are not mediated by the opioid system. Studies have shown that its antinociceptive effects are not blocked by opioid antagonists such as naloxone, and this compound does not bind to opioid receptors at concentrations up to 10 μM.[1][2]
Q4: What are some known effective doses of this compound in animal models for analgesia?
A4: The effective dose (ED50) for analgesia varies depending on the specific animal model and pain stimulus used. For detailed information, please refer to the data tables in the "Quantitative Data Summary" section. For example, in the rat acetic acid-induced writhing test, the ED50 is 15 mg/kg, p.o.[2]
Q5: Has this compound been used in human clinical trials?
A5: While this compound was noted to have analgesic activity in humans, it was never fully developed for therapeutic use, partly due to initial toxicity concerns.[1][2] These concerns were later attributed to the salt form of the drug rather than this compound itself.[1]
Troubleshooting Guide
Issue 1: Lack of expected analgesic effect at a low dose.
-
Possible Cause 1: Incorrect Dose Calculation.
-
Solution: Double-check all dose calculations, including conversions for animal weight and drug concentration. Ensure the correct vehicle is being used for administration.
-
-
Possible Cause 2: Animal Model Specificity.
-
Solution: The analgesic efficacy of this compound can vary between different pain models (e.g., thermal vs. mechanical vs. chemical). Review the literature to confirm that the chosen model is appropriate for assessing cannabinoid-mediated analgesia. The minimum effective dose in the brewer's yeast-induced hyperalgesia test is 1 mg/kg, p.o., while the tail immersion test requires a minimum of 100 mg/kg, s.c.[1][2]
-
-
Possible Cause 3: Drug Stability.
-
Solution: Ensure that the this compound compound has been stored correctly and has not degraded. Prepare fresh solutions for each experiment.
-
Issue 2: Observing significant anti-inflammatory effects when only analgesia is desired.
-
Possible Cause 1: Dose is too high.
-
Solution: The anti-inflammatory effects of this compound are mediated by COX inhibition and occur at higher doses than those required for analgesia.[1] Reduce the administered dose to a range where cannabinoid receptor agonism is the predominant mechanism. Refer to the ED50 values for analgesia in the data tables as a starting point. The ED50 for ex vivo inhibition of prostaglandin formation in the brain is 20 mg/kg, p.o.[2]
-
-
Possible Cause 2: Overlap in Mechanisms.
-
Solution: While there is a tenfold difference, there may still be some overlap in the dose-response curves for analgesia and anti-inflammation. Consider using a more specific CB1 agonist, such as WIN 55,212-2, if complete separation of effects is critical for the experimental question.
-
Issue 3: Inconsistent results between experimental replicates.
-
Possible Cause 1: Variability in Drug Administration.
-
Solution: Ensure consistent administration techniques (e.g., gavage, injection site) across all animals and experimental groups.
-
-
Possible Cause 2: Animal-to-Animal Variability.
-
Solution: Increase the number of animals per group to improve statistical power and account for biological variability. Ensure that all animals are of a similar age, weight, and genetic background.
-
-
Possible Cause 3: Circadian Rhythm Effects.
-
Solution: Conduct experiments at the same time of day to minimize the influence of circadian variations in pain perception and drug metabolism.
-
Quantitative Data Summary
Table 1: In Vitro and Ex Vivo Activity of this compound
| Parameter | Value | Target/System | Reference |
| IC50 | 4.9 µM | Prostaglandin Synthesis (in vitro, mouse brain) | [1][2] |
| Ki | 2511 nM | CB1 Receptor Binding | [1] |
| ED50 | 20 mg/kg, p.o. | Prostaglandin Synthesis Inhibition (ex vivo, mouse brain) | [2] |
Table 2: Analgesic Efficacy of this compound in Rodent Models
| Animal Model | Species | Endpoint | Effective Dose (ED50 or MED) | Route | Reference |
| Acetic Acid-Induced Writhing | Rat | Prevention of writhing | 15 mg/kg | p.o. | [2] |
| Acetylcholine-Induced Writhing | Mouse | Prevention of writhing | 41 mg/kg | p.o. | [2] |
| PGE2-Induced Writhing | Mouse | Prevention of writhing | 24 mg/kg | p.o. | [2] |
| Brewer's Yeast-Induced Hyperalgesia (Randall-Selitto test) | Rat | Prevention of hyperalgesia | 1 mg/kg (MED) | p.o. | [1][2] |
| Adjuvant-Arthritic Paw Flexion | Rat | Prevention of nociceptive response | 41 mg/kg | p.o. | [1][2] |
| Bradykinin-Induced Flexion | Rat | Prevention of head and forepaw flexion | 78 mg/kg | p.o. | [1][2] |
| Tail Immersion (55°C) | Mouse | Prolonged response latency | 100 mg/kg (MED) | s.c. | [1][2] |
ED50: Median Effective Dose; MED: Minimum Effective Dose; p.o.: oral administration; s.c.: subcutaneous administration.
Experimental Protocols
1. Assessment of Analgesic Efficacy: Rat Acetic Acid-Induced Writhing Test
-
Objective: To evaluate the analgesic effect of this compound by quantifying the reduction in visceral pain responses.
-
Materials:
-
Male Wistar rats (180-220g)
-
This compound
-
Vehicle (e.g., 0.5% carboxymethylcellulose)
-
0.6% acetic acid solution
-
Observation chambers
-
-
Procedure:
-
Fast animals overnight with free access to water.
-
Administer this compound or vehicle orally (p.o.) at the desired doses.
-
After a predetermined pretreatment time (e.g., 60 minutes), inject 0.6% acetic acid solution intraperitoneally (i.p.) at a volume of 10 ml/kg.
-
Immediately place each animal in an individual observation chamber.
-
Record the total number of writhes (abdominal constrictions and stretching of the hind limbs) for a set period (e.g., 20 minutes), starting 5 minutes after the acetic acid injection.
-
Calculate the percentage of inhibition of writhing for the this compound-treated groups compared to the vehicle control group.
-
Determine the ED50 value using an appropriate statistical method (e.g., log-probit analysis).
-
2. Assessment of Anti-inflammatory Efficacy: Carrageenan-Induced Paw Edema in Rats
-
Objective: To evaluate the anti-inflammatory effect of this compound by measuring the reduction in paw swelling.
-
Materials:
-
Male Wistar rats (150-180g)
-
This compound
-
Vehicle
-
1% carrageenan solution in saline
-
Plebysmometer or digital calipers
-
-
Procedure:
-
Administer this compound or vehicle orally (p.o.) at the desired doses.
-
After 60 minutes, inject 0.1 ml of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.
-
Measure the initial paw volume (or thickness) immediately before the carrageenan injection using a plethysmometer or calipers.
-
Measure the paw volume again at regular intervals (e.g., 1, 2, 3, and 4 hours) after the carrageenan injection.
-
Calculate the percentage of edema inhibition for the this compound-treated groups compared to the vehicle control group at each time point.
-
The difference in paw volume before and after carrageenan injection represents the degree of inflammation.
-
Visualizations
References
Minimizing off-target effects of Pravadoline in cellular assays
This technical support center provides targeted guidance for researchers, scientists, and drug development professionals to minimize and troubleshoot off-target effects of Pravadoline in cellular assays.
Introduction: The Dual Mechanism of this compound
This compound (WIN 48,098) is an aminoalkylindole that presents a unique challenge in experimental design due to its dual mechanism of action.[1] It was initially developed as an anti-inflammatory agent that inhibits the cyclooxygenase (COX) enzyme, similar to nonsteroidal anti-inflammatory drugs (NSAIDs).[1][2] However, it was later discovered to be a potent agonist of the cannabinoid receptor 1 (CB1), which is responsible for its strong analgesic effects observed at doses ten times lower than those required for anti-inflammatory activity.[1][3] This dual activity means that depending on the experimental focus, one of these mechanisms can be considered an "off-target" effect that needs to be controlled for.
Frequently Asked Questions (FAQs)
Q1: What are the primary molecular targets of this compound? A1: this compound has two primary molecular targets. It acts as an inhibitor of the cyclooxygenase (COX) enzymes (both COX-1 and COX-2), which are involved in the synthesis of prostaglandins.[2][4] Additionally, it functions as an agonist for the G-protein coupled cannabinoid receptor 1 (CB1).[3]
Q2: What is the most common "off-target" effect when studying this compound's cannabinoid activity? A2: When investigating this compound as a cannabinoid agonist, its inhibition of COX enzymes is the most significant off-target effect.[2] This can lead to anti-inflammatory and other NSAID-like cellular responses that may confound the interpretation of CB1-mediated signaling.
Q3: Conversely, what is the off-target effect when studying its anti-inflammatory properties? A3: When studying this compound's NSAID-like, anti-inflammatory effects (COX inhibition), its activation of the CB1 receptor is the primary off-target effect.[1] This is particularly important as its analgesic properties manifest at much lower concentrations than its anti-inflammatory effects.[1]
Q4: At what concentrations does this compound typically engage its targets? A4: this compound inhibits COX with an IC₅₀ of 4.9 μM.[1][2] Its binding affinity (Ki) for the CB1 receptor is 2511 nM (2.51 μM).[1] However, functional activity at the CB1 receptor, measured in mouse vas deferens preparations, occurs at a lower IC₅₀ of 0.45 μM.[5][6] This suggests that cannabinoid effects will likely be observed at lower concentrations than COX-inhibitory effects.
Q5: Can this compound be cytotoxic? A5: High concentrations of any compound can lead to cytotoxicity.[7] It is crucial to determine the cytotoxic profile of this compound in your specific cell line using a viability assay (e.g., MTT or Trypan Blue exclusion) before proceeding with functional assays. This will establish a non-toxic working concentration range.
Troubleshooting Guide
Q1: I am studying CB1 signaling, but I'm observing results consistent with anti-inflammatory effects. How can I isolate the CB1-mediated pathway? A1: This is a classic case of this compound's COX-inhibitory off-target activity.
-
Solution 1: Dose-Response Optimization: Since this compound's CB1 agonism is more potent than its COX inhibition, use the lowest effective concentration that elicits a CB1 response but is below the IC₅₀ for COX inhibition (ideally ≤ 0.5 µM).[1][5]
-
Solution 2: Use a CB1 Antagonist: Pre-treat cells with a selective CB1 antagonist (e.g., SR141716A). If the observed effect is blocked or significantly reduced, it confirms the involvement of the CB1 receptor.
-
Solution 3: Use a Positive Control: Compare the effects of this compound to a selective CB1 agonist (e.g., WIN 55,212-2) that has minimal COX activity.[5]
-
Solution 4: Use a COX-deficient system: If available, use cell lines that do not express the relevant COX isoform.
Q2: My cell viability is unexpectedly low after treatment with this compound. What should I do? A2: Unexplained cell death can compromise your results.
-
Action: Perform a cytotoxicity assay (see Protocol 2) across a wide range of this compound concentrations (e.g., 0.1 µM to 100 µM).
-
Analysis: Determine the concentration at which viability drops significantly (e.g., below 90%). All subsequent functional experiments should be conducted at concentrations well below this cytotoxic threshold.
-
Consideration: Ensure the solvent (e.g., DMSO) concentration is consistent across all wells and is at a non-toxic level for your cells.
Q3: The potency (EC₅₀/IC₅₀) of this compound in my assay is significantly different from published values. Why? A3: Discrepancies in potency are common in cell-based assays and can arise from several factors.[8]
-
Cell Line Variability: Different cell lines have varying expression levels of CB1 receptors and COX enzymes. Confirm target expression in your cell line using methods like Western Blot or qPCR.
-
Assay Conditions: Factors like cell passage number, seeding density, serum concentration in media, and incubation time can all affect the outcome.[8] Standardize these parameters rigorously.
-
Reagent Stability: Ensure your this compound stock solution has been stored correctly and has not degraded. Prepare fresh dilutions for each experiment.
Q4: I am seeing a high background signal or significant well-to-well variability in my plate-based assay. How can I improve my results? A4: High variability can mask the true biological effect of your compound.[9]
-
Improve Cell Seeding: Ensure you have a homogenous single-cell suspension before and during plating. Mix the cell suspension gently between pipetting steps. Avoid using the outer wells of the plate, which are prone to evaporation (the "edge effect").
-
Optimize Reagent Addition: Use calibrated multichannel pipettes and ensure consistent, gentle mixing after adding this compound and other reagents.
-
Check for Compound Interference: Some compounds can interfere with assay readouts (e.g., autofluorescence).[7] Run a control plate with this compound in cell-free media to check for direct interference with your detection method.
Quantitative Data Summary
The following table summarizes the key potency and binding affinity values for this compound at its primary targets.
| Target | Parameter | Value | Reference |
| Cyclooxygenase (COX) | IC₅₀ (in vitro inhibition) | 4.9 µM | [1][2] |
| Cannabinoid Receptor 1 (CB1) | Kᵢ (binding affinity) | 2511 nM (2.51 µM) | [1] |
| Cannabinoid Receptor (Functional) | IC₅₀ (mouse vas deferens) | 0.45 µM | [5][6] |
Visualizations
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Pharmacology of this compound: a new analgesic agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Spicy Story of Cannabimimetic Indoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. axonmedchem.com [axonmedchem.com]
- 5. Conformationally restrained analogues of this compound: nanomolar potent, enantioselective, (aminoalkyl)indole agonists of the cannabinoid receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. future4200.com [future4200.com]
- 7. Nuisance compounds in cellular assays - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Troubleshooting Cell-based Assays - Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis [labroots.com]
- 9. benchchem.com [benchchem.com]
Pravadoline In Vivo Studies: Technical Support & Troubleshooting Guide
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to troubleshooting unexpected results in in vivo studies involving Pravadoline (WIN 48,098). The information is presented in a clear question-and-answer format to directly address common issues encountered during experimentation.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: We are not observing the expected analgesic effect of this compound in our rodent model. What are the potential causes?
A1: A lack of analgesic effect can stem from several factors, from the experimental setup to the unique properties of this compound. Consider the following:
-
Inappropriate Pain Model: this compound has demonstrated efficacy in models of chemical, thermal, and mechanical nociception.[1] Ensure your chosen model (e.g., acetic acid-induced writhing, tail immersion, Randall-Selitto test) is appropriate for the type of analgesia you are investigating. The acetic acid writhing test is particularly sensitive to peripherally acting analgesics, while thermal models like the tail immersion test are more indicative of centrally acting analgesics.
-
Suboptimal Dosage: The effective dose (ED50) of this compound varies significantly depending on the animal model and the route of administration.[1] Review the literature to ensure you are using an appropriate dose range. A dose-response study is highly recommended to determine the optimal dose for your specific experimental conditions.
-
Incorrect Route of Administration: this compound has been administered orally (p.o.) and subcutaneously (s.c.).[1] The bioavailability and pharmacokinetics can differ significantly between routes, impacting the observed efficacy.
-
Vehicle Formulation and Solubility: Ensure this compound is fully dissolved in a suitable vehicle. Poor solubility can lead to inaccurate dosing and reduced bioavailability. Common vehicles for in vivo studies include saline with a small percentage of DMSO and/or Tween 80. Always test the vehicle alone as a control group.
-
Timing of Drug Administration and Peak Effect: The time between drug administration and the analgesic assessment is critical. The peak effect of this compound may vary. It is advisable to conduct a time-course experiment to identify the window of maximum analgesic activity.
Q2: We are observing high variability in the analgesic response between animals in the same treatment group. How can we reduce this?
A2: High variability is a common challenge in in vivo studies and can obscure true treatment effects. Here are some strategies to minimize it:
-
Animal Acclimatization: Ensure animals are properly acclimatized to the laboratory environment and handling procedures for at least a week before the experiment. This reduces stress-induced physiological changes that can affect pain perception.
-
Standardized Procedures: Maintain consistency in all experimental procedures, including the method of injection, the volume of administration, and the timing of assessments. For behavioral tests, ensure the testing environment (e.g., lighting, noise level) is consistent for all animals.
-
Animal Characteristics: Factors such as age, weight, and sex can influence drug metabolism and pain sensitivity. Use animals of a consistent age and weight range. If using both sexes, analyze the data separately to account for potential sex-dependent differences in response.
-
Baseline Measurements: For some assays, like the tail immersion test, establishing a baseline response for each animal before drug administration can help to normalize the data and reduce inter-individual variability.[2]
-
Blinding: The experimenter conducting the behavioral assessments should be blind to the treatment groups to prevent unconscious bias in scoring.
Q3: Our animals are exhibiting unexpected behavioral side effects. What could be the cause?
A3: this compound's mechanism of action extends beyond COX inhibition to include agonism at the CB1 cannabinoid receptor.[3] This can lead to behavioral effects not typically associated with NSAIDs.
-
Cannabinoid-like Effects: Activation of CB1 receptors in the central nervous system can induce a range of effects, including sedation, altered locomotor activity, or changes in anxiety-like behavior.[4] It is crucial to have a concurrent assessment of motor function (e.g., using a rotarod test) to ensure that observed analgesia is not a confounding effect of motor impairment.[4]
-
Dose-Dependent Side Effects: Unexpected behaviors may be more prominent at higher doses. If these effects are interfering with the analgesic assessment, consider reducing the dose.
-
Off-Target Effects: While this compound's primary targets are COX and CB1 receptors, the possibility of other off-target interactions cannot be entirely ruled out, especially at higher concentrations. A thorough literature review for any known off-target activities of aminoalkylindoles may be beneficial.
Data Presentation: In Vivo Efficacy of this compound
The following tables summarize key quantitative data from in vivo studies with this compound.
Table 1: this compound Efficacy in Mouse Models
| Pain Model | Route of Administration | ED50 / Minimum Effective Dose | Reference |
| Acetylcholine-induced Writhing | p.o. | 41 mg/kg | [1] |
| PGE2-induced Writhing | p.o. | 24 mg/kg | [1] |
| Tail Immersion (55°C) | s.c. | 100 mg/kg (minimum effective dose) | [1] |
| Prostaglandin Synthesis Inhibition (ex vivo) | p.o. | 20 mg/kg | [1] |
Table 2: this compound Efficacy in Rat Models
| Pain Model | Route of Administration | ED50 / Minimum Effective Dose | Reference |
| Acetic Acid-induced Writhing | p.o. | 15 mg/kg | [1] |
| Brewer's Yeast-induced Hyperalgesia | p.o. | 1 mg/kg (minimum effective dose) | [1] |
| Adjuvant-Arthritic Paw Flexion | p.o. | 41 mg/kg | [1] |
| Bradykinin-induced Head/Forepaw Flexion | p.o. | 78 mg/kg | [1] |
Experimental Protocols
1. Acetic Acid-Induced Writhing Test (Mouse)
This model assesses visceral pain by inducing a characteristic writhing response.[5][6]
-
Animals: Male mice (e.g., Swiss-albino) weighing 20-25g are typically used.[6]
-
Acclimatization: Animals should be acclimatized to the laboratory conditions for at least one hour before the experiment, with free access to food and water.
-
Grouping: Divide animals into groups: Control (vehicle), Standard (e.g., Diclofenac Sodium), and Test (this compound at various doses).
-
Administration: Administer this compound or the control/standard drug via the desired route (e.g., orally).
-
Induction of Writhing: After a set absorption period (e.g., 40-60 minutes), administer a 0.7% acetic acid solution intraperitoneally (i.p.) at a volume of 0.1 ml per 10g of body weight.[6]
-
Observation: Five minutes after the acetic acid injection, place each mouse in an individual observation chamber and count the number of writhes (abdominal constrictions and stretching of the hind limbs) for a period of 10-15 minutes.[5][6]
-
Data Analysis: Calculate the percentage of inhibition of writhing for each treated group compared to the control group.
2. Tail Immersion Test (Rat/Mouse)
This test measures the latency to a painful thermal stimulus and is indicative of central analgesic activity.[2][7][8]
-
Apparatus: A water bath maintained at a constant temperature (e.g., 52°C or 55°C).[7][9]
-
Animals: Rats or mice are used.
-
Restraint: Gently restrain the animal, allowing the tail to be exposed.
-
Procedure: Immerse the distal 1-5 cm of the tail into the hot water.[9]
-
Measurement: Start a timer upon immersion and stop it as soon as the animal flicks or withdraws its tail. This is the tail flick latency.
-
Cut-off Time: A cut-off time (e.g., 10-15 seconds) must be established to prevent tissue damage. If the animal does not respond within this time, remove the tail and record the latency as the cut-off time.[2][7]
-
Testing Protocol: Measure the baseline latency before drug administration. After administering this compound or control, measure the latency at several time points (e.g., 10, 20, 30, 45, 60, 90, 120 minutes) to determine the peak effect.[2]
-
Data Analysis: Compare the tail flick latencies of the treated groups to the control group at each time point.
Visualizations
References
- 1. Pharmacology of this compound: a new analgesic agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. meliordiscovery.com [meliordiscovery.com]
- 3. The Spicy Story of Cannabimimetic Indoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. In Vitro and in Vivo Assays for the Discovery of Analgesic Drugs Targeting TRP Channels - TRP Channels - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. rjptsimlab.com [rjptsimlab.com]
- 6. saspublishers.com [saspublishers.com]
- 7. Hot Water Tail Immersion Test [protocols.io]
- 8. ajrconline.org [ajrconline.org]
- 9. m.youtube.com [m.youtube.com]
Potential for Pravadoline to interfere with specific laboratory assays
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides guidance on the potential for Pravadoline to interfere with specific laboratory assays. The information is curated for researchers and drug development professionals to anticipate and troubleshoot potential issues in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary mechanisms of action?
This compound (WIN 48,098) is a synthetic compound initially developed as an anti-inflammatory and analgesic agent.[1] It is structurally related to nonsteroidal anti-inflammatory drugs (NSAIDs) like indomethacin.[1] this compound has two primary mechanisms of action:
-
Cyclooxygenase (COX) Inhibition: It inhibits the COX enzymes (COX-1 and COX-2), which are responsible for the synthesis of prostaglandins, key mediators of inflammation and pain.[1][2]
-
Cannabinoid Receptor Agonism: this compound also functions as a cannabinoid receptor agonist, with a notable affinity for the CB1 receptor.[1] This activity contributes to its analgesic effects, which are observed at doses lower than those required for significant anti-inflammatory action.[1]
Q2: Are there any known instances of this compound directly interfering with laboratory assays?
Currently, there is a lack of published studies that directly investigate the interference of this compound in specific laboratory assays. However, based on its chemical structure and dual mechanism of action, we can anticipate potential interferences in certain types of assays.
Q3: What types of laboratory assays have the highest potential for interference by this compound?
Based on its pharmacological profile, this compound may potentially interfere with the following assays:
-
Prostaglandin Immunoassays: Due to its COX inhibitory activity, the presence of this compound in a sample could lead to an underestimation of prostaglandin levels (e.g., PGE2, PGF2α). This is a physiological interference rather than a direct chemical interaction with the assay components.
-
Cannabinoid Immunoassays: this compound's structural similarities to other aminoalkylindole cannabinoids, such as WIN 55,212-2, suggest a potential for cross-reactivity in immunoassays designed to detect synthetic cannabinoids.[3] The degree of cross-reactivity would depend on the specificity of the antibodies used in the particular assay.
-
Enzyme-Linked Immunosorbent Assays (ELISAs) and Radioimmunoassays (RIAs): As with any small molecule, high concentrations of this compound could potentially cause non-specific binding or steric hindrance in various competitive immunoassay formats, leading to either falsely elevated or decreased results depending on the assay design.
Troubleshooting Guides
Issue: Inaccurate Prostaglandin Measurements in this compound-Treated Samples
Symptoms:
-
Lower than expected prostaglandin levels in samples from subjects or cell cultures treated with this compound.
-
Discrepancy between expected physiological effects and measured prostaglandin concentrations.
Potential Cause: this compound is a COX inhibitor and will physiologically suppress prostaglandin synthesis.[1] This is a true biological effect and not a direct assay interference.
Troubleshooting Steps:
-
Acknowledge the Mechanism: Recognize that the observed decrease in prostaglandin levels is likely a direct consequence of this compound's pharmacological activity.
-
Dose-Response Analysis: If possible, perform a dose-response study to correlate the concentration of this compound with the extent of prostaglandin inhibition.
-
Use of a Positive Control: Include a known COX inhibitor (e.g., indomethacin) as a positive control to compare the extent of prostaglandin inhibition.
-
Alternative Biomarkers: Consider measuring upstream or downstream markers in the arachidonic acid cascade that are not directly affected by COX inhibition.
-
Methodological Verification: To rule out direct assay interference, spike a known concentration of a prostaglandin standard into a sample matrix containing a high concentration of this compound and assess recovery.
Issue: Suspected Cross-Reactivity in Synthetic Cannabinoid Immunoassays
Symptoms:
-
Positive or unexpectedly high results in a synthetic cannabinoid screening immunoassay for samples containing this compound.
-
Inconsistent results between different cannabinoid immunoassays for the same sample.
Potential Cause: The antibodies used in some synthetic cannabinoid immunoassays may cross-react with this compound or its metabolites due to structural similarities with other aminoalkylindoles.
Troubleshooting Steps:
-
Consult Assay Manufacturer's Data: Review the cross-reactivity data provided in the package insert for the specific immunoassay kit being used. Look for data on related compounds like WIN 55,212-2 if this compound is not listed.
-
Confirmation by Mass Spectrometry: The most definitive way to rule out a false positive is to confirm the presence and concentration of specific cannabinoids using a highly specific method like liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Spike-Recovery Experiment: Prepare a drug-free matrix and spike it with a known concentration of this compound. Analyze the sample using the cannabinoid immunoassay to directly assess the degree of cross-reactivity.
-
Serial Dilution: Analyze serial dilutions of the sample. If the results do not decrease linearly, it may suggest non-specific interference.
Data on Related Compounds
While direct data for this compound is limited, information from the structurally similar and more potent cannabinoid agonist, WIN 55,212-2, can provide some insight into potential cross-reactivity.
Table 1: Cross-Reactivity of WIN 55,212-2 in a Homogenous Enzyme Immunoassay for Synthetic Cannabinoids
| Compound | Concentration Tested (µg/L) | Immunoassay Detected Concentration (µg/L) | Cross-Reactivity (%) |
| WIN 55,212-2 (mesylate) | 500 | 16.3 | 3.3 |
Data adapted from a study evaluating a homogenous enzyme immunoassay for synthetic cannabinoids.[3]
This data suggests that while some cross-reactivity for related compounds exists, it may be low in certain assays. However, it is crucial to note that cross-reactivity can vary significantly between different immunoassay kits and manufacturers.
Methodologies for Key Experiments
Experimental Protocol: Assessing Cross-Reactivity in an Immunoassay
-
Objective: To determine the percentage of cross-reactivity of this compound in a specific immunoassay.
-
Materials:
-
Drug-free sample matrix (e.g., urine, plasma, cell culture media)
-
This compound standard of known purity
-
The immunoassay kit (including calibrators and controls)
-
Precision pipettes and laboratory consumables
-
-
Procedure:
-
Prepare a high-concentration stock solution of this compound in a suitable solvent (e.g., DMSO, methanol).
-
Create a series of dilutions of the this compound stock solution in the drug-free matrix to achieve a range of concentrations.
-
Run the immunoassay according to the manufacturer's instructions, using the prepared this compound-spiked samples.
-
Determine the apparent concentration of the target analyte in each spiked sample based on the assay's calibration curve.
-
Calculate the percent cross-reactivity using the following formula: % Cross-Reactivity = (Apparent Concentration / Actual this compound Concentration) x 100
-
-
Interpretation: The resulting percentage indicates the degree to which this compound is recognized by the assay's antibodies relative to the target analyte.
Visualizations
To aid in understanding the potential points of interference, the following diagrams illustrate the relevant pathways and experimental logic.
Caption: Dual mechanism of action of this compound.
Caption: Principle of cross-reactivity in a competitive immunoassay.
Caption: Logical workflow for troubleshooting unexpected assay results.
References
Strategies to improve the bioavailability of Pravadoline in animal models
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers in overcoming challenges associated with the oral bioavailability of Pravadoline in animal models. Given this compound's characteristics as a lipophilic and poorly water-soluble compound, likely falling under the Biopharmaceutical Classification System (BCS) Class II, this guide focuses on strategies to enhance its dissolution and absorption.
Troubleshooting Guide: Common Issues in this compound Oral Dosing Studies
This section addresses specific problems that may arise during in vivo experiments and offers potential solutions.
| Observed Problem | Potential Cause | Troubleshooting Strategy & Experimental Protocol |
| High variability in plasma concentrations between subjects. | Poor and inconsistent dissolution of this compound in the gastrointestinal (GI) tract. Due to its low aqueous solubility, minor variations in GI fluid composition, motility, and food effects can lead to significant differences in absorption. | 1. Formulation Optimization: Switch from a simple suspension to a bioavailability-enhancing formulation. 2. Controlled Feeding: Standardize the feeding schedule of the animals (e.g., fasting overnight) to minimize variability in GI conditions.[1] |
| Low or undetectable plasma concentrations after oral administration. | 1. Insufficient Oral Bioavailability: The current formulation does not adequately solubilize this compound for absorption. 2. Rapid First-Pass Metabolism: this compound may be extensively metabolized in the gut wall or liver before reaching systemic circulation. | 1. Increase Dose (with caution): While a higher dose might lead to detectable levels, it may also cause toxicity. This should be a last resort. 2. Employ Bioavailability Enhancement Strategies: See the detailed strategies in the FAQ section below (e.g., Lipid-Based Formulations, Solid Dispersions). 3. Investigate Metabolism: Conduct in vitro metabolism studies using liver microsomes to understand the metabolic stability of this compound. |
| Precipitation of this compound in the dosing vehicle before or during administration. | Supersaturation and instability of the formulation. The vehicle may not be able to maintain this compound in a solubilized state at the required concentration. | 1. Sonication: Use a probe or bath sonicator to create a fine, uniform suspension immediately before dosing. 2. Use of Suspending Agents: Incorporate suspending agents like carboxymethylcellulose (0.5% w/v) into the vehicle to improve the physical stability of the suspension.[1] 3. Switch to a Solubilizing Formulation: Move to a formulation where this compound is fully dissolved, such as a lipid-based solution or a self-emulsifying drug delivery system (SEDDS). |
| Difficulty in administering a consistent dose due to the nature of the formulation. | High viscosity or poor flow properties of the suspension. This can make accurate dosing via oral gavage challenging. | 1. Optimize Vehicle Viscosity: Adjust the concentration of the suspending agent or select an alternative with better flow properties. 2. Use of Positive Displacement Pipettes: These can provide more accurate dosing for viscous liquids compared to air displacement pipettes. 3. Alternative Dosing Method: For rats, a syringe-feeding technique with a palatable vehicle (e.g., 10% sucrose solution) can be an alternative to gavage for voluntary intake.[2] |
Frequently Asked Questions (FAQs)
Formulation Strategies
Q1: What are the most promising strategies to improve the oral bioavailability of this compound in animal models?
A1: Given this compound's poor aqueous solubility, the primary goal is to enhance its dissolution rate and maintain its solubilization in the gastrointestinal tract. The most promising strategies fall into three main categories:
-
Lipid-Based Formulations: These formulations use lipids to dissolve the drug and can enhance absorption through various mechanisms.[3][4][5][6]
-
Solid Dispersions: This technique disperses this compound within a hydrophilic carrier at a molecular level, which can significantly increase its dissolution rate.[7][8][9][10]
-
Particle Size Reduction: Decreasing the particle size increases the surface area available for dissolution.
Q2: Can you provide a comparison of different lipid-based formulations for this compound?
A2: Certainly. The choice of a lipid-based formulation depends on the required dose and the physicochemical properties of this compound.
| Formulation Type | Description | Potential Advantages for this compound | Considerations |
| Lipid Solution | This compound is dissolved in a simple lipid vehicle (e.g., medium-chain triglycerides like Miglyol 812, or oils like sesame or corn oil). | Simple to prepare; can be suitable for low doses. | Limited drug loading capacity; potential for precipitation in the GI tract upon dispersion. |
| Lipid Suspension | This compound is suspended in a lipid vehicle. | Higher drug loading capacity than a solution. | Physical stability of the suspension can be a challenge; dissolution is still required. |
| Self-Emulsifying Drug Delivery Systems (SEDDS) | Isotropic mixtures of oils, surfactants, and co-solvents that form a fine oil-in-water emulsion upon gentle agitation in aqueous media (i.e., GI fluids).[11] | Spontaneous emulsification leads to a large surface area for drug absorption; can bypass first-pass metabolism via lymphatic uptake.[3] | Formulation development can be complex; requires careful selection of excipients to avoid GI irritation. |
Q3: How do I prepare a solid dispersion of this compound?
A3: The solvent evaporation method is a common laboratory-scale technique for preparing solid dispersions.
Experimental Protocol: Solvent Evaporation Method for this compound Solid Dispersion
-
Materials: this compound, a hydrophilic carrier (e.g., polyvinylpyrrolidone (PVP) K30, polyethylene glycol (PEG) 6000, or a Soluplus®), and a volatile organic solvent in which both this compound and the carrier are soluble (e.g., methanol, ethanol, or a mixture thereof).
-
Procedure: a. Dissolve both this compound and the carrier in the selected solvent at a specific ratio (e.g., 1:1, 1:3, 1:5 drug-to-carrier weight ratio). b. Evaporate the solvent under reduced pressure using a rotary evaporator. c. The resulting solid film is then further dried in a vacuum oven to remove any residual solvent. d. The dried solid dispersion is pulverized and sieved to obtain a uniform powder.
-
Characterization: The solid dispersion should be characterized for drug content, dissolution rate improvement compared to the pure drug, and physical form (amorphous or crystalline) using techniques like Differential Scanning Calorimetry (DSC) and X-Ray Diffraction (XRD).[7][8]
Pharmacokinetics & Dosing
Q4: Is there any available data on the oral bioavailability of this compound in animals?
A4: To date, there is no publicly available study that has reported the absolute oral bioavailability of this compound in any animal species. However, studies have shown that this compound is orally active in rats, with effective doses (ED50) for antinociceptive effects ranging from 1 mg/kg to 78 mg/kg depending on the pain model.[12] This indicates that some degree of oral absorption does occur. For its analog, WIN 55,212-2, the absolute bioavailability in rats after nasal administration was reported to be between 49.9% and 56.6%. While not a direct measure of oral bioavailability, this suggests the compound can cross biological membranes effectively once solubilized.
Q5: How do I determine the absolute oral bioavailability of my this compound formulation?
A5: To determine the absolute oral bioavailability (F%), you need to perform a pharmacokinetic study in the same animal model (e.g., rats) with both intravenous (IV) and oral (PO) administration.
Experimental Protocol: Determining Absolute Oral Bioavailability of this compound in Rats
-
Animal Model: Use cannulated rats (e.g., with jugular vein catheters) to allow for serial blood sampling.
-
Groups:
-
Group 1 (IV): Administer a known dose of this compound dissolved in a suitable IV vehicle (e.g., a solution containing DMSO, PEG400, and saline).
-
Group 2 (PO): Administer a known dose of your this compound formulation via oral gavage.
-
-
Blood Sampling: Collect blood samples at predetermined time points after dosing (e.g., 0, 5, 15, 30 minutes, and 1, 2, 4, 6, 8, 12, 24 hours).
-
Sample Analysis: Analyze the plasma concentrations of this compound using a validated analytical method, such as LC-MS/MS.
-
Calculation:
-
Calculate the Area Under the Curve (AUC) from time zero to infinity (AUC₀-∞) for both the IV and PO groups.
-
The absolute bioavailability (F%) is calculated using the following formula: F(%) = (AUCPO / AUCIV) * (DoseIV / DosePO) * 100
-
Visualizations
Signaling & Experimental Workflows
Caption: Workflow for developing and evaluating oral formulations of this compound.
Caption: Strategies to overcome the dissolution barrier for this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Alternative Method of Oral Dosing for Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Lipid-Based Formulations for Oral Drug Delivery: Effects on Drug Absorption and Metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Lipid-based oral formulation in capsules to improve the delivery of poorly water-soluble drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pharmaexcipients.com [pharmaexcipients.com]
- 7. ijisrt.com [ijisrt.com]
- 8. researchgate.net [researchgate.net]
- 9. Insights into the Mechanism of Enhanced Dissolution in Solid Crystalline Formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. pharmaceutical-journal.com [pharmaceutical-journal.com]
- 12. Pharmacology of this compound: a new analgesic agent - PubMed [pubmed.ncbi.nlm.nih.gov]
Managing the stability of Pravadoline in different experimental buffers
Welcome to the technical support center for managing the stability of Pravadoline in experimental settings. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals ensure the integrity of their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its basic chemical properties?
This compound (also known as WIN 48,098) is an analgesic and anti-inflammatory agent belonging to the aminoalkylindole class of compounds. It acts as a cyclooxygenase (COX) inhibitor and a cannabinoid receptor agonist. Its chemical and physical properties are summarized in the table below.
Table 1: Chemical and Physical Properties of this compound
| Property | Value |
| Chemical Formula | C₂₃H₂₆N₂O₃ |
| Molar Mass | 378.47 g/mol |
| Appearance | Crystalline solid |
| Storage (Solid) | -20°C for long-term stability (≥ 5 years) |
| IUPAC Name | (4-Methoxyphenyl)-[2-methyl-1-(2-morpholin-4-ylethyl)indol-3-yl]methanone |
Q2: How should I prepare stock solutions of this compound?
Due to its lipophilic nature, this compound has low aqueous solubility. It is recommended to prepare high-concentration stock solutions in an organic solvent.
Table 2: Recommended Solvents for this compound Stock Solutions
| Solvent | Concentration |
| DMSO | Up to 5 mg/mL |
| DMF | Up to 5 mg/mL |
| Ethanol | Up to 0.15 mg/mL |
For most in vitro assays, DMSO is the preferred solvent for the initial stock solution.
Q3: My this compound precipitated when I diluted the DMSO stock in my aqueous buffer. What should I do?
This is a common issue due to the poor water solubility of aminoalkylindoles. To prevent precipitation:
-
Minimize Final DMSO Concentration: Ensure the final concentration of DMSO in your aqueous buffer is low, typically below 0.5%, to avoid solvent effects on your experimental system.
-
Use a Carrier Protein: Incorporating a carrier protein like bovine serum albumin (BSA) at a concentration of 0.1% in your final buffer can help maintain the solubility of lipophilic compounds like this compound.
-
Serial Dilutions: Perform intermediate dilution steps in your buffer rather than a single large dilution from the high-concentration stock.
-
Vortexing: Add the stock solution to the buffer while vortexing to ensure rapid mixing.
Q4: What are the primary factors that can affect this compound stability in experimental buffers?
The stability of this compound in aqueous solutions can be influenced by several factors:
-
pH: The pH of the buffer can significantly impact the rate of hydrolysis.
-
Temperature: Higher temperatures generally accelerate the rate of chemical degradation.
-
Light: Exposure to light, particularly UV, can cause photodegradation.
-
Oxidation: The presence of oxidizing agents or dissolved oxygen can lead to oxidative degradation of the molecule.
Q5: At what pH is this compound expected to be most stable?
Troubleshooting Guide
Issue 1: Inconsistent results in multi-day cell-based assays.
-
Potential Cause: Degradation of this compound in the cell culture medium at 37°C.
-
Troubleshooting Steps:
-
Prepare Fresh Solutions: Prepare fresh this compound-containing media for each day of the experiment from a frozen stock solution.
-
Conduct a Stability Test: Perform a simple stability test by incubating this compound in your cell culture medium under experimental conditions (e.g., 37°C, 5% CO₂) and measuring its concentration at different time points using a validated analytical method like HPLC.
-
Minimize Light Exposure: Protect the media from light during incubation and handling.
-
Issue 2: Loss of compound activity in a receptor binding assay.
-
Potential Cause: Adsorption of the lipophilic this compound to plasticware or degradation in the assay buffer.
-
Troubleshooting Steps:
-
Use of BSA: Ensure your assay buffer contains a carrier protein like 0.1% BSA to prevent non-specific binding and improve solubility.
-
Buffer Preparation: Prepare the final diluted solutions of this compound in the assay buffer immediately before starting the experiment.
-
Material Check: Consider using low-adhesion microplates or glassware.
-
Experimental Protocols
Protocol 1: Preparation of this compound Working Solution for In Vitro Assays
This protocol describes the preparation of a working solution for a typical cell-based or receptor binding assay.
-
Prepare Stock Solution: Dissolve solid this compound in 100% DMSO to a concentration of 10 mM. Aliquot into small volumes and store at -20°C, protected from light.
-
Prepare Assay Buffer: A common buffer for cannabinoid receptor binding assays is 50 mM Tris-HCl, 5 mM MgCl₂, 2.5 mM EGTA, with 0.1% BSA, adjusted to pH 7.4.
-
Intermediate Dilution (if necessary): Thaw a stock aliquot. If a high final dilution is required, perform a serial dilution in DMSO.
-
Final Dilution: Add the required volume of the this compound stock (or intermediate dilution) to the pre-warmed assay buffer while vortexing to achieve the final desired concentration. Ensure the final DMSO concentration is below 0.5%.
-
Immediate Use: Use the freshly prepared working solution immediately in your experiment.
Protocol 2: General Forced Degradation Study
Forced degradation studies are essential for understanding the degradation pathways of a drug substance and for developing stability-indicating analytical methods.
-
Acid Hydrolysis: Dissolve this compound in a solution of 0.1 M HCl. Incubate at room temperature or elevated temperature (e.g., 60°C) for a defined period. Neutralize with NaOH before analysis.
-
Base Hydrolysis: Dissolve this compound in a solution of 0.1 M NaOH. Incubate under the same conditions as acid hydrolysis. Neutralize with HCl before analysis.
-
Oxidative Degradation: Treat a solution of this compound with a dilute solution of hydrogen peroxide (e.g., 3% H₂O₂). Incubate at room temperature, protected from light.
-
Photostability: Expose a solution of this compound and the solid compound to a light source that provides an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines. A control sample should be kept in the dark.
-
Thermal Degradation: Expose the solid this compound to dry heat (e.g., 70°C) for an extended period.
-
Analysis: Analyze all samples at various time points using a stability-indicating HPLC method to quantify the remaining this compound and detect degradation products.
Visualizations
Signaling Pathway
Caption: Canonical Gᵢ/ₒ-protein signaling pathway activated by this compound binding to the CB1 receptor.
Experimental Workflow
Caption: General workflow for preparing and using this compound in a typical in vitro experiment.
Troubleshooting Logic
Interpreting conflicting results from Pravadoline studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers interpret conflicting results in Pravadoline studies.
Frequently Asked Questions (FAQs)
Q1: What is the primary source of conflicting results in this compound research?
The primary conflict arises from this compound's dual mechanism of action. It was initially developed as a cyclooxygenase (COX) inhibitor, similar to non-steroidal anti-inflammatory drugs (NSAIDs).[1][2] However, its potent analgesic effects were observed at doses ten times smaller than those required for anti-inflammatory action, which could not be explained by COX inhibition alone.[1] Subsequent research revealed that this compound is also a cannabinoid receptor agonist, primarily acting on the CB1 receptor.[1][3] This dual activity has led to differing interpretations of its pharmacological effects.
Q2: Is this compound's analgesic effect primarily due to COX inhibition or cannabinoid receptor activation?
The evidence strongly suggests that the primary analgesic mechanism is cannabinoid receptor activation. The analgesic effects are not blocked by the opioid antagonist naloxone, ruling out opioid receptor involvement.[2] The discovery of its potent affinity for the CB1 receptor provided a clear explanation for the analgesia observed at doses that do not produce significant anti-inflammatory effects.[1][3] While COX inhibition contributes to its overall pharmacological profile, it is not the principal driver of its analgesic properties.
Q3: Why do some studies show different binding affinities (Ki) or inhibitory concentrations (IC50) for this compound?
Variations in reported binding affinities and inhibitory concentrations can be attributed to several factors:
-
Assay Conditions: Differences in experimental setup, such as the specific cell lines or membrane preparations used, radioligand choice, and incubation times, can all influence the results of receptor binding assays.[4]
-
Tissue Specificity: The density and coupling efficiency of CB1 receptors can vary between different tissues and brain regions, leading to different functional potencies.[4]
-
In Vitro vs. In Vivo Systems: In vitro assays measure direct interaction with the receptor or enzyme, while in vivo studies are influenced by factors like metabolism, distribution, and off-target effects.
Q4: Can the salt form of this compound affect experimental outcomes?
Yes. Initial toxicity concerns with this compound were later found to be a result of the specific salt form used in early preparations, rather than the this compound molecule itself.[1] Researchers should be aware of the salt form of this compound they are using and consider its potential impact on solubility, stability, and bioavailability.
Troubleshooting Guides
Problem 1: Inconsistent analgesic effects in animal models.
-
Possible Cause 1: Animal Model Variation.
-
Troubleshooting: The analgesic efficacy of this compound can differ depending on the pain model used (e.g., thermal, mechanical, inflammatory). For instance, the minimum effective dose in the rat brewer's yeast-induced hyperalgesia model (1 mg/kg, p.o.) is significantly lower than in the tail immersion test (100 mg/kg, s.c.).[2] Ensure the chosen model is appropriate for the research question and that experimental parameters are consistent.
-
-
Possible Cause 2: Route of Administration.
-
Troubleshooting: The bioavailability and metabolism of this compound can be affected by the route of administration (e.g., oral, subcutaneous, intraperitoneal). Refer to the detailed experimental protocols and ensure consistency.
-
-
Possible Cause 3: Drug Formulation.
-
Troubleshooting: The vehicle used to dissolve this compound can impact its solubility and absorption. Ensure the formulation is appropriate and consistent across experiments.
-
Problem 2: Discrepancy between in vitro binding affinity and in vivo potency.
-
Possible Cause 1: Off-Target Effects.
-
Troubleshooting: While this compound's primary targets are COX and CB1 receptors, it may have other off-target effects that contribute to its in vivo activity. Consider using selective antagonists for CB1 receptors (e.g., rimonabant) or COX enzymes to dissect the contribution of each pathway in your experimental model.
-
-
Possible Cause 2: Metabolites.
-
Troubleshooting: this compound may be metabolized in vivo into active or inactive compounds. Consider performing pharmacokinetic and pharmacodynamic studies to assess the role of metabolites.
-
-
Possible Cause 3: Receptor Desensitization.
-
Troubleshooting: Prolonged or high-dose exposure to cannabinoid agonists can lead to receptor desensitization and internalization.[5] This could explain a reduction in efficacy over time. Time-course studies may be necessary to evaluate this possibility.
-
Data Presentation
Table 1: In Vitro Activity of this compound
| Target | Assay | Value | Reference |
| CB1 Receptor | Ki | 2511 nM | [1] |
| COX (mouse brain) | IC50 (in vitro) | 4.9 µM | [2] |
Table 2: In Vivo Analgesic and Anti-Inflammatory Activity of this compound in Rodents
| Animal Model | Effect | Metric | Value | Route of Administration | Reference |
| Mouse | Acetylcholine-induced writhing | ED50 | 41 mg/kg | p.o. | [2] |
| Mouse | PGE2-induced writhing | ED50 | 24 mg/kg | p.o. | [2] |
| Mouse | Tail immersion (55°C) | Min. Effective Dose | 100 mg/kg | s.c. | [2] |
| Rat | Acetic acid-induced writhing | ED50 | 15 mg/kg | p.o. | [2] |
| Rat | Brewer's yeast-induced hyperalgesia | Min. Effective Dose | 1 mg/kg | p.o. | [2] |
| Rat | Adjuvant-arthritic paw flexion | ED50 | 41 mg/kg | p.o. | [2] |
| Rat | Bradykinin-induced flexion | ED50 | 78 mg/kg | p.o. | [2] |
| Mouse | Prostaglandin synthesis (brain) | ED50 | 20 mg/kg | p.o. | [2] |
Experimental Protocols
1. Radioligand Binding Assay for CB1 Receptor Affinity
-
Objective: To determine the binding affinity of this compound for the CB1 cannabinoid receptor.
-
Materials:
-
Rat cerebellar membranes
-
Radioligand (e.g., [3H]CP-55,940 or [3H]WIN 55,212-2)
-
This compound
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, with 5 mM MgCl2 and 1 mg/ml BSA)
-
Glass fiber filters
-
Scintillation counter
-
-
Procedure:
-
Prepare serial dilutions of this compound.
-
In a reaction tube, add rat cerebellar membranes, the radioligand at a concentration near its Kd, and either buffer, unlabeled ligand for non-specific binding, or the test compound (this compound).
-
Incubate at 30°C for 60 minutes.
-
Terminate the reaction by rapid filtration through glass fiber filters.
-
Wash the filters with ice-cold assay buffer.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Calculate the specific binding and determine the Ki value for this compound using competitive binding analysis software.
-
2. Acetic Acid-Induced Writhing Test in Mice
-
Objective: To assess the analgesic effect of this compound on visceral pain.
-
Materials:
-
Male albino mice (e.g., Swiss-Webster strain)
-
This compound
-
Vehicle (e.g., 0.5% methylcellulose)
-
0.6% acetic acid solution
-
Observation chambers
-
-
Procedure:
-
Administer this compound or vehicle to the mice via the desired route (e.g., oral gavage).
-
After a predetermined time (e.g., 30 minutes), inject 0.6% acetic acid intraperitoneally.
-
Immediately place each mouse in an individual observation chamber.
-
Record the number of writhes (a characteristic stretching and constriction of the abdomen) for a set period (e.g., 20 minutes), starting 5 minutes after the acetic acid injection.
-
Calculate the percentage of inhibition of writhing for the this compound-treated groups compared to the vehicle control group.
-
Determine the ED50 value from the dose-response curve.
-
Mandatory Visualization
Caption: Dual signaling pathways of this compound.
Caption: Workflow for the acetic acid-induced writhing test.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Pharmacology of this compound: a new analgesic agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Spicy Story of Cannabimimetic Indoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Meta-analysis of cannabinoid ligand binding affinity and receptor distribution: interspecies differences - PMC [pmc.ncbi.nlm.nih.gov]
- 5. CB1 Kinetics | Project CBD [projectcbd.org]
Validation & Comparative
A Comparative Analysis of CB1 Receptor Agonism: Pravadoline vs. WIN 55,212-2
A comprehensive guide for researchers and drug development professionals on the pharmacological and functional differences between the aminoalkylindole cannabinoid agonists, Pravadoline (WIN 48,098) and WIN 55,212-2.
This guide provides a detailed comparative analysis of this compound and WIN 55,212-2, two synthetic agonists of the cannabinoid type 1 (CB1) receptor. While both compounds belong to the aminoalkylindole class, they exhibit distinct profiles in terms of their binding affinity, potency, and efficacy at the CB1 receptor. This document aims to equip researchers, scientists, and drug development professionals with the necessary data and experimental context to make informed decisions in their research and development endeavors.
At a Glance: Key Pharmacological Parameters
The following table summarizes the key quantitative data for this compound and WIN 55,212-2, highlighting their differential engagement with the CB1 receptor.
| Parameter | This compound (WIN 48,098) | WIN 55,212-2 | Reference(s) |
| Binding Affinity (Ki) for CB1 | 2511 nM | 1.9 nM - 62.3 nM | [1][2] |
| Functional Potency (EC50) in GTPγS Assay | Data not available in comparative studies | ~360 nM - 160 nM | |
| Efficacy (Emax) in GTPγS Assay | Lower efficacy (Partial Agonist) | Full Agonist (~78% - 286% stimulation over basal) | [3] |
| Functional Potency (IC50) in Adenylyl Cyclase Inhibition | Data not available in comparative studies | ~7.4 nM | [4] |
| Efficacy (Emax) in Adenylyl Cyclase Inhibition | Lower efficacy | Full Agonist | [4] |
| Functional Potency (IC50) in Mouse Vas Deferens Assay | 0.45 µM | Potency ratio of 100 (vs. 40 for this compound) when antagonized by WIN-56098 | [2][5] |
Mechanism of Action and Signaling Pathways
Both this compound and WIN 55,212-2 exert their effects by binding to and activating the CB1 receptor, a G-protein coupled receptor (GPCR) predominantly expressed in the central nervous system. Activation of the CB1 receptor by an agonist typically leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic adenosine monophosphate (cAMP) levels. This, in turn, modulates downstream signaling cascades, including the mitogen-activated protein kinase (MAPK) pathway.[4]
WIN 55,212-2 is a well-characterized full agonist at the CB1 receptor. This means it can elicit a maximal response from the receptor, comparable to that of endogenous cannabinoids. In contrast, this compound is considered a partial or low-efficacy agonist.[3] While it binds to the CB1 receptor, it produces a submaximal response, even at saturating concentrations. This fundamental difference in efficacy is a critical consideration for experimental design and therapeutic development.
Beyond the canonical G-protein signaling, WIN 55,212-2 has also been shown to interact with other signaling molecules, including peroxisome proliferator-activated receptors (PPARα and PPARγ). Some of its effects may also be mediated independently of CB1 receptors.[6]
CB1 Receptor Signaling Pathway
Experimental Protocols
To facilitate the replication and validation of findings, this section outlines the methodologies for key experiments used in the comparative analysis of this compound and WIN 55,212-2.
CB1 Receptor Binding Assay (Competitive Radioligand Binding)
This assay is used to determine the binding affinity (Ki) of a compound for the CB1 receptor.
Materials:
-
Membrane preparations from cells expressing the human CB1 receptor.
-
Radioligand (e.g., [³H]CP-55,940 or [³H]WIN 55,212-2).
-
Test compounds (this compound and WIN 55,212-2).
-
Non-specific binding control (a high concentration of an unlabeled CB1 agonist).
-
Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 2.5 mM EGTA, 0.5% BSA, pH 7.4).
-
Glass fiber filters and a cell harvester.
-
Scintillation counter.
Procedure:
-
Incubate the membrane preparation with the radioligand and varying concentrations of the test compound.
-
After reaching equilibrium, rapidly filter the mixture through glass fiber filters to separate bound from unbound radioligand.
-
Wash the filters with ice-cold assay buffer.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Calculate the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50).
-
Convert the IC50 value to a Ki value using the Cheng-Prusoff equation.
Workflow for a Competitive Radioligand Binding Assay.
[³⁵S]GTPγS Binding Assay
This functional assay measures the activation of G-proteins coupled to the CB1 receptor upon agonist binding, providing information on the potency (EC50) and efficacy (Emax) of the agonist.
Materials:
-
Membrane preparations from cells expressing the human CB1 receptor.
-
[³⁵S]GTPγS (a non-hydrolyzable GTP analog).
-
GDP.
-
Test compounds (this compound and WIN 55,212-2).
-
Assay buffer (e.g., 50 mM Tris-HCl, 3 mM MgCl₂, 100 mM NaCl, 0.2 mM EGTA, pH 7.4).
-
Glass fiber filters and a cell harvester.
-
Scintillation counter.
Procedure:
-
Pre-incubate the membrane preparation with GDP and the test compound.
-
Initiate the reaction by adding [³⁵S]GTPγS.
-
Incubate to allow for agonist-stimulated binding of [³⁵S]GTPγS to the G-proteins.
-
Terminate the reaction by rapid filtration through glass fiber filters.
-
Wash the filters with ice-cold buffer.
-
Quantify the amount of bound [³⁵S]GTPγS using a scintillation counter.
-
Plot the concentration-response curve to determine the EC50 and Emax values.
Adenylyl Cyclase Inhibition Assay
This assay measures the ability of a CB1 agonist to inhibit the production of cAMP.
Materials:
-
Intact cells expressing the human CB1 receptor.
-
Forskolin (an adenylyl cyclase activator).
-
Test compounds (this compound and WIN 55,212-2).
-
cAMP assay kit (e.g., based on ELISA or time-resolved fluorescence).
Procedure:
-
Pre-incubate the cells with the test compound.
-
Stimulate the cells with forskolin to induce cAMP production.
-
Lyse the cells and measure the intracellular cAMP concentration using a suitable assay kit.
-
Determine the concentration-response curve for the inhibition of forskolin-stimulated cAMP accumulation to calculate the IC50 and Emax values.
Conclusion
This compound and WIN 55,212-2, while structurally related, exhibit significant differences in their pharmacological profiles as CB1 receptor agonists. WIN 55,212-2 is a potent, high-affinity, and full agonist, making it a valuable tool for studying the maximal effects of CB1 receptor activation. In contrast, this compound is a lower-affinity, partial agonist with lower efficacy. This distinction is crucial for interpreting experimental results and for the design of novel therapeutics targeting the endocannabinoid system. The choice between these two compounds will depend on the specific research question, with WIN 55,212-2 being suitable for eliciting robust CB1-mediated responses and this compound being more appropriate for studying the effects of partial agonism.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Pharmacology of Cannabinoid Receptors | Annual Reviews [annualreviews.org]
- 3. farm.ucl.ac.be [farm.ucl.ac.be]
- 4. caymanchem.com [caymanchem.com]
- 5. Conformationally restrained analogues of this compound: nanomolar potent, enantioselective, (aminoalkyl)indole agonists of the cannabinoid receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. abmole.com [abmole.com]
A Comparative Analysis of the Analgesic Potency of Pravadoline and Indomethacin
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the analgesic properties of Pravadoline and indomethacin, focusing on their performance in established preclinical models of pain. The information presented is intended to support research and development efforts in the field of analgesia.
Executive Summary
This compound, a compound with a dual mechanism of action, and indomethacin, a conventional nonsteroidal anti-inflammatory drug (NSAID), both exhibit significant analgesic effects. This compound's unique profile, combining cyclooxygenase (COX) inhibition with cannabinoid receptor agonism, suggests a potential for broader or more potent analgesic activity compared to the singular COX-inhibiting action of indomethacin. This guide synthesizes available preclinical data to facilitate a comparative understanding of their potency.
Data Presentation: Analgesic Potency
The following table summarizes the available quantitative data on the analgesic potency of this compound and indomethacin from preclinical studies. It is important to note that the data are derived from different studies and experimental conditions, which should be taken into consideration when making direct comparisons.
| Compound | Analgesic Assay | Species | Route of Administration | Effective Dose (ED50) / % Inhibition |
| This compound | Acetic Acid-Induced Writhing | Rat | Oral (p.o.) | 15 mg/kg[1] |
| Brewer's Yeast-Induced Hyperalgesia (Randall-Selitto test) | Rat | Oral (p.o.) | 1 mg/kg (minimum effective dose)[1] | |
| Indomethacin | Acetic Acid-Induced Writhing | Mouse | Intraperitoneal (i.p.) | 51.23% inhibition at 10 mg/kg[2][3] |
| Kaolin-Induced Writhing | Mouse | Oral (p.o.) | Significant suppression at 0.5 mg/kg[4] |
Experimental Protocols
Detailed methodologies for the key analgesic assays cited are provided below.
Acetic Acid-Induced Writhing Test
This model assesses peripheral analgesic activity by inducing visceral pain.
-
Animals: Mice or rats are used.
-
Procedure:
-
Animals are divided into control, standard (e.g., indomethacin), and test (this compound) groups.
-
The test compound or vehicle is administered, typically orally (p.o.) or intraperitoneally (i.p.).
-
After a predetermined absorption period (e.g., 30-60 minutes), a solution of acetic acid (e.g., 0.6%) is injected intraperitoneally to induce a characteristic writhing response (abdominal constrictions and stretching of the hind limbs).[5]
-
The number of writhes is counted for a specific period (e.g., 20-30 minutes) following the acetic acid injection.
-
-
Data Analysis: The analgesic effect is quantified by comparing the number of writhes in the treated groups to the control group. The results can be expressed as a percentage of inhibition or used to calculate an ED50 value.
Brewer's Yeast-Induced Hyperalgesia (Randall-Selitto Test)
This test evaluates the ability of a compound to reverse inflammatory pain.
-
Animals: Typically rats are used.
-
Procedure:
-
A baseline pain threshold is determined by applying a gradually increasing mechanical pressure to the plantar surface of the rat's hind paw using a specialized analgesy-meter.
-
Inflammation and hyperalgesia are induced by injecting a suspension of brewer's yeast into the subplantar tissue of the hind paw.
-
After a set period for inflammation to develop, the test compound or vehicle is administered.
-
The mechanical pressure threshold that elicits a withdrawal response is measured again at various time points after drug administration.
-
-
Data Analysis: An increase in the pressure threshold in the treated group compared to the control group indicates an analgesic effect.
Mechanism of Action and Signaling Pathways
Indomethacin: Cyclooxygenase Inhibition
Indomethacin is a non-selective inhibitor of cyclooxygenase (COX) enzymes, COX-1 and COX-2.[6][7][8] By blocking these enzymes, indomethacin prevents the conversion of arachidonic acid into prostaglandins, which are key mediators of pain and inflammation.[6][7][9]
Caption: Indomethacin's mechanism of action via COX inhibition.
This compound: Dual Mechanism of Action
This compound exhibits a more complex mechanism, acting as both a COX inhibitor and a cannabinoid receptor agonist, primarily at the CB1 receptor.[1][10] This dual action suggests that this compound may modulate pain through both peripheral (COX inhibition) and central (cannabinoid receptor activation) pathways.
Caption: this compound's dual mechanism of action.
Experimental Workflow
The following diagram illustrates a typical workflow for the preclinical evaluation of analgesic compounds like this compound and indomethacin.
Caption: Preclinical analgesic testing workflow.
References
- 1. Pharmacology of this compound: a new analgesic agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Molecular Insights into the In Vivo Analgesic and Anti-Inflammatory Activity of Indomethacin Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Evaluation of chronopharmacodynamics of indomethacin by the kaolin-induced pain model in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. rjptsimlab.com [rjptsimlab.com]
- 6. What is the mechanism of Indomethacin? [synapse.patsnap.com]
- 7. Indomethacin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. apexbt.com [apexbt.com]
- 9. ejournal.umm.ac.id [ejournal.umm.ac.id]
- 10. researchgate.net [researchgate.net]
Pravadoline vs. Traditional NSAIDs: A Comparative Review of Gastrointestinal Side Effects
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the gastrointestinal (GI) side effects associated with Pravadoline and traditional non-steroidal anti-inflammatory drugs (NSAIDs). The information presented herein is based on available preclinical and clinical data to assist researchers and drug development professionals in understanding the distinct GI safety profiles of these analgesic compounds.
Executive Summary
Traditional NSAIDs are well-established for their analgesic and anti-inflammatory properties, but their use is frequently limited by a significant risk of gastrointestinal complications. These adverse effects stem from their primary mechanism of action: the inhibition of cyclooxygenase (COX) enzymes, which are crucial for maintaining the integrity of the gastric mucosa. In contrast, this compound, an aminoalkylindole derivative, exhibits a distinct pharmacological profile. Preclinical evidence suggests that this compound possesses a markedly improved gastrointestinal safety profile, with studies indicating a lack of ulcerogenic potential. This difference is attributed to its unique mechanism of action, which does not primarily rely on the systemic inhibition of prostaglandin synthesis in the same manner as traditional NSAIDs.
Data on Gastrointestinal Side Effects
Direct comparative clinical trial data quantifying the gastrointestinal side effects of this compound versus traditional NSAIDs is limited. However, preclinical studies and the known mechanisms of action allow for a comparative overview.
| Feature | Traditional NSAIDs (e.g., Ibuprofen, Naproxen, Indomethacin) | This compound |
| Mechanism of GI Side Effects | Inhibition of COX-1 and COX-2 enzymes, leading to decreased production of protective prostaglandins in the stomach. This results in reduced mucus and bicarbonate secretion, and diminished mucosal blood flow.[1][2] | Does not primarily rely on systemic COX inhibition for its analgesic effect. Preclinical studies suggest it is a more potent inhibitor of prostaglandin formation in the brain versus the stomach.[1] |
| Common GI Side Effects | Dyspepsia, heartburn, nausea, abdominal pain.[2] | Limited clinical data available on specific GI side effects. |
| Serious GI Complications | Gastric and duodenal ulcers, gastrointestinal bleeding, perforation.[1][2] The risk of upper GI complications varies between individual NSAIDs, with pooled relative risks ranging from 1.45 for celecoxib to 18.45 for azapropazone compared to non-use.[3] For example, the relative risk for upper GI complications is approximately 1.84 for ibuprofen and 4.10 for naproxen.[3] | Preclinical studies in rats and mice have shown that this compound "failed to produce gastrointestinal lesions" when administered orally.[1] |
| Effect on Gastric Mucosa | Can cause topical irritation and histological changes, including erosions and inflammation.[4] | Preclinical evidence suggests a lack of ulcerogenic potential.[1] |
Signaling Pathway of Traditional NSAID-Induced Gastrointestinal Damage
The following diagram illustrates the established signaling pathway through which traditional NSAIDs induce gastrointestinal damage.
Caption: Signaling pathway of NSAID-induced gastrointestinal injury.
Experimental Protocols for Assessing Gastrointestinal Side Effects
The evaluation of gastrointestinal toxicity is a critical component of preclinical and clinical drug development. Below are detailed methodologies for key experiments cited in the assessment of NSAID-induced GI damage.
NSAID-Induced Gastric Ulcer Model in Rats
This preclinical model is widely used to evaluate the ulcerogenic potential of new chemical entities.
Objective: To induce and quantify gastric mucosal damage following the administration of a test compound compared to a known ulcerogenic agent (e.g., indomethacin).
Materials:
-
Male Wistar or Sprague-Dawley rats (180-220g)
-
Test compound (e.g., this compound)
-
Positive control (e.g., Indomethacin, 20-40 mg/kg)
-
Vehicle (e.g., 1% carboxymethylcellulose)
-
Normal saline
-
Dissecting microscope
-
Ulcer scoring scale
Procedure:
-
Animal Acclimatization: Animals are acclimatized to laboratory conditions for at least one week prior to the experiment.
-
Fasting: Rats are fasted for 24 hours before drug administration, with free access to water.
-
Drug Administration: The test compound, positive control, or vehicle is administered orally (p.o.) via gavage.
-
Observation Period: Animals are observed for 4-6 hours post-administration.
-
Euthanasia and Stomach Excision: Rats are euthanized, and their stomachs are immediately excised.
-
Macroscopic Evaluation: The stomach is opened along the greater curvature, rinsed with saline, and examined for mucosal lesions under a dissecting microscope.
-
Ulcer Index Calculation: The severity of the ulcers is scored based on their number and size. The ulcer index is then calculated for each group. A common scoring system is as follows:
-
0 = No ulcer
-
1 = Red coloration
-
2 = Spot ulcers
-
3 = Hemorrhagic streaks
-
4 = Ulcers > 3mm but < 5mm
-
5 = Ulcers > 5mm
-
-
Statistical Analysis: The ulcer indices of the test group are compared with those of the control groups.
Endoscopic Assessment of Gastric Mucosal Damage in Humans
Endoscopy is the gold standard for evaluating the upper gastrointestinal mucosa in clinical trials.
Objective: To visually assess and grade the severity of gastric mucosal injury in human subjects receiving a test compound.
Procedure:
-
Baseline Endoscopy: A baseline upper GI endoscopy is performed on all subjects to ensure no pre-existing significant mucosal lesions.
-
Drug Administration: Subjects are randomized to receive the test compound, a comparator (e.g., a traditional NSAID), or a placebo for a specified duration.
-
Follow-up Endoscopy: A follow-up endoscopy is performed at the end of the treatment period.
-
Lanza Score: The endoscopist, who is typically blinded to the treatment allocation, grades the gastric and duodenal mucosa according to the Lanza score:
-
Grade 0: No visible lesions
-
Grade 1: One to four petechiae or erosions
-
Grade 2: Five to ten petechiae or erosions
-
Grade 3: More than ten petechiae or erosions
-
Grade 4: One ulcer
-
Grade 5: Two or more ulcers
-
-
Data Analysis: The change in Lanza score from baseline is compared between the treatment groups. The incidence of ulcers (Lanza score ≥ 4) is a key endpoint.
Experimental Workflow for Preclinical GI Safety Assessment
The following diagram outlines a typical workflow for the preclinical evaluation of the gastrointestinal safety of a new chemical entity.
Caption: Preclinical workflow for assessing GI safety.
Conclusion
The available evidence strongly suggests a significant differentiation in the gastrointestinal safety profiles of this compound and traditional NSAIDs. While traditional NSAIDs carry a well-documented risk of GI adverse events due to their mechanism of action, preclinical data for this compound indicates a lack of ulcerogenic effects. This suggests that this compound may offer a safer alternative for pain management, particularly in patients at high risk for NSAID-induced gastrointestinal complications. Further clinical research, including direct comparative trials, is warranted to definitively establish the clinical gastrointestinal safety and tolerability of this compound in various patient populations.
References
- 1. Pharmacology of this compound: a new analgesic agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Individual NSAIDs and Upper Gastrointestinal Complications: A Systematic Review and Meta-Analysis of Observational Studies (the SOS Project) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Histological findings in gastric mucosa in patients treated with non-steroidal anti-inflammatory drugs - PMC [pmc.ncbi.nlm.nih.gov]
Differential Effects of Pravadoline and Anandamide on Cannabinoid Receptors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the differential effects of Pravadoline and the endogenous cannabinoid anandamide on cannabinoid receptors (CB1 and CB2). While this compound is primarily recognized as a non-steroidal anti-inflammatory drug (NSAID) that inhibits cyclooxygenase, it also exhibits cannabinoid-like activities. Much of the detailed characterization of its cannabinoid properties has been conducted on its more potent analog, WIN 55,212-2. Therefore, this guide will utilize data from WIN 55,212-2 to represent the cannabinoid pharmacology of this compound-related compounds and compare it with anandamide.
Data Presentation: Quantitative Comparison
The following tables summarize the key quantitative data comparing the binding affinities and functional potencies of anandamide and WIN 55,212-2 (as a proxy for this compound's cannabinoid activity) at CB1 and CB2 receptors.
Table 1: Cannabinoid Receptor Binding Affinities (Ki in nM)
| Compound | CB1 Receptor (Ki, nM) | CB2 Receptor (Ki, nM) | Selectivity (CB1/CB2) |
| Anandamide | 89 ± 10[1] | ~5400[1] | ~60-fold for CB1 |
| WIN 55,212-2 | 1.9[2] | 3.3[3] | ~0.6 (non-selective) |
Table 2: G-Protein Coupling and Adenylyl Cyclase Inhibition
| Compound | G-Protein Coupling | Adenylyl Cyclase Inhibition (CB1) | Adenylyl Cyclase Inhibition (CB2) |
| Anandamide | Partial agonist at both CB1 and CB2[4] | Inhibition[4][5] | Weak partial agonist/no significant inhibition[4][6] |
| WIN 55,212-2 | Full agonist at CB1 and CB2[2] | Potent inhibition[7] | Potent inhibition[8] |
Signaling Pathways
The activation of cannabinoid receptors by both anandamide and this compound (via WIN 55,212-2) initiates downstream signaling cascades, primarily through the coupling to inhibitory G-proteins (Gi/o). This leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Cannabinoid Receptor Binding Assay (Competitive Radioligand Binding)
Objective: To determine the binding affinity (Ki) of a test compound for CB1 and CB2 receptors.
Materials:
-
Membrane preparations from cells expressing human CB1 or CB2 receptors.
-
Radioligand: [³H]CP55,940.
-
Non-specific binding control: Unlabeled WIN 55,212-2 (10 µM).
-
Test compounds: Anandamide and WIN 55,212-2.
-
Assay buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 2.5 mM EDTA, and 0.5 mg/ml BSA, pH 7.4.
-
96-well plates.
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Prepare serial dilutions of the test compounds.
-
In a 96-well plate, add the membrane preparation, [³H]CP55,940 (at a concentration near its Kd), and varying concentrations of the test compound or control.
-
For total binding, omit the test compound. For non-specific binding, add a high concentration of unlabeled WIN 55,212-2.
-
Incubate the plate at 30°C for 60-90 minutes.
-
Terminate the reaction by rapid filtration through glass fiber filters.
-
Wash the filters with ice-cold assay buffer to remove unbound radioligand.
-
Measure the radioactivity on the filters using a scintillation counter.
-
Calculate the specific binding by subtracting non-specific binding from total binding.
-
Determine the IC₅₀ value (concentration of test compound that inhibits 50% of specific binding) by non-linear regression.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
[³⁵S]GTPγS Binding Assay (G-Protein Activation)
Objective: To measure the ability of a ligand to activate G-proteins coupled to cannabinoid receptors.
Materials:
-
Membrane preparations from cells expressing CB1 or CB2 receptors.
-
[³⁵S]GTPγS.
-
GDP.
-
Test compounds: Anandamide and WIN 55,212-2.
-
Assay buffer: 50 mM Tris-HCl, 3 mM MgCl₂, 100 mM NaCl, 1 mM EDTA, pH 7.4.
-
96-well plates.
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Pre-incubate cell membranes with GDP (typically 10-30 µM) on ice.
-
In a 96-well plate, add the membrane preparation, varying concentrations of the test compound, and assay buffer.
-
Initiate the reaction by adding [³⁵S]GTPγS.
-
Incubate the plate at 30°C for 60 minutes.
-
Terminate the reaction by rapid filtration through glass fiber filters.
-
Wash the filters with ice-cold buffer.
-
Measure the radioactivity on the filters using a scintillation counter.
-
Determine the agonist-stimulated [³⁵S]GTPγS binding by subtracting the basal binding (in the absence of agonist).
-
Plot the specific binding against the logarithm of the agonist concentration to determine EC₅₀ and Emax values.
Adenylyl Cyclase Activity Assay (cAMP Accumulation)
Objective: To measure the inhibition of adenylyl cyclase activity by cannabinoid receptor agonists.
Materials:
-
Whole cells expressing CB1 or CB2 receptors.
-
Forskolin (an adenylyl cyclase activator).
-
Test compounds: Anandamide and WIN 55,212-2.
-
Phosphodiesterase (PDE) inhibitor (e.g., IBMX).
-
cAMP assay kit (e.g., HTRF, ELISA).
-
96-well or 384-well plates.
-
Plate reader.
Procedure:
-
Seed cells in a multi-well plate and allow them to attach.
-
Pre-treat cells with a PDE inhibitor to prevent cAMP degradation.
-
Add varying concentrations of the test compound to the cells.
-
Stimulate the cells with a fixed concentration of forskolin to induce cAMP production.
-
Incubate at room temperature for a specified time (e.g., 30 minutes).
-
Lyse the cells and measure the intracellular cAMP levels using a commercial cAMP assay kit according to the manufacturer's instructions.
-
Plot the percentage inhibition of forskolin-stimulated cAMP accumulation against the logarithm of the agonist concentration to determine IC₅₀ values.
Conclusion
This guide highlights the key differences in the pharmacological profiles of anandamide and this compound (represented by WIN 55,212-2) at cannabinoid receptors. Anandamide acts as a partial agonist with a preference for the CB1 receptor. In contrast, this compound's analog, WIN 55,212-2, is a potent, non-selective full agonist at both CB1 and CB2 receptors, leading to a more robust inhibition of adenylyl cyclase. These distinctions in receptor affinity, selectivity, and functional efficacy are critical for understanding their respective physiological roles and for the rational design of novel therapeutics targeting the endocannabinoid system. Researchers can utilize the provided experimental protocols to further investigate the nuanced effects of these and other cannabinoid receptor ligands.
References
- 1. "Evaluation of Cannabinoid Receptor Interaction of Anandamide, the Endo" by Irma Bateman Adams [scholarscompass.vcu.edu]
- 2. WIN 55,212-2 - Wikipedia [en.wikipedia.org]
- 3. Cryo-EM Structure of Human Cannabinoid Receptor CB2-Gi Signaling Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cannabinoid Receptors and Signal Transduction - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Dual activation and inhibition of adenylyl cyclase by cannabinoid receptor agonists: evidence for agonist-specific trafficking of intracellular responses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The peripheral cannabinoid receptor: adenylate cyclase inhibition and G protein coupling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. CB1 cannabinoid receptor-mediated increases in cyclic AMP accumulation are correlated with reduced Gi/o function - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Head-to-head comparison of Pravadoline and other synthetic cannabinoid agonists
For the attention of researchers, scientists, and drug development professionals, this guide provides a comparative analysis of Pravadoline and other prominent synthetic cannabinoid agonists. This document summarizes key performance data, outlines experimental methodologies, and visualizes relevant biological pathways to support further research and development in the field.
Introduction
This compound (WIN 48,098) was initially developed in the 1980s as a nonsteroidal anti-inflammatory drug (NSAID) with analgesic properties, acting as an inhibitor of the cyclooxygenase (COX) enzyme.[1][2] Subsequent research revealed that its potent analgesic effects were not primarily due to COX inhibition but rather to its activity as a cannabinoid receptor agonist, making it one of the first recognized members of the aminoalkylindole class of synthetic cannabinoids.[1] This discovery paved the way for the development of other well-known synthetic cannabinoids, including WIN 55,212-2.[1]
This guide provides a head-to-head comparison of this compound with other widely studied synthetic cannabinoid agonists: WIN 55,212-2, CP 55,940, and JWH-018. The comparison focuses on their receptor binding affinities and functional activities at the cannabinoid receptors CB1 and CB2.
Data Presentation
Table 1: Cannabinoid Receptor Binding Affinities (Ki, nM)
| Compound | CB1 Ki (nM) | CB2 Ki (nM) | Selectivity (CB1/CB2) |
| This compound | 2511[1] | Not Available | Not Applicable |
| WIN 55,212-2 | 1.9 - 62.3 | 0.28 - 3.4 | ~0.04 - 5.6 |
| CP 55,940 | 0.94 | 0.58 | ~1.6 |
| JWH-018 | 9.00[3] | 2.94[3] | 3.06 |
Note: A lower Ki value indicates a higher binding affinity. Selectivity is calculated as Ki (CB2) / Ki (CB1). Values greater than 1 indicate CB1 selectivity, while values less than 1 indicate CB2 selectivity. Data for WIN 55,212-2 and CP 55,940 are presented as a range from multiple studies to reflect experimental variability.
Table 2: Functional Activity at Cannabinoid Receptors (EC50, nM and Emax, %)
| Compound | Assay | CB1 EC50 (nM) | CB1 Emax (%) | CB2 EC50 (nM) | CB2 Emax (%) |
| This compound | cAMP Inhibition | Not Available | Not Available | Not Available | Not Available |
| β-Arrestin Recruitment | Not Available | Not Available | Not Available | Not Available | |
| WIN 55,212-2 | cAMP Inhibition | 7.4 | ~100 | Not Available | Not Available |
| β-Arrestin Recruitment | 138 | ~100 | Not Available | Not Available | |
| CP 55,940 | cAMP Inhibition | 0.2 - 3.11 | ~100 | 0.3 | ~100 |
| β-Arrestin Recruitment | ~10 | ~100 | Not Available | Not Available | |
| JWH-018 | cAMP Inhibition | 14.7 | 79[4] | Not Available | Not Available |
| β-Arrestin Recruitment | 2.8 | ~100 | Not Available | Not Available |
Note: EC50 (half-maximal effective concentration) represents the concentration of an agonist that gives 50% of the maximal response. Emax (maximum effect) is the maximal response that can be produced by the drug. Data is normalized to the response of a full agonist where available. "Not Available" indicates that the data was not found in the searched literature.
Mandatory Visualization
Cannabinoid Receptor Signaling Pathways
Caption: Canonical G-protein dependent and β-arrestin dependent signaling pathways activated by synthetic cannabinoid agonists at CB1/CB2 receptors.
Experimental Workflow: Radioligand Binding Assay
Caption: A typical workflow for a competitive radioligand binding assay to determine the binding affinity of a test compound.
Experimental Workflow: cAMP Functional Assay
Caption: A generalized workflow for a cAMP functional assay to measure the potency and efficacy of a cannabinoid agonist.
Experimental Workflow: β-Arrestin Recruitment Assay (PathHunter®)
Caption: Workflow for the PathHunter® β-arrestin recruitment assay to assess G protein-independent signaling.
Experimental Protocols
Radioligand Binding Assay
Objective: To determine the binding affinity (Ki) of a test compound for CB1 and CB2 receptors.
Materials:
-
Cell membranes from cells stably expressing human CB1 or CB2 receptors.
-
Radioligand: [3H]CP-55,940.
-
Non-specific binding control: High concentration of a non-radiolabeled, high-affinity cannabinoid ligand (e.g., 10 µM WIN-55,212-2).
-
Test compounds (e.g., this compound, WIN 55,212-2, CP 55,940, JWH-018) at a range of concentrations.
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl2, 2.5 mM EGTA, 0.5% BSA, pH 7.4.
-
96-well plates.
-
Glass fiber filters.
-
Cell harvester.
-
Liquid scintillation counter and scintillation cocktail.
Procedure:
-
In a 96-well plate, add a fixed concentration of [3H]CP-55,940 (typically at its Kd concentration).
-
Add increasing concentrations of the test compound to the experimental wells.
-
Include control wells for total binding (radioligand only) and non-specific binding (radioligand + excess unlabeled ligand).
-
Add a fixed amount of membrane protein (e.g., 10 µ g/well ) to each well.
-
Incubate the plate for 60-90 minutes at 30°C with gentle agitation.
-
Terminate the assay by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters multiple times with ice-cold wash buffer (50 mM Tris-HCl, pH 7.4, 500 mM NaCl, 0.1% BSA).
-
Dry the filters and measure the bound radioactivity using a liquid scintillation counter.
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Determine the IC50 value (the concentration of test compound that inhibits 50% of specific binding) by non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
cAMP Functional Assay
Objective: To determine the functional potency (EC50) and efficacy (Emax) of a test compound to inhibit adenylyl cyclase via CB1 or CB2 receptors.
Materials:
-
CHO or HEK293 cells stably expressing human CB1 or CB2 receptors.
-
Forskolin (to stimulate adenylyl cyclase).
-
Test compounds at a range of concentrations.
-
Phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
cAMP detection kit (e.g., HTRF, ELISA, or other immunoassay formats).
-
Cell culture medium and supplements.
Procedure:
-
Seed the cells in a multi-well plate and culture overnight.
-
Pre-treat the cells with a PDE inhibitor for a specified time.
-
Add the test compounds at various concentrations.
-
Add forskolin to all wells (except for basal controls) to stimulate cAMP production.
-
Incubate for a defined period (e.g., 15-30 minutes) at 37°C.
-
Lyse the cells according to the cAMP detection kit protocol.
-
Measure the intracellular cAMP concentration using the detection kit.
-
Generate a dose-response curve by plotting the inhibition of forskolin-stimulated cAMP levels against the log of the agonist concentration.
-
Determine the EC50 and Emax values from the dose-response curve using non-linear regression.
β-Arrestin Recruitment Assay (PathHunter® Protocol)
Objective: To measure the recruitment of β-arrestin to CB1 or CB2 receptors upon agonist stimulation.
Materials:
-
PathHunter® cells stably co-expressing the CB1 or CB2 receptor fused to a ProLink™ (PK) tag and β-arrestin fused to an Enzyme Acceptor (EA) tag.
-
Test compounds at a range of concentrations.
-
PathHunter® detection reagents.
-
White, solid-bottom 384-well assay plates.
-
Luminometer.
Procedure:
-
Plate the PathHunter® cells in a 384-well plate and incubate overnight.
-
Add the test compounds at various concentrations to the wells.
-
Incubate for 90 minutes at 37°C and 5% CO2 to allow for receptor activation and β-arrestin recruitment.
-
Add the PathHunter® detection reagent mixture to all wells.
-
Incubate for 60 minutes at room temperature in the dark.
-
Measure the chemiluminescent signal using a luminometer.
-
Normalize the data to the response of a reference full agonist (e.g., CP55,940) and determine the EC50 and Emax values from the resulting dose-response curve.
Conclusion
This guide provides a comparative overview of this compound and other key synthetic cannabinoid agonists based on available in vitro data. While this compound's discovery was seminal in the development of aminoalkylindole cannabinoids, a comprehensive understanding of its cannabinoid receptor pharmacology is limited by the lack of publicly available data on its CB2 receptor binding affinity and its functional activity in cAMP and β-arrestin recruitment assays. In contrast, extensive data is available for WIN 55,212-2, CP 55,940, and JWH-018, demonstrating their high affinity and potent agonism at both CB1 and CB2 receptors. The provided experimental protocols offer a standardized framework for researchers to further characterize these and other novel cannabinoid ligands. Further investigation into the functional profile of this compound at cannabinoid receptors is warranted to fully understand its place within this important class of compounds.
References
- 1. The Spicy Story of Cannabimimetic Indoles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The bioactive conformation of aminoalkylindoles at the cannabinoid CB1 and CB2 receptors: insights gained from (E)- and (Z)-naphthylidene indenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. scispace.com [scispace.com]
- 4. publicatio.bibl.u-szeged.hu [publicatio.bibl.u-szeged.hu]
Unveiling Pravadoline's Dual-Action Analgesia: A Comparative Guide for Researchers
A comprehensive analysis of Pravadoline's unique mechanism of action, offering a comparative assessment against traditional NSAIDs and cannabinoid agonists. This guide provides researchers, scientists, and drug development professionals with essential experimental data, detailed protocols, and visual pathway representations to facilitate further investigation into novel analgesic pathways.
This compound, a novel analgesic compound, has demonstrated a distinct dual mechanism of action, setting it apart from conventional pain management therapies. It uniquely combines the cyclooxygenase (COX) inhibitory properties characteristic of non-steroidal anti-inflammatory drugs (NSAIDs) with agonist activity at the cannabinoid receptor 1 (CB1). This intriguing combination suggests a potential for broad-spectrum analgesia with a potentially favorable side-effect profile. This guide delves into the experimental validation of this dual-action mechanism, presenting a comparative analysis with established NSAIDs and cannabinoid agonists.
Comparative Performance Analysis
The following tables summarize the quantitative data from key preclinical studies, offering a direct comparison of this compound's efficacy and potency against selected NSAIDs (Ibuprofen, Diclofenac) and cannabinoid agonists (WIN 55,212-2, CP55,940).
Table 1: In Vivo Analgesic Efficacy in the Acetic Acid-Induced Writhing Test (Rat Model)
The writhing test is a model of visceral pain. A lower ED50 value indicates higher analgesic potency.
| Compound | ED50 (mg/kg, p.o.) | Primary Mechanism of Action |
| This compound | 15 [1] | COX Inhibition & CB1 Agonism |
| Ibuprofen | Varies by study (literature range) | COX Inhibition |
| Diclofenac | ~7.2 - 10[2][3][4] | COX Inhibition |
| WIN 55,212-2 | ~0.7 (s.c.)[5] | CB1/CB2 Agonism |
| CP55,940 | 0.15 (i.p.)[6] | CB1/CB2 Agonism |
Table 2: In Vivo Anti-hyperalgesic Efficacy in the Randall-Selitto Test (Rat Model)
The Randall-Selitto test measures the threshold to a mechanical stimulus in an inflamed paw, indicating efficacy against inflammatory pain. A lower effective dose suggests greater potency.
| Compound | Minimum Effective Dose (mg/kg, p.o.) | Primary Mechanism of Action |
| This compound | 1 [1] | COX Inhibition & CB1 Agonism |
| Ibuprofen | Varies by study (literature range) | COX Inhibition |
| Diclofenac | ~20 (p.o., significant effect)[7][8] | COX Inhibition |
| WIN 55,212-2 | ~0.1 (s.c., significant effect)[9] | CB1/CB2 Agonism |
| CP55,940 | Data not readily available in this specific model | CB1/CB2 Agonism |
Table 3: In Vitro Cyclooxygenase (COX) Inhibition
This table shows the half-maximal inhibitory concentration (IC50) for COX-1 and COX-2 enzymes. A lower IC50 value indicates greater inhibitory potency.
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | COX Selectivity (COX-1/COX-2) |
| This compound | 4.9 (mouse brain) [1] | Data not specified | - |
| Ibuprofen | 12 - 13[10][11] | 80 - 370[10][11] | ~0.15[10] |
| Diclofenac | 0.076 - 0.5[10][12] | 0.026 - 0.5[10][12] | ~2.9 - 3[10][13] |
Table 4: In Vitro Cannabinoid Receptor 1 (CB1) Binding Affinity
The inhibition constant (Ki) represents the affinity of a compound for the CB1 receptor. A lower Ki value indicates a higher binding affinity.
| Compound | CB1 Receptor Binding Ki (nM) |
| This compound | 2511 |
| WIN 55,212-2 | 1.9[14] |
| CP55,940 | ~0.9[6] |
Signaling Pathways and Experimental Workflows
To visually represent the complex mechanisms and experimental procedures discussed, the following diagrams have been generated using Graphviz.
Caption: Dual-action mechanism of this compound.
Caption: Workflow for the acetic acid-induced writhing test.
Caption: Workflow for the Randall-Selitto test.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to ensure reproducibility and facilitate further research.
Acetic Acid-Induced Writhing Test in Rats
This model is used to evaluate peripheral analgesic activity.
-
Animals: Male Wistar rats (180-220 g) are used. Animals are housed in a controlled environment with a 12-hour light/dark cycle and have free access to food and water. They are acclimatized to the laboratory conditions for at least one week before the experiment.
-
Procedure:
-
Animals are randomly divided into groups (n=6-8 per group).
-
The test compounds (this compound, Ibuprofen, Diclofenac, WIN 55,212-2, CP55,940) or vehicle (control) are administered orally (p.o.) or via the appropriate route.
-
After a predetermined time (e.g., 60 minutes for oral administration) to allow for drug absorption, each rat is injected intraperitoneally (i.p.) with a 0.6% solution of acetic acid (10 mL/kg).
-
Immediately after the acetic acid injection, each animal is placed in an individual observation cage.
-
The number of writhes (a characteristic stretching and constriction of the abdomen and extension of the hind limbs) is counted for a period of 20-30 minutes.
-
-
Data Analysis: The total number of writhes for each animal is recorded. The percentage of analgesic activity is calculated using the following formula: % Inhibition = [(Mean writhes in control group - Mean writhes in treated group) / Mean writhes in control group] x 100. The ED50 (the dose that produces 50% of the maximal effect) is then calculated from the dose-response curve.
Randall-Selitto Paw Pressure Test in Rats
This test assesses the efficacy of analgesics against mechanical hyperalgesia in an inflammatory pain model.
-
Animals: Male Sprague-Dawley rats (200-250 g) are used, housed under standard laboratory conditions.
-
Procedure:
-
A baseline paw withdrawal threshold is determined for each rat by applying a linearly increasing mechanical pressure to the dorsal surface of the hind paw using a Randall-Selitto apparatus. The pressure at which the rat withdraws its paw is recorded.
-
Inflammation is induced by injecting a 1% solution of carrageenan (0.1 mL) into the plantar surface of the right hind paw.
-
At a set time after carrageenan injection (e.g., 2-3 hours), when hyperalgesia is established, the test compounds or vehicle are administered.
-
The paw pressure threshold is measured again at various time points after drug administration (e.g., 1, 2, 3, and 4 hours).
-
-
Data Analysis: The increase in paw withdrawal threshold after drug treatment compared to the pre-drug, post-inflammation baseline is calculated. The data are often presented as the mean paw withdrawal threshold (in grams) or as the percentage of the maximum possible effect (% MPE).
In Vitro Cyclooxygenase (COX) Inhibition Assay
This assay determines the inhibitory activity of a compound on COX-1 and COX-2 enzymes.
-
Enzyme Source: Purified ovine COX-1 and human recombinant COX-2 are commonly used.
-
Assay Principle: The assay measures the peroxidase activity of COX by monitoring the oxidation of a chromogenic substrate, such as N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD), in the presence of arachidonic acid.
-
Procedure:
-
The test compound is pre-incubated with the COX-1 or COX-2 enzyme in a reaction buffer.
-
The reaction is initiated by the addition of arachidonic acid.
-
The rate of oxidation of the chromogenic substrate is measured spectrophotometrically at a specific wavelength (e.g., 590 nm).
-
-
Data Analysis: The percentage of inhibition of COX activity is calculated for various concentrations of the test compound. The IC50 value (the concentration of the compound that causes 50% inhibition of the enzyme activity) is determined by non-linear regression analysis of the concentration-response curve.
Cannabinoid Receptor 1 (CB1) Radioligand Binding Assay
This assay measures the affinity of a compound for the CB1 receptor.
-
Receptor Source: Membranes prepared from cells stably expressing the human CB1 receptor (e.g., HEK-293 cells) or from brain tissue (e.g., rat cerebellum) are used.
-
Radioligand: A radiolabeled cannabinoid agonist with high affinity for the CB1 receptor, such as [³H]CP55,940, is used.
-
Procedure:
-
A fixed concentration of the radioligand is incubated with the receptor-containing membranes in the presence of varying concentrations of the test compound.
-
The reaction is allowed to reach equilibrium.
-
The bound and free radioligand are separated by rapid filtration through glass fiber filters.
-
The amount of radioactivity trapped on the filters, representing the bound radioligand, is quantified using a scintillation counter.
-
-
Data Analysis: The specific binding of the radioligand is determined by subtracting the non-specific binding (measured in the presence of a high concentration of an unlabeled ligand) from the total binding. The IC50 value (the concentration of the test compound that displaces 50% of the specific binding of the radioligand) is calculated. The inhibition constant (Ki) is then determined using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
References
- 1. Pharmacology of this compound: a new analgesic agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. aub.edu.lb [aub.edu.lb]
- 3. Preemptive analgesic effects of midazolam and diclofenac in rat model - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Analgesic Effect of Diacerein in Rats: An Acetic Acid Writhing Model Study | JCCP (Journal of Contemporary Clinical Practice) [jccpractice.com]
- 5. Redirecting [linkinghub.elsevier.com]
- 6. Effects of acute and repeated dosing of the synthetic cannabinoid CP55,940 on intracranial self-stimulation in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Evaluation of antinociceptive activity of nanoliposome-encapsulated and free-form diclofenac in rats and mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. europeanreview.org [europeanreview.org]
- 9. Repeated treatment with the synthetic cannabinoid WIN 55,212-2 reduces both hyperalgesia and production of pronociceptive mediators in a rat model of neuropathic pain - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Cyclooxygenase-1 and cyclooxygenase-2 selectivity of non-steroidal anti-inflammatory drugs: investigation using human peripheral monocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. adooq.com [adooq.com]
- 12. selleckchem.com [selleckchem.com]
- 13. researchgate.net [researchgate.net]
- 14. WIN 55,212-2 - Wikipedia [en.wikipedia.org]
Pravadoline's Analgesic Profile: A Comparative Cross-Validation in Preclinical Pain Models
For Researchers, Scientists, and Drug Development Professionals
Pravadoline (WIN 48,098) is a novel analgesic agent that has demonstrated efficacy in various animal models of pain. Structurally related to nonsteroidal anti-inflammatory drugs (NSAIDs) like indomethacin, this compound exhibits a unique pharmacological profile, acting as both a cyclooxygenase (COX) inhibitor and a cannabinoid receptor agonist. This dual mechanism of action suggests a potential for broad-spectrum analgesia. This guide provides a comparative analysis of this compound's effects against other key analgesics—the potent cannabinoid agonist WIN 55,212-2, the traditional NSAID indomethacin, and the opioid standard, morphine—across several well-established animal pain models.
Quantitative Comparison of Analgesic Efficacy
The following tables summarize the available quantitative data for this compound and its comparators in key animal pain models. It is important to note that direct head-to-head studies across all compounds in all models are limited; therefore, data from multiple sources are presented to provide a comprehensive overview.
| Compound | Acetic Acid-Induced Writhing (Rat) | Randall-Selitto Test (Brewer's Yeast-Induced Hyperalgesia) (Rat) | Adjuvant-Arthritic Rat Paw Flexion |
| This compound | ED₅₀: 15 mg/kg p.o.[1] | MED: 1 mg/kg p.o.[1] | ED₅₀: 41 mg/kg p.o.[1] |
| WIN 55,212-2 | Data not available | Data not available | Data not available |
| Indomethacin | Less potent than this compound (qualitative)[2] | Data not available | Data not available |
| Morphine | More potent than this compound (qualitative)[2] | Data not available | Data not available |
ED₅₀: Median Effective Dose; MED: Minimum Effective Dose; p.o.: oral administration.
Qualitative Comparison Summary:
In a battery of seven different antinociceptive tests in rodents, this compound demonstrated potency comparable to aspirin and ibuprofen, but was less potent than indomethacin and naproxen.[2] Furthermore, this compound was found to be less potent than morphine in these same models.[2] The analgesic effects of this compound in the acetic acid-induced writhing test were not blocked by the opioid antagonist naloxone, indicating a non-opioid mechanism of action.[2]
Mechanism of Action: A Dual Pathway
This compound's analgesic effects are attributed to its ability to act on two distinct signaling pathways:
-
Cyclooxygenase (COX) Inhibition: Similar to NSAIDs, this compound inhibits the COX enzymes, reducing the synthesis of prostaglandins, which are key mediators of inflammation and pain.[1]
-
Cannabinoid Receptor Agonism: this compound and its analogs, such as WIN 55,212-2, also act as agonists at cannabinoid receptors, primarily the CB1 receptor.[2] This interaction contributes to its analgesic properties through a mechanism distinct from its anti-inflammatory effects. WIN 55,212-2 is a more potent cannabinoid agonist than this compound.[2]
This compound's dual mechanism of action.
Experimental Protocols
Detailed methodologies for the key animal pain models cited in this guide are provided below.
Acetic Acid-Induced Writhing Test (Visceral Pain Model)
This model is used to evaluate peripherally acting analgesics by inducing visceral pain.
Procedure:
-
Animal Model: Male albino mice (20-25 g).
-
Acclimatization: Animals are acclimatized to the laboratory conditions for at least one hour before the experiment.
-
Drug Administration: Test compounds (this compound, comparators) or vehicle are administered orally (p.o.) or intraperitoneally (i.p.) at specified doses.
-
Induction of Writhing: After a predetermined absorption period (e.g., 30-60 minutes), a 0.6% solution of acetic acid is injected intraperitoneally (10 mL/kg).
-
Observation: Immediately after acetic acid injection, each mouse is placed in an individual observation chamber. The number of writhes (a characteristic stretching and constriction of the abdomen) is counted for a set period, typically 20-30 minutes.
-
Data Analysis: The percentage of inhibition of writhing is calculated for each group compared to the vehicle-treated control group. The ED₅₀ (the dose that produces 50% inhibition of writhing) can then be determined.
Workflow for the acetic acid-induced writhing test.
Randall-Selitto Test (Mechanical Hyperalgesia Model)
This test measures the threshold to a mechanical stimulus in an inflamed paw.
Procedure:
-
Animal Model: Male Wistar rats (150-200 g).
-
Induction of Inflammation: A sub-plantar injection of 0.1 mL of 5% brewer's yeast suspension is administered into the right hind paw to induce inflammation and hyperalgesia.
-
Drug Administration: Test compounds or vehicle are administered orally (p.o.) at specified doses, typically 2 hours after the brewer's yeast injection.
-
Measurement of Nociceptive Threshold: At various time points after drug administration (e.g., 1, 2, 3 hours), a Randall-Selitto apparatus is used to apply a continuously increasing pressure to the dorsal surface of the inflamed paw.
-
Endpoint: The pressure at which the rat withdraws its paw or vocalizes is recorded as the nociceptive threshold.
-
Data Analysis: The increase in the pain threshold is calculated for each group compared to the vehicle-treated control group. The minimum effective dose (MED) that produces a significant increase in the pain threshold is determined.
Adjuvant-Induced Arthritis Model (Chronic Inflammatory Pain Model)
This model mimics the chronic inflammatory pain associated with rheumatoid arthritis.
Procedure:
-
Animal Model: Male Lewis rats (150-180 g).
-
Induction of Arthritis: Arthritis is induced by a single intradermal injection of 0.1 mL of Freund's Complete Adjuvant (containing heat-killed Mycobacterium tuberculosis) into the base of the tail or a hind paw.
-
Development of Arthritis: The signs of arthritis, including paw swelling and hyperalgesia, typically develop over a period of 10-14 days.
-
Drug Administration: From day 14 post-adjuvant injection, test compounds or vehicle are administered orally (p.o.) daily for a specified period (e.g., 7-14 days).
-
Assessment of Pain: The nociceptive threshold is assessed by measuring the pressure required to elicit paw flexion or vocalization using an analgesimeter.
-
Data Analysis: The effect of the treatment on the pain threshold is compared to the vehicle-treated arthritic control group. The ED₅₀ for the anti-hyperalgesic effect is determined.
Conclusion
This compound presents a compelling profile as an analgesic with a dual mechanism of action that differentiates it from traditional NSAIDs and opioids. Its efficacy in various animal models of visceral, inflammatory, and chronic pain highlights its potential for treating a broad range of pain states. While direct quantitative comparisons with a full panel of analgesics are not extensively available in single studies, the existing evidence suggests a potency that is generally lower than morphine and potent NSAIDs like indomethacin, but comparable to some commonly used NSAIDs. The cannabinoid agonist activity of this compound, which is more pronounced in its analog WIN 55,212-2, offers a distinct advantage and a potential for synergistic effects when combined with other analgesic classes. Further head-to-head comparative studies are warranted to fully elucidate the relative therapeutic index of this compound and its potential place in the clinical management of pain.
References
A Comparative Analysis of Pravadoline and Opioids on Nociceptive Pathways
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the pharmacological effects of Pravadoline and classical opioids on nociceptive pathways. By presenting key experimental data, detailed methodologies, and visual representations of their mechanisms of action, this document aims to serve as a valuable resource for researchers in the fields of pain management and drug development.
Introduction
This compound (WIN 48,098) is an analgesic compound that exhibits a unique pharmacological profile, distinguishing it from classical opioid analgesics.[1] Initially developed as a nonsteroidal anti-inflammatory drug (NSAID) due to its ability to inhibit cyclooxygenase (COX), its potent analgesic effects were found to be mediated through a non-opioid mechanism.[1] Subsequent research revealed that this compound and its analogs, such as WIN 55,212-2, act as agonists at cannabinoid receptors, primarily the CB1 receptor.[1] In contrast, opioids exert their analgesic effects by acting on a distinct family of G protein-coupled receptors (GPCRs): the mu (µ), delta (δ), and kappa (κ) opioid receptors. This fundamental difference in receptor targets leads to distinct signaling cascades and physiological effects.
Quantitative Data Summary
The following tables summarize the in vitro and in vivo pharmacological data for this compound and representative opioids.
Table 1: Receptor Binding Affinities (Ki)
This table presents the equilibrium dissociation constant (Ki) of this compound for the CB1 receptor and various opioids for the mu, delta, and kappa opioid receptors. A lower Ki value indicates a higher binding affinity.
| Compound | Receptor | Ki (nM) | Species/System |
| This compound (WIN 48,098) | CB1 | 2511 | Rat Brain |
| Morphine | µ-Opioid | 1.2 - 96 | Rat Brain, SH-SY5Y cells |
| Fentanyl | µ-Opioid | 0.007 - 214 | Various |
| DAMGO | µ-Opioid | ~1 | Rat Brain |
| DPDPE | δ-Opioid | - | - |
| U-50,488H | κ-Opioid | - | - |
Note: Ki values can vary significantly based on the radioligand, tissue source, and experimental conditions.
Table 2: In Vitro Functional Activity - G Protein Activation ([³⁵S]GTPγS Binding Assay)
This table summarizes the potency (EC50) and efficacy (Emax) of compounds in stimulating the binding of [³⁵S]GTPγS to G proteins, a measure of receptor activation.
| Compound | Receptor | EC50 (nM) | Emax (% of standard agonist) | Species/System |
| SR-17018 (Biased MOR agonist) | µ-Opioid | 97 | Partial Agonist | Mouse Brainstem Membranes |
| DAMGO | µ-Opioid | - | Full Agonist | Mouse Brainstem Membranes |
| Morphine | µ-Opioid | - | Partial Agonist | cAMP Assay |
| ATPM | µ-Opioid | 2.4 | 80% | - |
| ATPM | δ-Opioid | 73 | 45% | - |
| MB-1C-OH | κ-Opioid | 16.7 | 98% | - |
Table 3: In Vitro Functional Activity - Adenylyl Cyclase Inhibition
This table shows the potency (IC50) of compounds in inhibiting adenylyl cyclase activity, a downstream effect of Gi/o-coupled receptor activation.
| Compound | IC50 (nM) | Cell Line |
| This compound (as a COX inhibitor) | 4900 (for PG synthesis) | Mouse Brain Microsomes |
| Morphine | 193 | SH-SY5Y cells |
| Fentanyl | 27 | SH-SY5Y cells |
| Morphine-6-Glucuronide | 113 | SH-SY5Y cells |
Table 4: In Vivo Antinociceptive Potency (Animal Models)
This table presents the median effective dose (ED50) or minimum effective dose (MED) of this compound and opioids in rodent models of nociception.
| Compound | Assay | ED50 / MED (mg/kg) | Route | Species |
| This compound | Tail Immersion (55°C) | 100 (MED) | s.c. | Rat |
| This compound | Adjuvant-Arthritic Paw Flexion | 41 | p.o. | Rat |
| This compound | Bradykinin-induced Flexion | 78 | p.o. | Rat |
| This compound | Acetylcholine-induced Writhing | 26 | - | Mouse |
| Morphine | Hot Plate | 2.6 - 8.4 | i.v. / s.c. | Rat |
| Morphine | Tail Flick | 1.4 - 5.7 | i.v. / s.c. | Rat |
Signaling Pathways
This compound and opioids modulate nociceptive signaling through distinct GPCR-mediated pathways.
This compound (Cannabinoid) Signaling Pathway
This compound, acting as a CB1 receptor agonist, activates Gi/o proteins. This leads to the inhibition of adenylyl cyclase, a decrease in cyclic AMP (cAMP) levels, modulation of ion channels (inhibition of Ca²⁺ channels and activation of K⁺ channels), and activation of mitogen-activated protein kinase (MAPK) pathways. These events collectively reduce neuronal excitability and neurotransmitter release in nociceptive pathways.
Caption: this compound signaling cascade via the CB1 receptor.
Opioid Signaling Pathway
Opioids, such as morphine, primarily activate the µ-opioid receptor (MOR), which is also coupled to Gi/o proteins. Similar to CB1 receptor activation, this leads to the inhibition of adenylyl cyclase, decreased cAMP, and modulation of ion channels, resulting in hyperpolarization and reduced neuronal firing. Opioid receptor activation also engages the β-arrestin pathway, which is involved in receptor desensitization, internalization, and potentially some of the adverse effects of opioids.
Caption: Opioid signaling cascade via opioid receptors.
Experimental Protocols
Detailed methodologies for the key in vitro assays are provided below.
Radioligand Binding Assay (for CB1 and Opioid Receptors)
This assay determines the binding affinity of a test compound by measuring its ability to compete with a radiolabeled ligand for binding to the receptor.
Caption: Experimental workflow for a radioligand binding assay.
Detailed Protocol:
-
Membrane Preparation:
-
Source: Brain tissue (e.g., rat cerebellum for CB1) or cultured cells expressing the receptor of interest (e.g., CHO or HEK-293 cells).
-
Homogenize tissue or cells in ice-cold buffer.
-
Centrifuge to pellet membranes.
-
Resuspend the membrane pellet in an appropriate assay buffer.
-
-
Binding Reaction:
-
In a 96-well plate, add the membrane preparation, a fixed concentration of a suitable radioligand (e.g., [³H]CP-55,940 for CB1 or [³H]DAMGO for MOR), and varying concentrations of the unlabeled test compound.
-
Incubate at a controlled temperature (e.g., 30°C) for a specific duration to reach equilibrium.
-
-
Separation:
-
Rapidly filter the reaction mixture through glass fiber filters to separate the receptor-bound radioligand from the unbound radioligand.
-
Wash the filters with ice-cold buffer to remove any non-specifically bound radioactivity.
-
-
Quantification and Analysis:
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
[³⁵S]GTPγS Binding Assay
This functional assay measures the activation of G proteins following receptor stimulation by an agonist.
Caption: Experimental workflow for a [³⁵S]GTPγS binding assay.
Detailed Protocol:
-
Membrane Preparation: As described for the radioligand binding assay.
-
Assay Reaction:
-
In a 96-well plate, combine the membrane preparation, a fixed concentration of GDP, and varying concentrations of the test agonist.
-
Initiate the reaction by adding [³⁵S]GTPγS.
-
Incubate at a controlled temperature (e.g., 30°C) for a specific time.
-
-
Separation and Quantification:
-
Terminate the reaction by rapid filtration through glass fiber filters.
-
Wash the filters with ice-cold buffer.
-
Measure the radioactivity on the filters using a scintillation counter.
-
-
Data Analysis:
-
Plot the amount of [³⁵S]GTPγS bound against the logarithm of the agonist concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the EC50 (the concentration of agonist that produces 50% of the maximal response) and the Emax (the maximal stimulation of [³⁵S]GTPγS binding).
-
Adenylyl Cyclase Inhibition Assay
This assay measures the ability of a compound to inhibit the production of cAMP, a downstream effector of Gi/o-coupled receptors.
Caption: Experimental workflow for an adenylyl cyclase inhibition assay.
Detailed Protocol:
-
Cell/Membrane Preparation: Use whole cells or membrane preparations from cells expressing the receptor of interest.
-
Assay Reaction:
-
Pre-incubate the cells/membranes with varying concentrations of the test compound.
-
Stimulate adenylyl cyclase with an activator such as forskolin.
-
Incubate for a specific time at a controlled temperature.
-
-
cAMP Measurement:
-
Terminate the reaction.
-
If using whole cells, lyse the cells to release intracellular cAMP.
-
Measure the concentration of cAMP using a suitable method, such as a competitive enzyme immunoassay (EIA) or a radioimmunoassay (RIA).
-
-
Data Analysis:
-
Plot the percentage of inhibition of cAMP production against the logarithm of the test compound concentration.
-
Determine the IC50 value (the concentration of the compound that inhibits 50% of the stimulated adenylyl cyclase activity).
-
References
A Comparative Analysis of the Therapeutic Index of Pravadoline and Other Analgesics
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive evaluation of the therapeutic index of Pravadoline, a novel analgesic agent, in comparison to commonly used analgesics: morphine, ibuprofen, and paracetamol. The therapeutic index (TI), a critical measure of a drug's safety, is defined as the ratio of the dose that produces toxicity to the dose that produces a clinical desired or effective response. A higher therapeutic index indicates a wider margin of safety for a drug.[1] This comparison aims to equip researchers and drug development professionals with objective data to inform preclinical and clinical research decisions.
Executive Summary
This compound, an aminoalkylindole derivative, exhibits a unique dual mechanism of action as both a cyclooxygenase (COX) inhibitor and a cannabinoid receptor agonist.[2][3] While extensive data on its analgesic efficacy (ED50) is available from various rodent models, a definitive median lethal dose (LD50) for this compound has not been established in publicly available literature. Toxicity concerns that initially hindered its development were later attributed to the maleate salt form, which induced nephrotoxicity in dogs, rather than the parent compound itself.[2] Notably, this compound has been shown to lack the gastrointestinal irritation typically associated with NSAIDs following acute or chronic administration in rodents.[4]
This guide presents a quantitative comparison of the therapeutic indices for morphine, ibuprofen, and paracetamol based on preclinical data from rodent models. For this compound, a qualitative assessment of its safety profile is provided in the context of its analgesic potency.
Quantitative Comparison of Therapeutic Indices
The therapeutic index is calculated as the ratio of the median lethal dose (LD50) to the median effective dose (ED50). The following tables summarize the available preclinical data for morphine, ibuprofen, and paracetamol in rodent models. It is crucial to note that LD50 and ED50 values can vary significantly depending on the animal species, strain, route of administration, and the specific experimental protocol used. For the most accurate comparison, data from studies using the same animal model and administration route should be considered.
| Analgesic | Animal Model | Route of Administration | LD50 (mg/kg) | ED50 (mg/kg) | Therapeutic Index (LD50/ED50) |
| Morphine | Mouse | Intraperitoneal | 400[5] | 5.73 - 8.98 (Hot Plate Test)[6] | ~ 44.5 - 69.8 |
| Mouse | - | - | 2.63 - 5.63 (Tail-Flick Test)[7] | - | |
| Ibuprofen | Mouse | Intraperitoneal | ~320[8] | 50 - 200 (Formalin Test)[8] | ~ 1.6 - 6.4 |
| Mouse | Oral | 800[8] | 82.2 (Writhing Test)[9] | ~ 9.7 | |
| Paracetamol | Mouse | Oral | 338 | - | - |
| Rat | Oral | 2404 | - | - |
Table 1: Therapeutic Index of Common Analgesics in Rodent Models.
This compound: Efficacy Data and Safety Profile
While a therapeutic index for this compound cannot be calculated due to the lack of a definitive LD50 value, its analgesic efficacy has been demonstrated in multiple preclinical models.
| This compound (WIN 48,098) | Animal Model | Analgesic Assay | ED50 (mg/kg) | Route of Administration |
| Rat | Acetic Acid-Induced Writhing | 15 | Oral | |
| Rat | Adjuvant-Arthritic Paw Flexion | 41 | Oral | |
| Rat | Bradykinin-Induced Flexion | 78 | Oral | |
| Mouse | Acetylcholine-Induced Writhing | 41 | Oral | |
| Mouse | Prostaglandin E2-Induced Writhing | 24 | Oral | |
| Mouse | Prostaglandin Synthesis Inhibition (ex vivo) | 20 | Oral |
Table 2: Analgesic Efficacy of this compound in Rodent Models.
This compound's analgesic effects are observed at doses significantly lower than those that would likely cause acute toxicity, suggesting a potentially favorable safety margin. Its unique mechanism, combining COX inhibition with cannabinoid receptor agonism, may contribute to its potent analgesic properties without the typical gastrointestinal side effects of NSAIDs.[4]
Signaling Pathways
This compound Signaling Pathway
This compound exhibits a dual mechanism of action, influencing both the cyclooxygenase and the cannabinoid signaling pathways.
Caption: Dual signaling pathway of this compound.
Morphine Signaling Pathway (Opioid Pathway)
Morphine primarily acts on μ-opioid receptors, which are G-protein coupled receptors, leading to the inhibition of neuronal signaling.
Caption: Simplified signaling pathway of Morphine.
Ibuprofen and Paracetamol Signaling Pathway (COX Pathway)
Ibuprofen and Paracetamol primarily exert their analgesic effects through the inhibition of cyclooxygenase (COX) enzymes.
Caption: Mechanism of action for Ibuprofen and Paracetamol.
Experimental Protocols
Determination of Median Lethal Dose (LD50)
The LD50 is a standardized measure for expressing the acute toxicity of a substance in a given animal species. One common method is Lorke's Method.
Caption: General workflow for LD50 determination.
Detailed Methodology (Lorke's Method):
-
Phase 1:
-
Nine animals are divided into three groups of three animals each.
-
Three doses of the substance are administered orally or intraperitoneally (e.g., 10, 100, and 1000 mg/kg).
-
The animals are observed for 24 hours, and the number of deaths in each group is recorded.
-
This phase helps to determine the approximate range of toxicity.
-
-
Phase 2:
-
Based on the results of Phase 1, three new doses are selected.
-
Three new groups of one animal each are used.
-
The animals are dosed and observed for 24 hours for mortality.
-
The LD50 is calculated as the geometric mean of the lowest dose that caused death and the highest dose that did not.
-
Determination of Median Effective Dose (ED50) for Analgesia
The ED50 for analgesia is the dose of a drug that produces a defined analgesic effect in 50% of the test animals. Common methods include the Hot Plate Test, Tail-Flick Test, and Writhing Test.
1. Hot Plate Test:
This test measures the response to a thermal pain stimulus.
Protocol:
-
A hot plate apparatus is maintained at a constant temperature (e.g., 55 ± 0.5°C).
-
Animals (mice or rats) are placed on the hot plate, and the latency to a pain response (e.g., licking a paw or jumping) is recorded.
-
A cut-off time (e.g., 30-60 seconds) is set to prevent tissue damage.
-
Animals are treated with the test compound or vehicle, and the latency is measured again at specific time points (e.g., 30, 60, 90 minutes) post-administration.
-
The ED50 is the dose that causes a significant increase in the pain latency in 50% of the animals.
2. Tail-Flick Test:
This test also assesses the response to a thermal stimulus applied to the tail.
Protocol:
-
A radiant heat source is focused on a specific portion of the animal's tail.
-
The time taken for the animal to "flick" its tail away from the heat is measured.
-
A cut-off time is employed to avoid tissue damage.
-
Following drug administration, the tail-flick latency is re-measured at predetermined intervals.
-
The ED50 is the dose that produces a significant increase in tail-flick latency in 50% of the animals.
3. Acetic Acid-Induced Writhing Test:
This test evaluates the response to a chemically induced visceral pain.
Protocol:
-
Mice are injected intraperitoneally with a dilute solution of acetic acid (e.g., 0.6%).
-
This induces a characteristic "writhing" behavior (abdominal constrictions and stretching of the hind limbs).
-
Animals are pre-treated with the analgesic or vehicle.
-
The number of writhes is counted for a specific period (e.g., 15-30 minutes) after acetic acid injection.
-
The ED50 is the dose that reduces the number of writhes by 50% compared to the control group.
Conclusion
This comparative guide highlights the challenges in directly evaluating the therapeutic index of this compound due to the absence of publicly available LD50 data. However, the available efficacy data, coupled with its unique dual mechanism of action and favorable gastrointestinal safety profile in preclinical models, suggests that this compound may possess a promising therapeutic window. In contrast, while the therapeutic indices of morphine, ibuprofen, and paracetamol can be quantitatively assessed, they each present distinct safety considerations. Morphine has a relatively wide therapeutic index but carries the risk of respiratory depression and dependence. Ibuprofen and paracetamol, while generally safe at therapeutic doses, have narrower therapeutic indices and are associated with gastrointestinal and hepatic toxicity, respectively, at higher doses.
Further preclinical toxicology studies are warranted to establish a definitive LD50 for this compound and enable a direct quantitative comparison of its therapeutic index with other analgesics. Such data would be invaluable for guiding its potential future development and clinical application.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Translatability of preclinical to early clinical tolerable and pharmacologically active dose ranges for central nervous system active drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. caymanchem.com [caymanchem.com]
- 4. Evaluation of analgesic activity and toxicity of alkaloids in Myristica fragrans seeds in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Median lethal dose - Wikipedia [en.wikipedia.org]
- 6. This compound | C23H26N2O3 | CID 56463 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. The acute lethal dose 50 (LD50) o... preview & related info | Mendeley [mendeley.com]
- 8. Evaluation of Variability Across Rat Acute Oral Systemic Toxicity Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Design, synthesis, and biological evaluation of aminoalkylindole derivatives as cannabinoid receptor ligands with potential for treatment of alcohol abuse - PubMed [pubmed.ncbi.nlm.nih.gov]
A Meta-Analysis of Pravadoline's Preclinical Efficacy: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive meta-analysis of the preclinical efficacy of Pravadoline, a novel analgesic agent. This compound's performance is objectively compared with established alternatives, namely non-steroidal anti-inflammatory drugs (NSAIDs) and opioids, supported by available experimental data. This document is intended to serve as a valuable resource for researchers and professionals involved in the discovery and development of new analgesic therapies.
Executive Summary
This compound is an aminoalkylindole derivative that has demonstrated significant analgesic properties in a variety of preclinical models.[1][2] Its unique mechanism of action, which involves both the inhibition of cyclooxygenase (COX) and interaction with the cannabinoid system, distinguishes it from traditional analgesics.[2] Preclinical data indicate that this compound is effective in models of visceral, thermal, and inflammatory pain. This guide synthesizes the available quantitative data to facilitate a comparative assessment of this compound's efficacy against standard-of-care analgesics like Indomethacin and Morphine.
Comparative Efficacy Data
The following tables summarize the preclinical efficacy of this compound in comparison to key alternative drug classes. It is important to note that the data presented are compiled from various studies and may not represent direct head-to-head comparisons under identical experimental conditions.
Table 1: Efficacy in Acetic Acid-Induced Writhing Test (Visceral Pain Model)
The writhing test is a model of visceral pain where a chemical irritant induces abdominal constrictions. The efficacy of an analgesic is measured by its ability to reduce the number of these writhes.
| Compound | Animal Model | Route of Administration | ED50 (mg/kg) | Reference |
| This compound | Rat | p.o. | 15 | [1] |
| Indomethacin | Mouse | i.p. | 10 | [3] |
| Diclofenac | Rat | i.p. | 10 | [4] |
ED50: The dose of a drug that produces a 50% reduction in the writhing response. p.o.: Oral administration; i.p.: Intraperitoneal administration.
Table 2: Efficacy in Tail Immersion Test (Thermal Pain Model)
The tail immersion test assesses the response to a thermal pain stimulus. The efficacy of an analgesic is determined by its ability to prolong the latency of the tail withdrawal reflex.
| Compound | Animal Model | Route of Administration | Minimum Effective Dose (MED) / ED50 (mg/kg) | Reference |
| This compound | Mouse | s.c. | 100 (MED) | [1] |
| Morphine | Rat | s.c. | 3.0 - 6.0 (MED) | [5] |
| Morphine | Rat | i.p. | 2.4 (ED50) | [6] |
MED: The minimum dose of a drug that produces a significant analgesic effect. ED50: The dose of a drug that produces a 50% maximal effect. s.c.: Subcutaneous administration; i.p.: Intraperitoneal administration.
Table 3: Efficacy in Randall-Selitto Test (Mechanical Nociception Model)
The Randall-Selitto test measures the threshold for mechanical pain by applying increasing pressure to an inflamed paw. Analgesic efficacy is demonstrated by an increase in the pressure threshold tolerated by the animal.
| Compound | Animal Model | Route of Administration | Minimum Effective Dose (MED) / ED50 (mg/kg) | Reference |
| This compound | Rat | p.o. | 1 (MED) | [1] |
| Indomethacin | Rat | i.v. | 5 (Significant effect observed) | [7] |
| Diclofenac | Rat | - | (Significant effect observed) | [8] |
MED: The minimum dose of a drug that produces a significant analgesic effect. p.o.: Oral administration; i.v.: Intravenous administration.
Experimental Protocols
Detailed methodologies for the key preclinical models cited in this guide are provided below.
Acetic Acid-Induced Writhing Test
This model is used to evaluate peripherally acting analgesics.
-
Procedure:
-
Animals are acclimatized to the testing environment.
-
The test compound (e.g., this compound, Indomethacin) or vehicle is administered via the specified route (e.g., oral, intraperitoneal).[1][3]
-
After a predetermined absorption period (e.g., 30-60 minutes), a solution of acetic acid (typically 0.6-1.0%) is injected intraperitoneally to induce writhing.[9]
-
Immediately following the acetic acid injection, the animals are placed in an observation chamber.
-
The number of writhes (a characteristic stretching and constriction of the abdomen and extension of the hind limbs) is counted for a set period, usually 10-20 minutes.[9]
-
-
Endpoint: The primary endpoint is the total number of writhes. A significant reduction in the number of writhes in the drug-treated group compared to the vehicle-treated group indicates analgesic activity.
Tail Immersion Test
This is a common method for assessing centrally acting analgesics against thermal pain.
-
Procedure:
-
The animal is gently restrained, allowing its tail to be accessible.
-
The distal portion of the tail is immersed in a temperature-controlled water bath, typically maintained at 50-55°C.[11]
-
The latency to a rapid flick or withdrawal of the tail from the hot water is recorded.
-
A cut-off time (e.g., 10-15 seconds) is established to prevent tissue damage. If the animal does not respond within this time, the tail is removed, and the maximum latency is recorded.[10]
-
Measurements are taken before and at various time points after the administration of the test compound (e.g., this compound, Morphine) or vehicle.
-
-
Endpoint: A significant increase in the tail withdrawal latency in the drug-treated group compared to the vehicle-treated group indicates antinociceptive activity.
Randall-Selitto Test (Paw Pressure Test)
This model is used to assess mechanical hyperalgesia, often in the context of inflammation.
-
Animals: Primarily rats are used.[1]
-
Procedure:
-
Inflammation is typically induced in one of the hind paws by injecting an inflammatory agent (e.g., brewer's yeast, carrageenan).
-
At the peak of the inflammatory response, the animal is gently restrained.
-
A device with a blunt-tipped plunger is used to apply a gradually increasing mechanical force to the dorsal surface of the inflamed paw.
-
The pressure at which the animal vocalizes or withdraws its paw is recorded as the pain threshold.
-
Measurements are taken before and after the administration of the test compound (e.g., this compound, Indomethacin) or vehicle.
-
-
Endpoint: An increase in the paw withdrawal threshold in the drug-treated group compared to the vehicle-treated group indicates an analgesic effect.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the proposed signaling pathways for this compound's dual mechanism of action and a typical experimental workflow for preclinical analgesic screening.
Caption: this compound's dual mechanism of action.
Caption: A generalized workflow for preclinical analgesic studies.
Conclusion
The preclinical data available for this compound suggest it is a promising analgesic candidate with a distinct pharmacological profile. Its efficacy in models of visceral, thermal, and mechanical pain highlights its potential for treating a broad spectrum of pain conditions. The dual mechanism of action, involving both COX inhibition and cannabinoid receptor agonism, may offer a therapeutic advantage over traditional analgesics. Further head-to-head comparative studies are warranted to more definitively establish its relative efficacy and safety profile against current standards of care. This meta-analysis provides a foundational guide for researchers to build upon in the ongoing quest for more effective and safer pain management therapies.
References
- 1. Pharmacology of this compound: a new analgesic agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Molecular Insights into the In Vivo Analgesic and Anti-Inflammatory Activity of Indomethacin Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Preemptive analgesic effects of midazolam and diclofenac in rat model - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The analgesic efficacy of morphine varies with rat strain and experimental pain model: implications for target validation efforts in pain drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Gastrointestinal safety and therapeutic efficacy of parenterally administered phosphatidylcholine-associated indomethacin in rodent model systems - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Analgesic and anti-inflammatory effects of diclofenac and ketoprofen patches in two different rat models of acute inflammation - Journal of King Saud University - Science [jksus.org]
- 9. Analgesic and Anti-Inflammatory Activities of Methanol Extract of Cissus repens in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. meliordiscovery.com [meliordiscovery.com]
- 11. ajrconline.org [ajrconline.org]
Safety Operating Guide
Pravadoline Disposal Protocol: A Guide for Laboratory Professionals
For Immediate Release
This document provides a comprehensive, step-by-step guide for the proper and safe disposal of pravadoline, a cannabimimetic analgesic and Cox-1 and Cox-2 inhibitor used in research settings.[1][2] Adherence to these procedures is critical for ensuring laboratory safety, protecting the environment, and maintaining regulatory compliance. This guidance is intended for researchers, scientists, and drug development professionals who handle this compound in a laboratory environment.
Pre-Disposal Safety and Handling
Key Safety Precautions:
-
Avoid creating dust when handling the solid form of this compound.[4]
-
Prevent contact with skin, eyes, and clothing.[4]
-
Ensure adequate ventilation in the work area.[3]
-
Do not eat, drink, or smoke in areas where this compound is handled or stored.[4]
This compound: Chemical and Physical Properties
A summary of key quantitative data for this compound is provided below for easy reference. This information is crucial for understanding the compound's characteristics and for accurate waste documentation.
| Property | Value |
| CAS Number | 92623-83-1[1][2][5] |
| Molecular Formula | C₂₃H₂₆N₂O₃[1][2][5] |
| Molecular Weight | 378.5 g/mol [1][2][5] |
| Purity | ≥98%[1] |
| Appearance | Solid (powder)[4] |
Step-by-Step Disposal Protocol
The primary and recommended method for the disposal of this compound and its associated waste is through a licensed hazardous waste disposal facility. Under no circumstances should this compound or its containers be disposed of via standard trash or down the drain.[6]
Step 1: Waste Segregation Isolate all waste materials that have come into contact with this compound. This includes:
-
Unused or expired pure compound.
-
Solutions containing this compound.
-
Contaminated laboratory consumables (e.g., pipette tips, vials, chromatography columns).
-
Contaminated PPE (e.g., gloves, disposable lab coats).
-
Spill cleanup materials.
Step 2: Containerization
-
Solid Waste: Collect all solid waste, including contaminated consumables and PPE, in a dedicated, leak-proof container clearly designated for hazardous waste.[6] For items like gloves and bench paper, it is advisable to double-bag them in labeled hazardous waste bags.[6]
-
Liquid Waste: Use a chemically compatible, sealable container for all liquid waste containing this compound.[6]
-
Empty Containers: Any container that held pure this compound must be treated as hazardous waste. The initial rinses of the container should be collected as hazardous waste.[6]
Step 3: Labeling Properly label all waste containers. The label must be securely affixed and include the following information:
-
The words "Hazardous Waste."[6]
-
The full chemical name: "this compound."[6]
-
CAS Number: 92623-83-1.
-
An accurate description of the contents (e.g., "this compound in methanol," "Contaminated labware with this compound residue").
-
Associated hazards (consult the SDS).
-
Accumulation start date.
Step 4: Storage of Waste Store sealed hazardous waste containers in a designated, secure, and well-ventilated area.[6] The storage location should be away from incompatible materials, such as strong oxidizing agents and strong acids.[3]
Step 5: Arranging for Disposal
-
Contact your Institution's EHS Office: The preferred method for disposal is to contact your institution's Environmental Health and Safety (EHS) department. They will provide guidance and arrange for the collection and disposal by a licensed chemical waste contractor.[6]
-
Documentation: Maintain meticulous records of the disposed waste, including the quantity, date of disposal, and the name of the disposal contractor.[6]
Emergency Procedures
In the event of a spill, take the following immediate actions:
-
Evacuate non-essential personnel from the area.[3]
-
Ensure the area is well-ventilated.
-
Wearing appropriate PPE, cover the powder spill with a plastic sheet to minimize the spread of dust.[4]
-
Mechanically take up the spilled material and place it in a suitable, labeled container for disposal.[4] Avoid actions that create dust.[4]
-
Thoroughly clean the contaminated surface.[4]
-
For large spills or if you are unsure how to proceed, contact your institution's EHS office or an emergency response team.
For emergencies involving potential exposure, call CHEMTREC at 1-800-424-9300 (within USA or Canada) or +1-703-741-5970 (outside USA and Canada).[4]
Disposal Workflow Diagram
The following diagram outlines the decision-making process for the proper disposal of this compound waste in a laboratory setting.
Caption: Workflow for the safe disposal of this compound waste.
References
Safeguarding Your Research: A Comprehensive Guide to Handling Pravadoline
I. Personal Protective Equipment (PPE): Your First Line of Defense
The use of appropriate Personal Protective Equipment (PPE) is the most critical step in mitigating risks associated with handling potent compounds like Pravadoline. The following table summarizes the recommended PPE for various laboratory activities involving this compound.
| Activity | Eye/Face Protection | Skin Protection | Respiratory Protection |
| Weighing and Aliquoting (Powder) | Safety glasses with side shields or goggles | Two pairs of powder-free nitrile gloves, disposable gown with tight-fitting cuffs | N95 or higher-rated respirator |
| Solution Preparation | Chemical splash goggles or a face shield | Two pairs of powder-free nitrile gloves, disposable gown with tight-fitting cuffs | Not generally required if handled in a certified chemical fume hood |
| In Vitro/In Vivo Experiments | Safety glasses with side shields | Nitrile gloves, lab coat | Not generally required |
| Waste Disposal | Chemical splash goggles | Two pairs of powder-free nitrile gloves, disposable gown | Not generally required |
Key Considerations for PPE Usage:
-
Glove Selection: Always use powder-free nitrile gloves to prevent aerosolization of the compound. When double-gloving, the outer glove should be removed and disposed of immediately after handling the compound, and the inner glove should be removed upon leaving the work area.[1]
-
Gown Integrity: Gowns should be disposable and made of a low-permeability fabric. They should be changed immediately if contaminated.[1][2]
-
Respiratory Protection: An N95 respirator is recommended as a minimum precaution when handling the powdered form of this compound outside of a containment system like a fume hood.[3][4]
-
Hand Hygiene: Hands should be washed thoroughly with soap and water before donning and after removing gloves.[1][5]
II. Operational Plan: Safe Handling from Receipt to Disposal
A structured operational plan ensures that safety is integrated into every step of the research process.
1. Receiving and Storage:
-
Upon receipt, inspect the container for any damage or leaks.
-
This compound should be stored in a cool, dry, and well-ventilated area, away from incompatible materials.[6]
-
The storage location should be clearly labeled with appropriate hazard warnings.
2. Engineering Controls:
-
Chemical Fume Hood: All handling of powdered this compound, including weighing and solution preparation, should be conducted in a certified chemical fume hood to minimize inhalation exposure.
-
Ventilation: Ensure adequate general laboratory ventilation.
3. Experimental Procedures:
-
Work Area: Designate a specific area for handling this compound and ensure it is kept clean and uncluttered.
-
Spill Management: A spill kit containing appropriate absorbent materials, cleaning agents, and waste disposal bags should be readily available. In case of a spill, evacuate the immediate area, and follow established spill cleanup procedures. Do not use alcohol-based sanitizers or bleach for skin decontamination.[7][8]
III. Disposal Plan: Responsible Waste Management
Proper disposal of this compound and all contaminated materials is crucial to prevent environmental contamination and accidental exposure.
1. Waste Segregation:
-
All disposable items that have come into contact with this compound, including gloves, gowns, pipette tips, and absorbent paper, should be considered hazardous waste.
-
This waste should be collected in a dedicated, clearly labeled, and sealed hazardous waste container.
2. Disposal Procedures:
-
Follow your institution's and local regulations for the disposal of chemical waste.
-
Do not dispose of this compound or contaminated materials in the regular trash or down the drain.
-
Contaminated sharps should be placed in a designated sharps container.[5]
IV. Logical Workflow for PPE Selection and Use
The following diagram illustrates the decision-making process for selecting and using appropriate PPE when handling this compound.
By adhering to these guidelines, researchers can significantly minimize the risks associated with handling this compound and maintain a safe and productive laboratory environment. Always prioritize safety and consult your institution's environmental health and safety department for specific guidance.
References
- 1. eTool : Hospitals - Pharmacy - Personal Protective Equipment (PPE) | Occupational Safety and Health Administration [osha.gov]
- 2. Safe handling of hazardous drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pppmag.com [pppmag.com]
- 4. 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista [provista.com]
- 5. safety.duke.edu [safety.duke.edu]
- 6. This compound | 92623-83-1 | FP02360 | Biosynth [biosynth.com]
- 7. PPE and Decontamination | Substance Use | CDC [cdc.gov]
- 8. Standard Safe Operating Procedures | Substance Use | CDC [cdc.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
